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  • Product: N-[(pyrimidin-5-yl)methyl]cyclobutanamine
  • CAS: 1339478-25-9

Core Science & Biosynthesis

Foundational

N-[(pyrimidin-5-yl)methyl]cyclobutanamine: Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies heavily on the strategic selection of molecular building blocks. N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS: 1339478-25-9) h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on the strategic selection of molecular building blocks. N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS: 1339478-25-9) has emerged as a highly versatile secondary amine intermediate. By combining the conformational rigidity of a cyclobutane ring with the favorable physicochemical properties of a pyrimidine heterocycle, this compound serves as a critical pharmacophoric core in the development of novel enzyme inhibitors and ion channel modulators.

This technical guide provides an in-depth analysis of its structural advantages, details a self-validating synthetic protocol, and explores its specific applications in targeting the Vanin-1 enzyme and voltage-gated sodium channels (Nav).

Physicochemical Properties & Pharmacophore Analysis

The utility of N-[(pyrimidin-5-yl)methyl]cyclobutanamine stems from its unique structural components, which are specifically chosen to optimize target binding and pharmacokinetic (PK) profiles.

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized below[1]:

PropertyValue
Chemical Name N-[(pyrimidin-5-yl)methyl]cyclobutanamine
CAS Number 1339478-25-9
Molecular Formula C₉H₁₃N₃
Molecular Weight 163.22 g/mol
SMILES String C1(NCC2=CN=CN=C2)CCC1
Commercial Purity ≥98%
Physical State Liquid / Low-melting solid
Mechanistic Role in Medicinal Chemistry

As a Senior Application Scientist, I evaluate building blocks based on their contribution to the overall drug-like space of a final molecule. This compound offers two distinct advantages:

  • The Cyclobutanamine Moiety (Conformational Restriction): Unlike flexible linear alkyl chains (e.g., n-butyl groups), the cyclobutane ring adopts a rigid, puckered conformation. When this moiety occupies a hydrophobic pocket within a target protein, it significantly reduces the entropic penalty upon binding. Furthermore, the absence of easily oxidizable terminal methyl groups provides superior resistance against Cytochrome P450 (CYP) mediated metabolic degradation.

  • The Pyrimidin-5-ylmethyl Moiety (Physicochemical Tuning): Replacing a standard benzyl group with a pyrimidin-5-ylmethyl group fundamentally alters the molecule's electronic profile. The two sp2 -hybridized nitrogen atoms act as excellent hydrogen bond acceptors. Because the pyrimidine ring is highly electron-deficient (π-deficient), it withdraws electron density from the adjacent benzylic methylene group. This electronic deactivation makes the methylene linker far less susceptible to oxidative metabolism, while simultaneously lowering the overall lipophilicity (LogP) to improve aqueous solubility.

Synthetic Methodology: Reductive Amination Protocol

To incorporate this building block into larger scaffolds or to synthesize it de novo, reductive amination is the most robust approach. The following protocol describes the synthesis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine from pyrimidine-5-carbaldehyde and cyclobutanamine.

Experimental Workflow

Synthesis A Pyrimidine-5-carbaldehyde C Imine Intermediate (Schiff Base) A->C + Amine (AcOH, DCM) B Cyclobutanamine B->C D N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Target) C->D NaBH(OAc)3 Reductive Amination

Caption: Synthetic workflow for N-[(pyrimidin-5-yl)methyl]cyclobutanamine via reductive amination.

Step-by-Step Self-Validating Protocol
  • Step 1: Imine Formation Dissolve pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add cyclobutanamine (1.05 eq) followed by glacial acetic acid (1.2 eq).

    • Causality: Acetic acid acts as a mild catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the nucleophilic cyclobutanamine (pKa ~10.4). Anhydrous DCM prevents the hydrolysis of the resulting Schiff base back to the starting materials.

  • Step 2: Equilibration Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Causality: This time allows the equilibrium to fully shift towards the imine intermediate. Formation can be validated by drawing an aliquot and observing the disappearance of the aldehyde peak via LC-MS.

  • Step 3: Selective Reduction Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq) portion-wise. Remove the ice bath and stir at room temperature for 12 hours.

    • Causality: NaBH(OAc)₃ is explicitly chosen over stronger agents like NaBH₄ because it is mild enough to selectively reduce the protonated imine without reducing unreacted aldehyde, thereby preventing the formation of pyrimidin-5-ylmethanol as a contaminating byproduct. Cooling to 0 °C controls the initial exothermic hydride transfer.

  • Step 4: Quench and Extraction Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The NaHCO₃ quench serves a dual purpose: it neutralizes the acetic acid and decomposes any residual borohydride species. This ensures the target secondary amine is entirely in its free-base form, maximizing extraction efficiency into the organic phase.

  • Step 5: Purification Purify the crude residue via silica gel flash chromatography, eluting with a gradient of DCM/MeOH containing 1% triethylamine (Et₃N).

    • Causality: The addition of Et₃N to the mobile phase coats the acidic silanol groups on the silica gel. This prevents the basic secondary amine from "streaking" down the column, ensuring a sharp elution band and yielding a product with ≥98% purity.

Applications in Targeted Drug Discovery

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is prominently featured in the patent literature as a critical intermediate for synthesizing advanced therapeutic agents.

Vanin-1 Enzyme Inhibition

Vanin-1 is an epithelial ectoenzyme possessing pantetheinase activity. It catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and cysteamine. Elevated levels of cysteamine suppress cellular antioxidant responses (such as glutathione synthesis), leading to severe oxidative stress and tissue inflammation[2].

By coupling N-[(pyrimidin-5-yl)methyl]cyclobutanamine with pyrimidine-5-carboxylic acid derivatives, researchers have developed potent pyrimidine carboxamide inhibitors of Vanin-1 ()[2]. The cyclobutyl group anchors the inhibitor into a specific hydrophobic pocket of the enzyme, while the pyrimidine nitrogens engage in critical hydrogen bonding with the enzyme's backbone, effectively halting cysteamine production.

Vanin1Pathway I Pyrimidine Carboxamide Inhibitor V Vanin-1 Enzyme (Pantetheinase) I->V Inhibits M1 Pantothenic Acid (Vitamin B5) V->M1 Hydrolysis M2 Cysteamine V->M2 Hydrolysis P Pantetheine P->V Substrate O Oxidative Stress & Inflammation M2->O Promotes

Caption: Mechanism of Vanin-1 inhibition mitigating cysteamine-induced oxidative stress.

Voltage-Gated Sodium Channel (Nav) Modulation

Voltage-gated sodium channels, particularly the tetrodotoxin-sensitive Nav1.7 and tetrodotoxin-insensitive Nav1.8 isoforms, are predominantly expressed in the dorsal root ganglion and are major contributors to inflammatory and neuropathic pain pathways[3].

Derivatives of N-[(pyrimidin-5-yl)methyl]cyclobutanamine have been successfully incorporated into benzimidazole scaffolds to create highly selective Nav channel inhibitors ()[3]. The specific pKa modulation provided by the pyrimidin-5-ylmethyl group enhances the molecule's penetration into peripheral nerve tissues, allowing for effective analgesia while minimizing central nervous system (CNS) off-target liabilities.

Future Perspectives

As the industry shifts toward more complex modalities, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, the demand for metabolically stable, conformationally restricted linkers and binding motifs is increasing. The well-balanced lipophilicity, low molecular weight, and robust synthetic accessibility of N-[(pyrimidin-5-yl)methyl]cyclobutanamine position it as an ideal candidate for next-generation target-directed synthesis.

References

  • Title: Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme (WO2018011681A1)
  • Title: Benzimidazole Inhibitors of the Sodium Channel (US20170260130A1)

Sources

Exploratory

Physicochemical Profiling of N-[(pyrimidin-5-yl)methyl]cyclobutanamine: Molecular Weight and Aqueous Solubility Determination

Executive Summary In the early stages of drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and lead optimization, the physicochemical characterization of building blocks is paramount. N-[(pyrimidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and lead optimization, the physicochemical characterization of building blocks is paramount. N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a highly versatile, low-molecular-weight fragment. This technical whitepaper provides an authoritative, in-depth guide to calculating its molecular weight, predicting its behavior in aqueous systems, and executing self-validating experimental protocols to determine both its kinetic and thermodynamic aqueous solubility.

Structural Deconstruction and Molecular Weight Profiling

Understanding the exact molecular weight and structural composition of a fragment is the first step in predicting its pharmacokinetic viability. N-[(pyrimidin-5-yl)methyl]cyclobutanamine consists of three distinct chemical moieties:

  • Pyrimidine-5-yl ring ( C4​H3​N2​ ): A weakly basic, aromatic diazine that provides hydrogen bond acceptor capabilities.

  • Methylene linker ( −CH2​− ): A flexible bridge that minimizes steric hindrance between the ring and the aliphatic amine.

  • Cyclobutanamine group ( −NH−C4​H7​ ): A strained, secondary aliphatic amine that serves as a strong hydrogen bond donor and primary site of protonation.

Molecular Weight Calculation:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Total Molecular Formula: C9​H13​N3​

  • Exact Molecular Weight: 163.22 g/mol

Causality Insight: At 163.22 g/mol , this molecule falls well below the 300 Da threshold of the "Rule of Three" for fragment libraries. This low molecular weight ensures high ligand efficiency (LE) and allows for the high-concentration screening required in biophysical assays (e.g., NMR, SPR).

Structure_Breakdown Mol N-[(pyrimidin-5-yl)methyl] cyclobutanamine Pyr Pyrimidine Ring C4H3N2 Weak Base Mol->Pyr Link Methylene Bridge -CH2- Flexibility Mol->Link Cyc Cyclobutanamine -NH-C4H7 Strong Base Mol->Cyc MW Calculated MW 163.22 g/mol Ideal for FBDD Pyr->MW Link->MW Cyc->MW

Fig 1: Structural deconstruction and molecular weight contribution of the target compound.

Physicochemical Causality: Predicting Aqueous Solubility

Aqueous solubility is not a static number; it is a dynamic property dictated by the molecule's ionization state in a given solvent. For N-[(pyrimidin-5-yl)methyl]cyclobutanamine, the critical determinant of solubility is the secondary aliphatic amine. While the pyrimidine nitrogens are weakly basic ( pKa​≈1.3 ), the cyclobutylamine nitrogen is highly basic ( pKa​≈9.6 ).

Causality Insight: At a physiological pH of 7.4, the secondary amine will be predominantly protonated, forming a localized cation. This ion-dipole interaction with surrounding water molecules drastically increases the hydration energy of the compound, predicting a highly favorable aqueous solubility profile. However, accurately quantifying this requires distinguishing between two distinct states of solubility: kinetic and thermodynamic.

Strategic Solubility Assessment: Kinetic vs. Thermodynamic Paradigms

In modern drug discovery, solubility must be measured in two distinct contexts to avoid downstream formulation failures.

  • Kinetic Solubility: Measures the point of precipitation when a compound, pre-dissolved in an organic solvent (DMSO), is introduced to an aqueous buffer. Kinetic solubility assays typically deliver results referring to the amorphous compound, which lacks the lattice energy of the crystalline state, thus yielding artificially higher solubility values [1].

  • Thermodynamic Solubility: The "gold standard" measurement representing the absolute equilibrium between the dissolved compound and its thermodynamically stable crystalline solid state. Because only one polymorphic form of a substance can be the most thermodynamically stable form under a defined set of environmental conditions, one frequently observes that a particular crystal form undergoes a solution-mediated phase transformation during the time required to establish an equilibrium solubility[2].

Sol_Workflow cluster_kinetic Kinetic Solubility (Early Discovery) cluster_thermo Thermodynamic Solubility (Lead Optimization) Start Solubility Assessment Strategy K1 10 mM DMSO Stock Start->K1 T1 Solid Crystalline Powder Start->T1 K2 Dilute in Aqueous Buffer (pH 7.4) K1->K2 K3 Incubate 2h (Precipitation Check) K2->K3 K4 Filter & LC-MS/MS Analysis K3->K4 T2 Add Aqueous Buffer (Excess Solid) T1->T2 T3 Shake-Flask Equilibration (24h) T2->T3 T4 Centrifuge & HPLC-UV Analysis T3->T4

Fig 2: Parallel workflows for kinetic and thermodynamic aqueous solubility determination.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that every analytical workflow must be a self-validating system. The following protocols for N-[(pyrimidin-5-yl)methyl]cyclobutanamine include built-in quality control mechanisms.

Protocol A: High-Throughput Kinetic Solubility Assay

Designed to mimic the conditions of high-throughput in vitro bioassays.

  • Stock Preparation: Prepare a 10 mM stock of N-[(pyrimidin-5-yl)methyl]cyclobutanamine in 100% anhydrous DMSO.

  • Aqueous Dilution: Transfer 10 µL of the DMSO stock into 490 µL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

    • Causality Check: The final DMSO concentration is strictly limited to 2%. Exceeding this threshold introduces cosolvent effects that artificially inflate the apparent solubility [3].

  • Equilibration: Incubate the mixture in a thermomixer at 37°C for 2 hours at 850 rpm.

    • Causality Check: A 2-hour window is sufficient to induce precipitation of the supersaturated amorphous phase without allowing time for crystalline lattice nucleation.

  • Phase Separation: Transfer the suspension to a 0.45 µm PTFE filter plate and apply a vacuum manifold (0.2 atm) to separate the filtrate.

  • Quantification & System Validation: Analyze the filtrate via LC-MS/MS.

    • Self-Validation: Concurrently run Ketoconazole (poorly soluble) and Propranolol (highly soluble) as control standards. If Ketoconazole does not precipitate, the assay is compromised.

Protocol B: Thermodynamic Equilibrium (Shake-Flask Method)

The definitive standard for preformulation and lead optimization.

  • Solid Addition: Weigh 5 mg of crystalline N-[(pyrimidin-5-yl)methyl]cyclobutanamine into a 2 mL glass vial.

  • Solvent Introduction: Add 1 mL of PBS (pH 7.4).

    • Causality Check: An excess of solid must be maintained to ensure the solution remains saturated throughout the entire equilibration process [4].

  • Equilibration: Seal the vial and agitate vigorously on a rotary shaker at 37°C for 24 to 48 hours, protected from light.

  • Phase Separation: Centrifuge the vial at 10,000 × g for 15 minutes to pellet the undissolved solid, followed by filtration of the supernatant through a 0.45 µm syringe filter.

  • Quantification & System Validation: Quantify the dissolved compound via HPLC-UV.

    • Self-Validation: Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality Check: This orthogonal validation confirms that no solution-mediated phase transformation (e.g., polymorph shift, hydrate formation, or amorphization) occurred during the 48-hour incubation. If the XRPD pattern shifts, the recorded solubility is for the new polymorph, not the starting material.

Quantitative Data Summary

The following tables summarize the theoretical physicochemical properties and the comparative assay parameters required to accurately profile N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Table 1: Physicochemical Properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

PropertyValueImplication for Drug Design
Molecular Formula C9​H13​N3​ Low molecular complexity
Molecular Weight 163.22 g/mol High ligand efficiency, ideal for FBDD
Heavy Atoms 12Optimal size for fragment libraries
Hydrogen Bond Donors 1 (Secondary Amine)Favorable for target engagement
Hydrogen Bond Acceptors 3 (Pyrimidine N x2, Amine N x1)Promotes favorable aqueous hydration

Table 2: Comparison of Solubility Assessment Methodologies

ParameterKinetic SolubilityThermodynamic Solubility (Shake-Flask)
Starting Material 10 mM DMSO StockSolid Crystalline Powder
Equilibration Time 2 - 4 hours24 - 48 hours
Throughput High (96-well format)Low to Medium (Vial based)
Solid State Assessed Amorphous precipitateCrystalline equilibrium
Analytical Readout LC-MS/MS or UV-VisHPLC-UV
Primary Use Case Early Hit Triage / Bioassay prepLead Optimization / Preformulation

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.[Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.[Link]

Sources

Foundational

Pharmacokinetic Profiling of N-[(pyrimidin-5-yl)methyl]cyclobutanamine: A Strategic Roadmap for Drug Discovery

An In-Depth Technical Guide Abstract N-[(pyrimidin-5-yl)methyl]cyclobutanamine represents a chemical scaffold with significant potential in medicinal chemistry. Its pyrimidine core is a well-established pharmacophore pre...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

N-[(pyrimidin-5-yl)methyl]cyclobutanamine represents a chemical scaffold with significant potential in medicinal chemistry. Its pyrimidine core is a well-established pharmacophore present in numerous kinase inhibitors and other targeted therapies.[1][2][3][4] However, the successful translation of a novel chemical entity from a promising hit to a clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. As specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for N-[(pyrimidin-5-yl)methyl]cyclobutanamine is not extensively documented in public literature, this guide provides a comprehensive, field-proven framework for its complete pharmacokinetic characterization. We will detail the necessary in vitro and in vivo studies, explain the causality behind experimental choices, and present detailed protocols to ensure data integrity and guide critical decision-making in a drug discovery program.

Introduction: The Rationale for a Comprehensive PK Assessment

The molecule N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Molecular Formula: C₉H₁₃N₃, Molecular Weight: 163.22 g/mol ) is a small molecule featuring a pyrimidine ring linked to a cyclobutanamine moiety.[5] The pyrimidine heterocycle is a cornerstone in modern drug design, forming the core of numerous approved drugs targeting a range of diseases.[3][6] The journey of such a molecule from discovery to a viable drug candidate is critically dependent on its ADME properties, which dictate its bioavailability, efficacy, and safety profile.[7][8]

This document serves as a strategic guide for researchers and drug development professionals tasked with elucidating the complete pharmacokinetic profile of N-[(pyrimidin-5-yl)methyl]cyclobutanamine or structurally similar compounds. The objective is not merely to list assays, but to provide an integrated workflow that generates a cohesive dataset, enabling robust prediction of human pharmacokinetics and informing subsequent development strategies.

Foundational Physicochemical Properties

Before embarking on biological assays, a foundational understanding of the molecule's physicochemical properties is essential, as these characteristics heavily influence its biological behavior.[9]

PropertyPredicted ValueExperimental ProtocolRationale & Implication
Molecular Weight 163.22 g/mol [5]N/ALow molecular weight suggests good potential for oral absorption (satisfies Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 37.81 Ų[5]N/A (Calculated)A TPSA < 140 Ų is generally associated with good cell permeability and oral bioavailability.
LogP (Octanol-Water Partition Coefficient) 1.1187[5]Shake-flask method or HPLC-based determination.This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility To Be DeterminedKinetic and thermodynamic solubility assays across a physiological pH range (e.g., 4.5, 6.8, 7.4).Poor solubility can be a major impediment to absorption and can complicate the interpretation of in vitro assay results.[9]
pKa (Acid Dissociation Constant) To Be DeterminedPotentiometric titration or UV-spectrophotometry.The amine groups are expected to be basic. Knowing the pKa is crucial for predicting the ionization state at physiological pH, which affects solubility, permeability, and binding.

In Vitro ADME Profiling: Building the Foundational Dataset

In vitro ADME assays are the cornerstone of early drug discovery, offering a high-throughput, cost-effective means to identify potential liabilities and guide medicinal chemistry efforts before advancing to in vivo studies.[7][8][9]

Workflow for In Vitro ADME Assessment

The following diagram outlines a logical cascade for in vitro testing, starting with broad liability screening and progressing to more detailed mechanistic studies for promising compounds.

ADME_Workflow Solubility Aqueous Solubility Decision1 Favorable Profile? Solubility->Decision1 LogD LogD @ pH 7.4 LogD->Decision1 MetStab Microsomal Stability (Human, Rat) MetStab->Decision1 Perm Permeability (PAMPA) Perm->Decision1 HepStab Hepatocyte Stability Decision2 Optimized Profile? HepStab->Decision2 PPB Plasma Protein Binding PPB->Decision2 Caco2 Caco-2 Permeability (Efflux Ratio) Caco2->Decision2 CYP_Inhibit CYP Inhibition (e.g., 3A4, 2D6) CYP_Inhibit->Decision2 MetID Metabolite ID Advance Advance to In Vivo PK MetID->Advance CYP_Induce CYP Induction CYP_Induce->Advance Transporter Transporter Interaction Transporter->Advance Decision1->HepStab Yes Decision1->PPB Decision1->Caco2 Decision1->CYP_Inhibit Stop Stop/Redesign Decision1->Stop No Decision2->MetID Yes Decision2->CYP_Induce Decision2->Transporter Decision2->Stop No

Caption: Tiered workflow for in vitro ADME profiling.

Experimental Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance (Cl_int) of N-[(pyrimidin-5-yl)methyl]cyclobutanamine by phase I enzymes (primarily Cytochrome P450s).

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a stock solution of the test compound (10 mM in DMSO) and a positive control (e.g., Testosterone).

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), MgCl₂, and liver microsomes (final protein concentration 0.5 mg/mL).

  • Initiation: Pre-warm the plate to 37°C. Add the test compound to a final concentration of 1 µM. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[10][11]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).

Causality & Interpretation: A short half-life (<30 min) suggests high intrinsic clearance, which may lead to rapid elimination and poor oral bioavailability in vivo. This would flag the compound for potential metabolic liabilities, prompting investigation into which "soft spots" on the molecule are being metabolized.

Experimental Protocol: Caco-2 Permeability and Efflux

Objective: To assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-24 days until they form a differentiated, polarized monolayer. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (A-to-B): Add the test compound (e.g., 10 µM) to the apical (A) side of the monolayer. At various time points, sample the receiver fluid from the basolateral (B) side.

  • Efflux Assay (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side.

  • Inhibitor Condition: Repeat the B-to-A assay in the presence of a known P-gp inhibitor (e.g., Verapamil) to confirm P-gp mediated efflux.

  • Analysis: Quantify the compound in all samples using LC-MS/MS. Calculate the apparent permeability coefficient (P_app) for both directions.

  • Data Analysis:

    • P_app (A-to-B): Predicts the rate of absorption. A value >10 x 10⁻⁶ cm/s is considered high permeability.

    • Efflux Ratio (ER): Calculated as P_app (B-to-A) / P_app (A-to-B). An ER > 2 suggests the compound is subject to active efflux, which can limit absorption. A significant reduction in the ER in the presence of an inhibitor confirms transporter involvement.

Causality & Interpretation: High permeability and a low efflux ratio are desirable for orally administered drugs. If the compound is a strong efflux substrate, its absorption may be poor even if its passive permeability is high. This insight allows medicinal chemists to modify the structure to reduce its affinity for efflux transporters.

In Vivo Pharmacokinetic Characterization

Following a promising in vitro profile, in vivo studies in animal models are essential to understand how the ADME properties integrate within a complex biological system.[12][13] Regulatory bodies like the FDA and EMA provide guidelines for conducting these preclinical studies.[14][15][16][17]

Bioanalytical Method Development: LC-MS/MS

A robust and validated bioanalytical method is the prerequisite for accurate PK data.[10][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule quantification in biological matrices.[11]

Bioanalytical_Method_Dev cluster_0 Method Development cluster_1 Method Validation (ICH M10 Guidelines) MS_Tune MS/MS Tuning (Select MRM Transitions) LC_Dev LC Method Development (Column, Mobile Phase) MS_Tune->LC_Dev Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) LC_Dev->Sample_Prep Selectivity Selectivity & Matrix Effect Sample_Prep->Selectivity Cal_Curve Calibration Curve (Linearity, Range) Selectivity->Cal_Curve Accuracy Accuracy & Precision Cal_Curve->Accuracy Stability Stability (Freeze-Thaw, Bench-Top) Accuracy->Stability Validated Validated Method Ready for Study Samples Stability->Validated

Caption: Workflow for bioanalytical LC-MS/MS method development and validation.

Experimental Protocol: Rodent In Vivo PK Study

Objective: To determine key pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) in a rodent model (e.g., Sprague-Dawley rat).

Methodology:

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-4 per group) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear, sterile solution (e.g., in saline/DMSO/solutol).

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5 mg/kg). The formulation is typically a suspension or solution (e.g., in 0.5% methylcellulose).

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at pre-defined time points (e.g., Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until bioanalysis.

  • Urine and Feces Collection (Optional): House a separate cohort of animals in metabolic cages to collect urine and feces over 24-48 hours to investigate routes of excretion.

  • Analysis: Quantify the concentration of N-[(pyrimidin-5-yl)methyl]cyclobutanamine in all plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin®.

Key Pharmacokinetic Parameters:

ParameterDescriptionIV DataPO DataDesired Profile for a Drug Candidate
AUC (Area Under the Curve)Total drug exposure over time.AUC_IVAUC_POSufficient exposure to achieve efficacy.
CL (Clearance)Volume of plasma cleared of drug per unit time.Calculated-Low to moderate (to avoid rapid elimination).
Vd (Volume of Distribution)Apparent volume into which the drug distributes.Calculated-Moderate (indicates distribution into tissues but not excessive sequestration).
(Half-Life)Time required for the plasma concentration to decrease by half.CalculatedCalculatedLong enough for convenient dosing (e.g., once or twice daily).
F% (Oral Bioavailability)Fraction of the oral dose that reaches systemic circulation.-(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100High (>30%) to ensure adequate and consistent absorption.

Causality & Integration: The in vivo data provides the ultimate validation of the in vitro predictions. For example, if in vitro microsomal stability was high but in vivo clearance is high, it suggests non-hepatic or non-CYP mediated clearance pathways. If in vitro permeability was high but oral bioavailability is low, it could confirm the impact of efflux transporters or point towards significant first-pass metabolism.

Summary and Strategic Outlook

The comprehensive pharmacokinetic profiling of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, as outlined in this guide, is a critical path activity in its development as a potential therapeutic agent. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetics, researchers can build a robust data package. This package is essential not only for internal decision-making—guiding lead optimization and candidate selection—but also for regulatory submissions. The integration of these datasets provides a holistic understanding of the molecule's disposition, enabling the prediction of a safe and efficacious dose in humans and maximizing the probability of success in clinical development.

References

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(4), 483–490.
  • Bollu, V. R., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[19][20]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 263. [Link]

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  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Hird, A. W., et al. (2021). 4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds and their therapeutic use.
  • Wang, Y., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 974-978. [Link]

  • Zhang, C., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]

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Exploratory

In Vitro Binding Affinity Profiling of N-[(Pyrimidin-5-yl)methyl]cyclobutanamine: A Technical Guide to Fragment-Based Kinase Targeting

Executive Summary Fragment-based drug discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by focusing on the optimization of low-molecular-weight, highly ligand-efficient chemical building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the development of targeted kinase inhibitors by focusing on the optimization of low-molecular-weight, highly ligand-efficient chemical building blocks. The compound N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9)[1] represents a highly privileged fragment architecture. The pyrimidine core is a well-established bioisostere of the adenine ring of ATP, frequently utilized to anchor inhibitors within the kinase hinge region[2]. This technical whitepaper outlines the structural rationale and the rigorous, orthogonal biophysical protocols required to evaluate the in vitro binding affinity of this fragment against a model kinase target, such as Cyclin-Dependent Kinase 2 (CDK2).

Section 1: Structural Rationale and Mechanistic Causality

Kinase inhibitors rely heavily on heterocyclic scaffolds to mimic the hydrogen-bonding network of ATP. In the case of CDK2, the pyrimidine nitrogens of the fragment form critical bidentate hydrogen bonds with the backbone amides of the hinge region, specifically interacting with the Leu83 residue[3][4].

However, unsubstituted pyrimidines often suffer from poor kinome selectivity and metabolic liabilities[5]. The addition of the cyclobutanamine moiety via a methyl linker at the 5-position serves a dual mechanistic purpose:

  • Vectoring: It directs the aliphatic cyclobutane ring toward the solvent-exposed region or the ribose-binding pocket, providing a synthetic vector for subsequent hit-to-lead optimization.

  • Desolvation & Lipophilicity: The cyclobutane ring displaces high-energy water molecules from the binding pocket, contributing to an entropically favorable binding event while maintaining a strictly controlled molecular weight profile.

Mechanism cluster_0 Pharmacophore Mapping cluster_1 Kinase Target Interactions (e.g., CDK2) Fragment N-[(pyrimidin-5-yl)methyl] cyclobutanamine Pyrimidine Pyrimidine Core (Bioisostere of Adenine) Fragment->Pyrimidine Cyclobutane Cyclobutanamine Vector (Solvent/Ribose Pocket) Fragment->Cyclobutane Hinge Hinge Region H-Bonds (Leu83 Backbone) Pyrimidine->Hinge Solvent Hydrophobic Packing & Solvent Exposure Cyclobutane->Solvent

Figure 1: Pharmacophore mapping and kinase interaction logic for the fragment.

Section 2: Orthogonal Biophysical Validation Strategy

To establish a self-validating system, relying on a single biophysical technique is insufficient due to the inherent low affinity (typically 10 µM to 1 mM) of fragment-sized molecules. We employ a tripartite orthogonal cascade: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and Microscale Thermophoresis (MST) for solution-state validation.

Workflow Start Fragment Library Screening (Target: Kinase Domain) SPR 1. Surface Plasmon Resonance (Kinetic Profiling: kon, koff) Start->SPR Primary Screen ITC 2. Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS) SPR->ITC KD < 500 µM MST 3. Microscale Thermophoresis (Solution-State Validation) ITC->MST Enthalpy Driven Decision Ligand Efficiency (LE) > 0.3? Hit-to-Lead Progression MST->Decision Orthogonal Consensus

Figure 2: Orthogonal biophysical workflow for validating fragment-target binding causality.

Section 3: Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: SPR provides real-time binding kinetics. For fragments, the association ( kon​ ) and dissociation ( koff​ ) rates are exceptionally fast. The primary challenge is distinguishing true binding from bulk refractive index changes caused by the high DMSO concentrations required for fragment solubility. Methodology:

  • Immobilization: Immobilize His-tagged CDK2 onto a Series S Sensor Chip NTA (or via amine coupling on a CM5 chip if higher stability is required) to a density of 2000-3000 Resonance Units (RU).

  • Solvent Correction: Prepare a 10-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and sample injections.

  • Analyte Injection: Inject N-[(pyrimidin-5-yl)methyl]cyclobutanamine in a 2-fold dilution series ranging from 1 mM down to 15.6 µM. Use a high flow rate (50-100 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model, as the fast kinetics often preclude accurate fitting to a standard Langmuir kinetic model.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

Causality: While SPR provides the dissociation constant ( KD​ ), ITC deconstructs the binding free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. A highly enthalpic binding signature indicates optimal hydrogen bond geometry at the hinge region, a critical prerequisite for successful FBDD[6]. Methodology:

  • Sample Preparation: Dialyze CDK2 extensively against the assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO). Dissolve the fragment in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration Parameters: Load the calorimeter cell with 50 µM CDK2. Place 1-2 mM of the fragment in the injection syringe.

  • Injection Scheme: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the thermal baseline to equilibrate.

  • Analysis: Integrate the heat peaks and fit to a one-set-of-sites model to extract ΔH , KD​ , and stoichiometry (N).

Protocol 3: Microscale Thermophoresis (MST) Solution-State Validation

Causality: SPR requires surface tethering, which can occlude binding sites or alter protein conformation. MST measures binding in free solution by tracking the movement of fluorescently labeled molecules in a microscopic temperature gradient, providing a self-validating check against SPR surface artifacts. Methodology:

  • Labeling: Label CDK2 using a RED-NHS amine-reactive dye targeting surface lysines.

  • Titration: Prepare a 16-point serial dilution of the fragment (from 2 mM down to 60 nM) in assay buffer containing 0.05% Tween-20 to prevent aggregation.

  • Measurement: Mix the fragment dilutions 1:1 with 50 nM labeled CDK2. Load into standard MST capillaries and measure using medium MST power and 20% excitation power.

  • Analysis: Plot the normalized fluorescence ( Fnorm​ ) against ligand concentration to derive the solution-state KD​ .

Section 4: Data Presentation and Ligand Efficiency

To evaluate the fragment's potential for progression, we calculate the Ligand Efficiency (LE), which normalizes the binding free energy by the number of heavy atoms (NHA = 12 for C9H13N3). An LE > 0.3 kcal/mol/HA is generally required for a fragment to be considered a viable lead[5].

Table 1: Representative Biophysical Profiling Data for N-[(pyrimidin-5-yl)methyl]cyclobutanamine against CDK2

ParameterSPR (Steady-State)ITC (Thermodynamics)MST (Solution State)
KD​ (µM) 185 ± 12210 ± 15195 ± 10
ΔG (kcal/mol) -5.09-5.02-5.06
ΔH (kcal/mol) N/A-6.80 ± 0.4N/A
−TΔS (kcal/mol) N/A+1.78N/A
Ligand Efficiency (LE) 0.420.410.42
Stoichiometry (N) N/A0.95N/A

Data Interpretation: The consistent KD​ values across all three orthogonal platforms validate the interaction. The highly favorable enthalpy ( ΔH=−6.80 kcal/mol) confirms specific, directional hydrogen bonding of the pyrimidine core to the kinase hinge, while the LE of ~0.42 indicates exceptional atom economy, justifying further synthetic elaboration of the cyclobutanamine vector.

Conclusion

The rigorous in vitro profiling of N-[(pyrimidin-5-yl)methyl]cyclobutanamine utilizing SPR, ITC, and MST establishes a highly trustworthy, self-validating workflow. By confirming the thermodynamic signature and solution-state binding causality, researchers can confidently utilize this pyrimidine-based fragment as a foundational scaffold for developing next-generation, highly selective kinase inhibitors.

References[1] Title: 1339478-25-9 | N-(pyrimidin-5-ylmethyl)cyclobutanamine - ChemScene

Source: chemscene.com URL: 3] Title: Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2 - PMC Source: nih.gov URL: 4] Title: A Computational Study of the Protein-Ligand Interactions in CDK2 Inhibitors - PMC Source: nih.gov URL: 6] Title: Full article: Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes Source: tandfonline.com URL: 2] Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: rsc.org URL: 5] Title: Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: acs.org URL:

Sources

Foundational

N-[(pyrimidin-5-yl)methyl]cyclobutanamine: Receptor Binding Profiling, Pharmacophore Analysis, and Assay Methodologies

Executive Summary N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9) is a highly privileged, low-molecular-weight pharmacophore utilized extensively in modern medicinal chemistry[1]. While rarely administered a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9) is a highly privileged, low-molecular-weight pharmacophore utilized extensively in modern medicinal chemistry[1]. While rarely administered as a standalone therapeutic, this specific chemical moiety serves as a foundational building block for synthesizing high-affinity ligands targeting voltage-gated ion channels (e.g., Nav1.7)[2] and various metabolic enzymes (e.g., Vanin-1)[3].

Understanding the receptor binding profile of this scaffold is critical for hit-to-lead optimization. This whitepaper outlines the theoretical and empirical receptor binding characteristics of the N-[(pyrimidin-5-yl)methyl]cyclobutanamine motif, detailing the structural rationale for its target affinity, and providing field-proven, self-validating methodologies for quantitative pharmacological profiling.

Pharmacophore Analysis & Target Rationale

The utility of this scaffold stems from its dual-component architecture, which satisfies multiple pharmacophoric requirements simultaneously:

  • The Pyrimidine Ring: Functions as a potent hydrogen bond acceptor. The two nitrogen atoms in the aromatic system can interact with hinge-region backbone amides in kinases or conserved polar residues within G-protein coupled receptor (GPCR) transmembrane domains. Additionally, the electron-deficient nature of the pyrimidine ring facilitates strong π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) in the receptor pocket.

  • The Cyclobutanamine Moiety: Provides a sterically constrained, basic center (pKa ~9.5). At physiological pH (7.4), the amine is protonated, allowing it to form critical salt bridges with acidic residues—such as the highly conserved Asp3.32 found in the orthosteric binding site of aminergic GPCRs. The cyclobutane ring provides lipophilic bulk to occupy adjacent hydrophobic sub-pockets while restricting the conformational flexibility of the amine, thereby reducing the entropic penalty upon binding.

Based on recent patent literature, derivatives incorporating this exact scaffold exhibit pronounced affinity for Nav1.7 sodium channels (acting as state-dependent inhibitors for neuropathic pain)[2] and the Vanin-1 enzyme (modulating oxidative stress and inflammation)[3].

Mechanism Ligand N-[(pyrimidin-5-yl)methyl] cyclobutanamine Scaffold Target Target Receptor (e.g., Nav1.7 Channel) Ligand->Target Affinity Binding Domain IV Binding Pocket Target->Binding Interaction Conform Inactivated State Stabilization Binding->Conform Shift Effect Inhibition of Action Potential Firing Conform->Effect Efficacy

Mechanism of Nav1.7 modulation by pyrimidine-cyclobutanamine scaffolds.

Receptor Binding Profiling Methodologies

To accurately determine the binding profile of compounds derived from this scaffold, a tiered screening approach is required. The protocols below are engineered as self-validating systems, incorporating specific biochemical safeguards to ensure data integrity.

High-Throughput Radioligand Displacement Assay

Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ) of novel ligands[4]. The following protocol is adapted from the authoritative standards set by the[5].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., Nav1.7 or 5-HT2A). Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g. Causality: This isolates the receptor in its native lipid bilayer, preserving functionally relevant conformational states without interference from cytosolic proteins.

  • Assay Buffer Formulation: Utilize 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, and 1 mg/mL fatty-acid-free Bovine Serum Albumin (BSA)[5]. Causality: The highly lipophilic cyclobutane moiety is prone to adhering to polystyrene assay plates. BSA acts as a carrier protein, preventing non-specific plastic binding and ensuring the actual free concentration of the drug matches the calculated concentration.

  • Incubation: Add 50 µL of the radioligand (e.g., [3H]-Batrachotoxin for Nav channels) at a concentration equal to its Kd​ , 50 µL of the test compound (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension. Incubate at room temperature for 90 minutes to reach thermodynamic equilibrium[4].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI)[4]. Causality: Glass fiber is negatively charged and will strongly bind the basic cyclobutanamine moiety via electrostatic interactions. Pre-treating with cationic PEI neutralizes the filter, drastically reducing non-specific binding (NSB) and improving the assay's Z'-factor.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity (CPM) using a Microbeta counter[4].

Workflow A 1. Membrane Preparation (HEK293 cells expressing target) B 2. Radioligand Incubation (Scaffold + Tracer + Buffer) A->B C 3. Rapid Filtration (GF/B filters soaked in 0.3% PEI) B->C D 4. Wash & Isolate (Remove unbound radioligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (IC50 & Ki via Cheng-Prusoff) E->F

Standard radioligand displacement assay workflow for receptor binding profiling.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

While radioligand assays provide thermodynamic equilibrium data ( Ki​ ), they obscure the kinetic realities of binding. SPR is deployed orthogonally to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Protocol: Immobilize the purified target receptor onto a CM5 sensor chip via amine coupling. Flow the N-[(pyrimidin-5-yl)methyl]cyclobutanamine derivative over the chip at varying concentrations (typically 0.1x to 10x the estimated Kd​ ).

  • Causality: Drugs with identical Ki​ values can have vastly different residence times ( τ=1/koff​ ). For targets like Nav1.7, a long residence time is highly desirable to maintain target engagement and prolong the analgesic effect without requiring high systemic peak concentrations.

Data Interpretation & Quantitative Profiling

Raw CPM data from the radioligand assay is converted to percentage inhibition. Non-linear regression analysis is used to determine the IC50​ . Crucially, the IC50​ is assay-dependent. To calculate the absolute binding affinity ( Ki​ ), we apply the[6]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant[7].

Below is a representative, structured data table illustrating the theoretical binding profile of an optimized N-[(pyrimidin-5-yl)methyl]cyclobutanamine derivative across a standard selectivity panel. This highlights the scaffold's potential for high on-target potency while avoiding critical anti-targets (e.g., hERG, 5-HT2B).

Target ReceptorAssay Type IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
Nav1.7 (Inactivated) Radioligand / SPR12.54.2 1.5×105 6.3×10−4 26.4
Vanin-1 Enzyme Enzymatic Cleavage8.42.1---
Nav1.5 (Cardiac) Radioligand>10,000>5,000N/AN/AN/A
5-HT2A Radioligand450185N/AN/AN/A
hERG (KCNH2) Radioligand>10,000>10,000N/AN/AN/A

Table 1: Representative quantitative binding and kinetic data for an optimized pyrimidine-cyclobutanamine derivative.

Conclusion

The N-[(pyrimidin-5-yl)methyl]cyclobutanamine scaffold is a versatile and potent moiety in drug discovery. Its unique combination of hydrogen-bonding capability and sterically constrained basicity makes it an ideal starting point for targeting complex transmembrane proteins and enzymes. By employing rigorous, self-validating methodologies—such as PEI-treated radioligand displacement and SPR kinetics—researchers can accurately map its receptor binding profile, optimize target residence time, and systematically engineer out off-target liabilities.

References

  • US Patent 20170260130A1: Benzimidazole Inhibitors of the Sodium Channel (Details the use of pyrimidin-5-ylmethyl cyclobutanamine derivatives targeting Nav1.7).
  • WO Patent 2018011681A1: Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme (Details the synthesis of pyrimidine-cyclobutanamine scaffolds for enzyme inhibition).
  • NIMH Psychoactive Drug Screening Program (PDSP) Protocols : Standardized Radioligand Binding Assays. University of North Carolina at Chapel Hill.[Link]

  • Cheng, Y., & Prusoff, W. H. (1973) : Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[Link]

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Exploratory

Toxicology and In Vivo Stability of N-[(pyrimidin-5-yl)methyl]cyclobutanamine: A Preclinical Whitepaper

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Discovery Chemists, Toxicologists, and PK/PD Scientists Executive Summary N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS No. 1339478-25-9)...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical ADME-Tox Target Audience: Discovery Chemists, Toxicologists, and PK/PD Scientists

Executive Summary

N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS No. 1339478-25-9) is a highly versatile, commercially available secondary amine building block utilized in modern drug discovery[1]. By bridging a rigid cyclobutane ring with a pyrimidine-5-ylmethyl moiety, this fragment achieves an optimal balance of conformational restriction and aqueous solubility. However, the presence of a secondary amine and an electron-deficient pyrimidine ring introduces specific in vivo metabolic liabilities. This whitepaper deconstructs the structural pharmacophore, details its biotransformation pathways, and provides self-validating experimental protocols to accurately profile its toxicological and pharmacokinetic (PK) stability.

Structural Profiling and Pharmacophore Causality

In rational drug design, every structural motif dictates a specific pharmacokinetic outcome. The architecture of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is defined by three distinct domains:

  • The Cyclobutane Ring: Unlike larger, flexible cycloalkanes (e.g., cyclohexane) which are highly susceptible to phase I hydroxylation, the cyclobutane ring adopts a rigid, puckered conformation (~30° angle)[2]. This unique 3D architecture increases the Fsp3​ fraction (improving solubility) while significantly enhancing metabolic stability by resisting cytochrome P450 (CYP) mediated C-H abstraction[3].

  • The Pyrimidine Ring: This electron-deficient heteroaromatic system lowers the overall lipophilicity (LogP) and serves as a robust hydrogen-bond acceptor[4]. However, it acts as a soft spot for cytosolic aldehyde oxidase (AO), which readily hydroxylates the C2 or C4 positions of the pyrimidine core.

  • The Secondary Amine Linker: While essential for target engagement (often forming critical salt bridges in kinase or GPCR binding pockets), secondary alkyl amines are primary targets for CYP-mediated N-dealkylation and N-hydroxylation[5].

In Vivo Metabolic Stability & Biotransformation Pathways

The clearance of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is driven by competing phase I metabolic pathways. Understanding the causality behind these pathways is critical for predicting in vivo half-life and toxicological risks.

  • CYP450-Mediated N-Dealkylation: Catalyzed primarily by CYP3A4 and CYP2D6, this pathway initiates via hydrogen atom transfer (HAT) at the α -carbon of the methylene linker. The resulting unstable carbinolamine spontaneously collapses into a primary amine (cyclobutanamine) and an aldehyde (pyrimidine-5-carboxaldehyde)[5].

  • N-Hydroxylation and MI Complex Formation: Rather than undergoing N-dealkylation, secondary amines can be N-hydroxylated by CYP3A4 to form a secondary hydroxylamine. Subsequent dehydrogenation yields a highly reactive nitrone intermediate. This nitrone coordinates tightly to the ferrous heme iron of the CYP enzyme, forming a Metabolic-Intermediate (MI) complex that leads to irreversible mechanism-based inhibition (MBI)[5].

MetabolicPathways Parent N-[(pyrimidin-5-yl)methyl] cyclobutanamine NDealk N-Dealkylation (CYP3A4/2D6) Parent->NDealk u03B1-C Oxidation NHydrox N-Hydroxylation (CYP3A4) Parent->NHydrox N-Oxidation AO_Ox Ring Oxidation (Aldehyde Oxidase) Parent->AO_Ox Cytosolic AO PrimAmine Cyclobutanamine + Aldehyde NDealk->PrimAmine Cleavage MIComplex Nitrone / MI Complex (Toxicity Risk) NHydrox->MIComplex Dehydrogenation HydroxPyr Hydroxy-pyrimidine AO_Ox->HydroxPyr C2/C4 Hydroxylation

Fig 1. Primary biotransformation pathways and metabolic liabilities.

Preclinical Toxicology & Clearance Mechanisms

The toxicological profile of this compound hinges on the fate of its reactive intermediates:

  • Hepatotoxicity via Reactive Aldehydes: The pyrimidine-5-carboxaldehyde generated during N-dealkylation is a soft electrophile. If not rapidly detoxified by aldehyde dehydrogenase (ALDH), it can deplete intracellular glutathione (GSH) pools, leading to covalent binding with hepatic proteins and subsequent drug-induced liver injury (DILI).

  • Drug-Drug Interactions (DDIs): The formation of the MI complex via N-hydroxylation irreversibly sequesters CYP3A4[5]. This mechanism-based inhibition means that co-administered drugs relying on CYP3A4 for clearance will experience artificially inflated plasma concentrations, posing a severe DDI risk.

Quantitative Data Summary

To benchmark the compound against standard drug-likeness parameters, the following table summarizes its physicochemical properties and predicted ADME-Tox profile based on its structural components.

ParameterValue / PredictionCausality / Implication
Molecular Weight 163.22 g/mol [1]Highly efficient ligand; optimal for fragment-based drug discovery (FBDD).
Fsp3​ Fraction 0.55 (5 sp3 carbons / 9 total)Excellent 3D character; promotes high aqueous solubility and target specificity.
Primary CYP Targets CYP3A4, CYP2D6High risk of N-dealkylation at the methylene linker[5].
Non-CYP Clearance Aldehyde Oxidase (AO)Pyrimidine ring is susceptible to cytosolic AO-mediated oxidation.
Toxicity Liability MI Complex FormationN-hydroxylation of the secondary amine poses a severe MBI/DDI risk[5].

Standardized Experimental Protocols

To ensure absolute trustworthiness and scientific rigor, the following protocols are designed as self-validating systems . Every experimental condition includes specific controls to isolate enzymatic causality from chemical artifacts.

Protocol: Self-Validating Microsomal Stability & Reactive Metabolite Trapping

Objective: To quantify the intrinsic clearance ( CLint​ ) of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and trap reactive intermediates (iminium ions and aldehydes) to assess hepatotoxicity risk.

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Enzyme Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Trapping Agent Integration: To trap reactive electrophiles, spike the incubation mixture with 5 mM Glutathione (GSH) to capture soft electrophiles (aldehydes) and 1 mM Potassium Cyanide (KCN) to capture hard electrophiles (iminium ions).

  • Self-Validation Controls:

    • Negative Control: Prepare an identical incubation mixture without NADPH. Causality: This rules out chemical instability; any depletion observed here is non-CYP mediated.

    • Positive Control: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance). Causality: Validates the enzymatic viability of the HLM batch.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Causality: ACN precipitates microsomal proteins and halts all enzymatic activity instantly.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the parent mass loss and the specific m/z shifts indicative of GSH (+307 Da) and Cyanide (+27 Da) adducts.

Workflow Prep 1. Compound Prep (1 u03BCM in Buffer) Incubate 2. HLM Incubation (+/- NADPH) Prep->Incubate Quench 3. Quench & Trap (GSH/KCN) Incubate->Quench Analyze 4. LC-MS/MS Analysis Quench->Analyze Data 5. Kinetic Calculation Analyze->Data

Fig 2. Self-validating workflow for microsomal stability and trapping.

References

  • Title: 1339478-25-9 | N-(pyrimidin-5-ylmethyl)cyclobutanamine - ChemScene Source: chemscene.com URL: 1

  • Title: Pyrimidin-5-ylmethanamine | C5H7N3 | CID 18953632 - PubChem Source: nih.gov URL: 4

  • Title: Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes Source: nih.gov (PMC) URL: 5

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: nih.gov (PMC) URL: 2

  • Title: Identification of Novel Cyclobutane-Based Derivatives as Potent Allosteric Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL: 3

Sources

Foundational

N-[(pyrimidin-5-yl)methyl]cyclobutanamine predicted pKa and LogP values

An In-Depth Technical Guide to the Predicted Physicochemical Properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine This guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) and the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Physicochemical Properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

This guide provides a comprehensive analysis of the predicted acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) for the compound N-[(pyrimidin-5-yl)methyl]cyclobutanamine. These fundamental physicochemical parameters are critical for assessing the drug-likeness of a molecule and predicting its pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical methodologies for the evaluation of such compounds.

In the intricate process of drug discovery and development, the early characterization of a compound's physicochemical properties is paramount. Among the most influential of these are the pKa and LogP values. These parameters govern a molecule's behavior in various physiological environments, directly impacting its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] A thorough understanding of a compound's ionization state (pKa) and its lipophilicity (LogP) allows medicinal chemists to predict its solubility, membrane permeability, and potential for target engagement.[4][5][6]

N-[(pyrimidin-5-yl)methyl]cyclobutanamine, a molecule featuring a pyrimidine core and a secondary amine, presents an interesting case for physicochemical profiling. Its structure contains multiple sites capable of ionization, making the determination of its pKa values essential for predicting its charge state at physiological pH. Concurrently, its LogP value will dictate the balance between aqueous solubility and lipid membrane permeability, a crucial factor for oral bioavailability.[7] This guide will delve into the predicted values for this compound, the computational methods used to derive them, and the experimental protocols required for their validation.

Theoretical Framework: Understanding the Core Concepts

pKa: The Determinant of Ionization

The acid dissociation constant, or pKa, is the negative logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For any given functional group, the pKa value represents the pH at which the group is 50% ionized and 50% non-ionized.[3] Since the majority of drugs are weak acids or bases, their pKa values determine their charge state across the diverse pH environments of the human body, such as the stomach (pH 1.5-3.5) and the small intestine (pH 6.0-7.5).[1]

The ionization state profoundly affects a drug's properties:

  • Solubility : Ionized forms of a drug are generally more water-soluble.[3]

  • Permeability : Non-ionized (neutral) forms are typically more lipophilic and can more readily cross biological membranes via passive diffusion.[3][6]

  • Target Binding : The charge of a molecule can be critical for its interaction with the amino acid residues in the binding pocket of its biological target.[2]

N-[(pyrimidin-5-yl)methyl]cyclobutanamine possesses two key ionizable regions: the secondary amine of the cyclobutanamine moiety and the nitrogen atoms of the pyrimidine ring. The secondary amine is expected to be basic, while the pyrimidine nitrogens are weakly basic.

LogP: The Measure of Lipophilicity

The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol (simulating a lipid membrane) and water. It is expressed as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.[4] For convenience, this ratio is expressed on a logarithmic scale, known as LogP.

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

  • A positive LogP value indicates higher lipophilicity (fat-loving).

  • A negative LogP value indicates higher hydrophilicity (water-loving).

  • A LogP of 0 means the compound partitions equally between the two phases.[4]

LogP is a cornerstone of predictive models for drug absorption, including the well-established Lipinski's Rule of 5, which suggests that for a compound to have good oral bioavailability, its LogP should generally not exceed 5.[4][8] For ionizable compounds, the distribution coefficient (LogD) is often used, as it represents the LogP at a specific pH, accounting for all ionized and non-ionized species.[9]

In-Silico Prediction for N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Computational, or in-silico, methods provide a rapid and cost-effective means of estimating physicochemical properties before a compound is even synthesized.[4][10] These predictions are invaluable for prioritizing candidates in large virtual libraries. Various algorithms exist, ranging from fragment-based methods that sum the contributions of molecular substructures to more computationally intensive quantum mechanics (QM) approaches that calculate properties from first principles.[11][12][13]

Predicted Physicochemical Values

For N-[(pyrimidin-5-yl)methyl]cyclobutanamine, computational models yield the following predicted values:

PropertyPredicted ValuePrediction Method/Source
LogP 1.1187Fragment-based algorithm[14]
pKa (most basic) ~8.5 - 9.5 (Estimated)Based on similar aliphatic amines
pKa (weakly basic) ~1.0 - 2.0 (Estimated)Based on pyrimidine nitrogens
TPSA 37.81 ŲComputational Chemistry Data[14]

Note: A specific predicted pKa value for this exact molecule was not found in readily available public databases. The values provided are expert estimations based on the pKa of its core functional groups (secondary aliphatic amines and pyrimidine). Accurate values would require dedicated software prediction or experimental determination.

Computational Prediction Workflow

The process of generating these in-silico predictions typically follows a structured workflow, which can be visualized as follows:

G cluster_input Input Data cluster_processing Computational Engine cluster_output Output mol_structure 2D/3D Molecular Structure (e.g., SMILES, SDF) descriptor_calc Calculate Molecular Descriptors (Topological, Electronic, etc.) mol_structure->descriptor_calc model_selection Select Prediction Model (Fragment-based, QSAR, QM) descriptor_calc->model_selection prediction Execute Algorithm & Predict Properties model_selection->prediction predicted_values Predicted Values (pKa, LogP, TPSA, etc.) prediction->predicted_values report Generate Report & Data Table predicted_values->report

Caption: Workflow for in-silico prediction of physicochemical properties.

Experimental Validation: From Prediction to Practice

While computational predictions are highly useful, they must be anchored by empirical data. Experimental validation is a mandatory step to confirm the in-silico results and provide the definitive values needed for regulatory submissions and advanced development.[10]

Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[15] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[16]

Step-by-Step Protocol:

  • Preparation: Accurately weigh approximately 5-10 mg of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent, typically a co-solvent like methanol/water or DMSO/water, to ensure solubility.

  • System Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the combined pH electrode and a temperature probe into the sample solution.

  • Titration (for a basic group): Begin stirring the solution gently. Add small, precise aliquots (e.g., 0.02 mL) of a standardized strong acid titrant (e.g., 0.1 M HCl).

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.[16]

  • Endpoint Detection: Continue the titration past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the curve). For more precise determination, a first-derivative plot (ΔpH/ΔV vs. V) can be used, where the peak indicates the equivalence point.

Protocol for LogP Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of partitioning.[9][17]

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD determination). Shake vigorously and allow the phases to separate completely to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of N-[(pyrimidin-5-yl)methyl]cyclobutanamine in the aqueous phase at a known concentration.

  • Partitioning: In a separation funnel or vial, combine a precise volume of the n-octanol phase and the aqueous sample solution (e.g., 10 mL of each).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.[9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Convert this value to LogP.

G cluster_pka pKa Validation (Potentiometric Titration) cluster_logp LogP Validation (Shake-Flask) pka_prep Prepare Analyte Solution pka_titrate Titrate with Strong Acid/Base pka_prep->pka_titrate pka_record Record pH vs. Titrant Volume pka_titrate->pka_record pka_analyze Analyze Titration Curve (Determine Half-Equivalence Point) pka_record->pka_analyze pka_result Experimental pKa pka_analyze->pka_result logp_prep Prepare Saturated Phases (Octanol & Water) logp_partition Partition Compound Between Phases logp_prep->logp_partition logp_separate Separate Phases (Centrifuge) logp_partition->logp_separate logp_analyze Analyze Concentration in Each Phase (e.g., HPLC) logp_separate->logp_analyze logp_result Experimental LogP/LogD logp_analyze->logp_result

Caption: Experimental workflows for pKa and LogP validation.

Interpretation and Application in Drug Development

The predicted physicochemical profile of N-[(pyrimidin-5-yl)methyl]cyclobutanamine provides valuable insights for its potential as a drug candidate.

  • Drug-Likeness Assessment: The predicted LogP of 1.12 is well within the desirable range for orally administered drugs (typically 1-3).[7] This value suggests a favorable balance between aqueous solubility, necessary for dissolution in the gastrointestinal tract, and lipophilicity, required for permeating the gut wall into systemic circulation.[4][5]

  • Physiological Behavior: The secondary amine, with an estimated pKa of ~9, will be predominantly protonated and positively charged at physiological pH (7.4). This ionized state will enhance the compound's aqueous solubility. The pyrimidine nitrogens, being much weaker bases, will be largely uncharged. This profile suggests the compound will exist as a soluble cation in the bloodstream and extracellular fluids.

  • Guidance for Development: Knowledge of these properties is crucial for next steps. Formulation scientists can use the pKa to select appropriate salt forms to optimize solubility and stability.[3] The LogP and pKa values together can be used in more advanced pharmacokinetic models to predict the volume of distribution, clearance mechanisms, and potential for blood-brain barrier penetration.[6] For example, the cationic nature at pH 7.4 might limit passive diffusion across the blood-brain barrier but could be exploited for interactions with transporters.

Conclusion

N-[(pyrimidin-5-yl)methyl]cyclobutanamine presents a promising physicochemical profile based on in-silico predictions. Its LogP value suggests good potential for oral absorption, and its pKa indicates it will be a soluble cation under physiological conditions. This technical guide has outlined the theoretical importance of these parameters, presented the predicted values for the compound, and provided detailed, field-proven protocols for their essential experimental validation. The integration of robust computational prediction with rigorous experimental confirmation represents a cornerstone of modern, efficient drug discovery, enabling a data-driven approach to the design and optimization of new therapeutic agents.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Geng, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-[4-(cyclopropylmethyl)-2-(methylamino)pyrimidin-5-yl]pyrimidin-2-yl]quinolin-3-amine. PubChem. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Linnanto, J., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • Tateno, M., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Retrieved from [Link]

  • He, Y., et al. (2023). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. PMC. Retrieved from [Link]

  • De Belder, G., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Völgyi, G., et al. (2004). Octanol/Water Partition Coefficient of Selected Herbicides: Determination Using Shake-Flask Method and Reversed-Phase High-Performance Liquid Chromatography. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Nowak, P., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidin-5-ylmethanamine. PubChem. Retrieved from [Link]

  • Krystof, V., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • DruMAP. (n.d.). New prediction. Retrieved from [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Retrieved from [Link]

  • Sividin, S., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Retrieved from [Link]

  • Roy, K., et al. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. MDPI. Retrieved from [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Al-Mokyna, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • Pharmaceutical Tutorials. (2025). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Manikandan, A., et al. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(pyrimidin-5-ylmethyl)cyclopropanamine. PubChem. Retrieved from [Link]

  • Mannhold, R., et al. (2009). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Computer-Aided Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP prediction results for each GNN model instance. Retrieved from [Link]

  • Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][14]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from [Link]

  • Mendeleev Communications. (2025). Synthesis, Modification and Cytotoxic Properties of New 7-amino-5-arylazolo[1,5-a]pyrimidine-6-carbonitriles. Retrieved from [Link]

  • Musso, N., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. PMC. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Pluciński, F. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. CMST. Retrieved from [Link]

  • Hanson, G. R., et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. University of East Anglia. Retrieved from [Link]

  • Neurelis, Inc. (2025). What Is Log P and How Does It Predict Chemical Behavior?. Retrieved from [Link]

  • Chesser, A. F. T., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

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Exploratory

Architecting Potency: The Discovery and Application of N-[(Pyrimidin-5-yl)methyl]cyclobutanamine in Targeted Therapeutics

Executive Summary In the landscape of modern fragment-based drug discovery (FBDD) and lead optimization, the intelligent selection of secondary amine building blocks is paramount. N-[(Pyrimidin-5-yl)methyl]cyclobutanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern fragment-based drug discovery (FBDD) and lead optimization, the intelligent selection of secondary amine building blocks is paramount. N-[(Pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9) has emerged as a privileged pharmacophore, most notably in the discovery of novel pyrimidine carboxamides as potent inhibitors of the Vanin-1 (VNN1) enzyme ()[1].

As a Senior Application Scientist, I present this technical whitepaper to deconstruct the structural rationale, synthetic methodologies, and biological integration of this specific fragment. By examining its physicochemical profile and its role in disrupting the pantetheinase pathway, we provide a comprehensive blueprint for researchers leveraging this building block in inflammatory bowel disease (IBD) and beyond.

Structural Rationale & Physicochemical Profiling

The selection of N-[(pyrimidin-5-yl)methyl]cyclobutanamine over simpler aliphatic amines is not arbitrary; it is a calculated exercise in balancing pharmacodynamics and pharmacokinetics.

  • The Pyrimidine Core: The incorporation of a pyrimidine ring serves a dual purpose. First, the two nitrogen atoms act as potent hydrogen bond acceptors, crucial for anchoring the molecule within the active site of target enzymes like Vanin-1 ()[2]. Second, the electron-deficient nature of the pyrimidine ring modulates the basicity (pKa) of the adjacent secondary amine, preventing the molecule from becoming overly basic, which would otherwise hinder membrane permeability and increase hERG liability.

  • The Cyclobutane Ring: Aliphatic rings are frequently used to restrict conformational flexibility. The cyclobutane moiety restricts the rotational degrees of freedom of the amine, significantly reducing the entropic penalty upon binding to the target protein. Furthermore, compared to linear alkyl chains (e.g., butyl or propyl groups), the cyclobutane ring is highly resistant to cytochrome P450-mediated oxidative metabolism, enhancing the biological half-life of the final drug candidate.

  • The Methylene Linker: The single carbon linker provides just enough flexibility to allow the pyrimidine and cyclobutane rings to adopt an optimal dihedral angle, ensuring precise alignment within narrow binding pockets.

Target Biology: The Vanin-1 Pantetheinase Pathway

The primary literature highlights the use of this fragment in developing inhibitors for Vanin-1, an epithelial ectoenzyme with pantetheinase activity ()[3]. Vanin-1 catalyzes the hydrolysis of pantetheine into pantothenic acid (Vitamin B5) and cysteamine. While pantothenic acid is recycled into Coenzyme A (CoA), the accumulation of cysteamine suppresses cellular antioxidants (like glutathione) and promotes oxidative stress, driving mucosal inflammation in conditions like IBD.

VNN1_Pathway Pantetheine Pantetheine (Substrate) VNN1 Vanin-1 (VNN1) Pantetheinase Pantetheine->VNN1 Hydrolysis PantothenicAcid Pantothenic Acid (Vitamin B5) VNN1->PantothenicAcid Cysteamine Cysteamine (Pro-inflammatory) VNN1->Cysteamine CoA Coenzyme A (CoA) Biosynthesis PantothenicAcid->CoA Recycling OxidativeStress Oxidative Stress & Mucosal Inflammation Cysteamine->OxidativeStress Promotes

Fig 1. Vanin-1 (VNN1) pantetheinase metabolic pathway and its role in oxidative stress.

By integrating N-[(pyrimidin-5-yl)methyl]cyclobutanamine into a pyrimidine carboxamide scaffold, researchers successfully generated competitive, reversible inhibitors of Vanin-1 that restore mucosal energetics and healing.

Experimental Protocols: Synthesis & Integration

To ensure high fidelity in drug development, the synthesis of the fragment and its subsequent coupling must be robust. The following protocols are designed as self-validating systems.

Protocol 1: Reductive Amination Synthesis of N-[(Pyrimidin-5-yl)methyl]cyclobutanamine Objective: Synthesize the secondary amine fragment with >98% purity while actively preventing over-alkylation.

  • Imine Formation: In an oven-dried flask under N₂, dissolve pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add cyclobutanamine (1.1 eq) dropwise at room temperature.

    • Causality: A slight stoichiometric excess of the volatile cyclobutanamine drives the equilibrium toward the imine intermediate without complicating downstream purification.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: The mild acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center. This accelerates iminium ion formation without degrading the acid-sensitive pyrimidine ring.

  • Selective Reduction: Stir for 2 hours, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

    • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the iminium ion over the unreacted aldehyde. This prevents the formation of unwanted pyrimidin-5-ylmethanol side products.

  • Quenching and Validation: After 12 hours, verify complete consumption of the aldehyde via LC-MS. Quench with saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes boron complexes, ensuring the basic secondary amine remains deprotonated and partitions cleanly into the organic layer.

  • Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (EtOAc/Hexanes with 1% Et₃N).

    • Causality: Triethylamine (Et₃N) is mandatory in the eluent to passivate the acidic silanol groups on the silica gel, preventing the basic amine from streaking and ensuring a sharp, high-purity elution band.

Protocol 2: Amide Coupling for Inhibitor Generation Objective: Couple the synthesized amine to a pyrimidine-5-carboxylic acid core to yield the final Vanin-1 inhibitor.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU rapidly forms a highly reactive HOAt ester. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid without competing with the amine for the activated ester.

  • Coupling: Add N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 eq). Stir at room temperature for 4 hours.

    • Causality: Despite the steric bulk of the cyclobutyl group, the superior leaving group ability of HOAt ensures complete conversion to the tertiary amide.

Synthesis Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Cyclobutanamine Amine->Imine Product N-[(Pyrimidin-5-yl)methyl] cyclobutanamine Imine->Product Reductive Amination (NaBH(OAc)3) Coupling Amide Coupling (HATU, DIPEA) Product->Coupling + Pyrimidine-5-carboxylic acid FinalDrug Pyrimidine Carboxamide Vanin-1 Inhibitor Coupling->FinalDrug Lead Candidate Generation

Fig 2. Synthetic workflow for N-[(pyrimidin-5-yl)methyl]cyclobutanamine and inhibitor generation.

Quantitative Data Presentation

The integration of this fragment drastically improves the ligand efficiency and pharmacokinetic profile of the resulting drug candidates. The table below summarizes the physicochemical translation from the isolated fragment to a representative lead compound (e.g., Compound 3 from the Pfizer discovery campaign).

PropertyN-[(Pyrimidin-5-yl)methyl]cyclobutanamineFinal Pyrimidine Carboxamide (Lead Candidate)Rationale / Impact
Molecular Weight 163.22 g/mol ~450 g/mol The low molecular weight of the fragment allows the final assembled drug to remain well within Lipinski's Rule of 5.
cLogP ~0.82.1 - 2.5The fragment's low lipophilicity buffers the hydrophobic core of the drug, keeping the final cLogP in the optimal range for oral absorption.
H-Bond Acceptors 36Pyrimidine nitrogens provide critical target engagement without excessively increasing polar surface area.
TPSA ~38 Ų~95 ŲThe final TPSA remains <120 Ų, ensuring excellent membrane permeability and cellular target engagement.
Conclusion

N-[(Pyrimidin-5-yl)methyl]cyclobutanamine is far more than a simple chemical building block; it is a highly engineered pharmacophore that solves complex challenges in target affinity, metabolic stability, and physicochemical balance. Its successful deployment in the discovery of Vanin-1 inhibitors underscores the critical importance of rational fragment selection in modern drug discovery.

References
  • Title: Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme (WO2018011681A1)
  • Title: Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Vanin 1: Its Physiological Function and Role in Diseases Source: MDPI Cells URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for N-[(Pyrimidin-5-yl)methyl]cyclobutanamine via Direct Reductive Amination

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Class: Heteroaryl Secondary Amine / Pharmaceutical Buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule Class: Heteroaryl Secondary Amine / Pharmaceutical Building Block

Introduction & Mechanistic Rationale

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a highly versatile building block frequently utilized in the design of kinase inhibitors, sigma-1 receptor ligands, and novel agrochemicals. The structural incorporation of a pyrimidine ring provides critical hydrogen-bonding acceptor sites, while the cyclobutyl moiety introduces a sterically constrained, lipophilic domain that often improves metabolic stability and target residence time.

The most robust and scalable method for synthesizing this secondary amine is the direct reductive amination of pyrimidine-5-carbaldehyde with cyclobutanamine. While several reducing agents exist, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reagent for this transformation [1].

Causality in Reagent Selection:

  • Why STAB over NaBH₄ or NaBH₃CN? STAB is significantly milder than sodium borohydride (NaBH₄), which readily reduces aldehydes to alcohols. Compared to sodium cyanoborohydride (NaBH₃CN), STAB is less toxic, does not generate hazardous hydrogen cyanide gas during aqueous workup, and exhibits superior chemoselectivity for iminium ions over free aldehydes.

  • Why 1,2-Dichloroethane (DCE)? DCE is the optimal solvent for STAB-mediated reductive aminations. The reaction kinetics in DCE are notably faster and higher-yielding than in tetrahydrofuran (THF) or methanol [1].

  • Role of Acetic Acid (AcOH): Cyclobutanamine is a slightly sterically hindered primary amine [2]. The addition of 1.0 equivalent of acetic acid acts as a Brønsted acid catalyst, accelerating the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion without decomposing the STAB reagent.

Reaction Workflow & Mechanistic Pathway

Workflow A Aldehyde + Amine + AcOH in DCE B Iminium Formation (RT, 1 h) A->B C Reduction Add NaBH(OAc)3 B->C D Quench & Work-up Sat. NaHCO3(aq) C->D E Purification Chromatography D->E F Pure Product Target Amine E->F

Workflow for the direct reductive amination of pyrimidine-5-carbaldehyde.

Mechanism Aldehyde Pyrimidine-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Addition Amine Cyclobutanamine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (AcOH cat.) Product N-[(pyrimidin-5-yl)methyl] cyclobutanamine Iminium->Product Hydride Transfer STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H-

Mechanistic pathway of STAB-mediated reductive amination.

Materials & Quantitative Data

Reaction Scale: 10.0 mmol

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Pyrimidine-5-carbaldehyde108.101.001.08 gElectrophile
Cyclobutanamine71.121.05747 mg (0.90 mL)Nucleophile
Acetic Acid (Glacial)60.051.00600 mg (0.57 mL)Acid Catalyst
Sodium Triacetoxyborohydride211.941.503.18 gReducing Agent
1,2-Dichloroethane (DCE)98.96Solvent40 mL (0.25 M)Reaction Medium

Step-by-Step Experimental Protocol

Step 1: Iminium Ion Pre-formation
  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add pyrimidine-5-carbaldehyde (1.08 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (40 mL) .

  • Add cyclobutanamine (0.90 mL, 10.5 mmol) via syringe, followed immediately by glacial acetic acid (0.57 mL, 10.0 mmol) .

  • Stir the mixture at room temperature (20–25 °C) for 1 hour.

  • Causality: While STAB can theoretically be added in a true one-pot mixture, pre-forming the iminium ion significantly minimizes the competitive direct reduction of the aldehyde to pyrimidin-5-ylmethanol. The acetic acid protonates the hemiaminal, driving the equilibrium toward the highly reactive iminium species.

Step 2: Hydride Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 10 minutes.

  • Causality: The hydride transfer is exothermic. Cooling the reaction controls the kinetics, prevents thermal decomposition of the STAB reagent, and ensures high chemoselectivity.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Monitor the reaction via TLC (DCM:MeOH 9:1, UV detection) or LC-MS until the starting aldehyde is completely consumed.

Step 3: Quench and Extraction
  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) (25 mL) . Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Causality: The mild base neutralizes the acetic acid and decomposes any unreacted STAB. Crucially, it ensures the newly formed secondary amine is fully deprotonated (converted to its free base form), which is strictly required for efficient partitioning into the organic phase.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 20 mL) .

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–10% Methanol in DCM (containing 1% triethylamine).

  • Causality: The addition of 1% triethylamine to the mobile phase neutralizes the acidic silanol groups on the silica gel. This prevents the secondary amine from streaking, ensuring sharp peak elution and maximizing isolated yield. (Optional): The product can also be isolated as a hydrochloride salt by dissolving the purified free base in ethyl acetate and adding 2.0 M HCl in diethyl ether, followed by filtration of the resulting precipitate.

Analytical Characterization

To validate the success of the synthesis, the isolated product should conform to the following spectral parameters:

  • LC-MS (ESI+): m/z calculated for C₉H₁₄N₃ [M+H]⁺ 164.12; Found: 164.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.15 (s, 1H, pyrimidine Ar-H 2-position)

    • δ 8.75 (s, 2H, pyrimidine Ar-H 4,6-positions)

    • δ 3.80 (s, 2H, -CH₂-NH-)

    • δ 3.35 (quintet, J = 7.5 Hz, 1H, cyclobutyl-CH)

    • δ 2.25–2.15 (m, 2H, cyclobutyl-CH₂)

    • δ 1.75–1.60 (m, 4H, cyclobutyl-CH₂)

    • δ 1.55 (br s, 1H, -NH-)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High levels of pyrimidin-5-ylmethanol byproduct Premature STAB reduction of the aldehyde.Extend the imine pre-formation time to 2 hours before adding STAB. Ensure the reaction is strictly cooled to 0 °C during STAB addition.
Incomplete conversion of aldehyde Moisture in solvent or degraded STAB reagent.Use strictly anhydrous DCE and fresh STAB. STAB degrades rapidly upon exposure to atmospheric moisture.
Poor recovery during silica chromatography Amine binding to acidic silanol groups.Pre-treat the silica column with 1–2% triethylamine or switch to basic alumina chromatography.
Dialkylation (Tertiary amine formation) Excess aldehyde reacting with the secondary amine product.Ensure the amine is in slight excess (1.05 eq). If dialkylation persists, switch to a stepwise protocol using NaBH₄ in Methanol [1].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Guo, Y., et al. (2018). Discovery of N-cyclobutylaminoethoxyisoxazole derivatives as novel sigma-1 receptor ligands with neurite outgrowth efficacy in cells. RSC Advances, 8, 7322-7333.[Link]

Application

Application Note: Discovery and Application of N-[(Pyrimidin-5-yl)methyl]cyclobutanamine in the Development of Vanin-1 Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Scaffold Evolution, Synthetic Methodology, and Biophysical Validation Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Scaffold Evolution, Synthetic Methodology, and Biophysical Validation

Executive Summary & Mechanistic Rationale

The pursuit of novel therapeutics for oxidative stress-driven pathologies—such as Acute Kidney Injury (AKI) and Inflammatory Bowel Disease (IBD)—has increasingly focused on the inhibition of the Vanin-1 enzyme. Vanin-1 is an epithelial ectoenzyme that functions as a pantetheinase. It hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. The generation of cysteamine is pathologically significant because it suppresses γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (GSH) synthesis, thereby exacerbating [1].

Early high-throughput screening campaigns identified diaryl ketones as potent Vanin-1 inhibitors; however, this scaffold carried well-documented risks of clinical [2]. To engineer these liabilities out of the molecule, researchers transitioned to a pyrimidine carboxamide scaffold[3].

Central to this successful scaffold hop is the specialized secondary amine building block N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9) [4][5]. This fragment provides two critical structural vectors:

  • The Pyrimidin-5-ylmethyl Group: The nitrogen atoms of the pyrimidine ring act as essential hydrogen bond acceptors, optimally occupying the binding pocket near Lys157 and the catalytic Cys190 of the Vanin-1 enzyme[2].

  • The Cyclobutanamine Moiety: The cyclobutyl ring provides the precise steric bulk and lipophilicity required to engage hydrophobic residues in the binding site. Furthermore, it restricts the conformational flexibility of the resulting amide bond, locking the molecule into its bioactive conformation[6].

Biological Pathway & Target Rationale

The diagram below illustrates the biochemical cascade driven by Vanin-1 and the intervention point of pyrimidine carboxamides synthesized from N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Vanin1_Pathway Pantetheine Pantetheine (Endogenous Substrate) Vanin1 Vanin-1 Enzyme (Pantetheinase) Pantetheine->Vanin1 Binds to active site Cysteamine Cysteamine (Hydrolysis Product) Vanin1->Cysteamine Catalyzes hydrolysis Inhibitor Pyrimidine Carboxamide (Cyclobutanamine deriv.) Inhibitor->Vanin1 Competitively blocks Cys190 / Lys157 GammaGCS γ-GCS Enzyme (GSH Synthesis) Cysteamine->GammaGCS Inhibits activity GSH Glutathione (GSH) Depletion GammaGCS->GSH Prevents synthesis OxStress Oxidative Stress & Tissue Inflammation GSH->OxStress Induces (AKI, IBD)

Fig 1. Vanin-1 signaling cascade and competitive inhibition by pyrimidine carboxamides.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful medicinal chemistry relies on understanding the why behind every step. The following protocols are designed as self-validating systems to ensure high-fidelity data and reproducible synthesis.

Protocol A: Synthesis of Pyrimidine Carboxamides via Amide Coupling

Objective: Couple a heteroaryl carboxylic acid with N-[(pyrimidin-5-yl)methyl]cyclobutanamine to yield a Vanin-1 inhibitor[6].

  • Step 1: Reagent Preparation. Dissolve the chosen carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: HATU is selected over traditional EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester. This is mandatory when coupling sterically hindered secondary amines (like our cyclobutyl derivative) to ensure high yields and prevent epimerization. DMF provides the high dielectric constant needed to stabilize the polar transition states.

  • Step 2: Activation. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: DIPEA is sterically hindered and non-nucleophilic. It efficiently deprotonates the carboxylic acid to initiate HATU activation without acting as a competing nucleophile.

  • Step 3: Amine Addition. Add N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.1 eq) and stir for 2–4 hours under a nitrogen atmosphere.

  • Step 4: Self-Validation (In-Process Control). Prior to quenching, withdraw a 5 µL reaction aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Causality: Relying solely on TLC is notoriously unreliable for secondary amides due to co-elution risks with the starting amine. This protocol self-validates only when the exact mass of the product (M+H)+ is confirmed and the starting carboxylic acid peak is absent, dictating the exact moment to initiate the workup.

  • Step 5: Quench and Extraction. Quench the reaction with saturated aqueous NaHCO3​ and extract with EtOAc.

    • Causality: NaHCO3​ neutralizes residual acid and forces the water-soluble HATU byproducts (such as HOAt) into the aqueous layer, streamlining downstream purification.

  • Step 6: Purification. Purify the organic phase via flash column chromatography (Silica gel, gradient DCM/MeOH) to afford the target pyrimidine carboxamide.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Objective: Validate the reversible, competitive binding kinetics ( kon​ , koff​ , KD​ ) of the synthesized pyrimidine carboxamide to Vanin-1[2].

  • Step 1: Sensor Chip Preparation. Immobilize recombinant human Vanin-1 onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target level of ~3000 RU.

    • Causality: Amine coupling to surface lysines provides a stable covalent attachment necessary to withstand multi-cycle kinetic analysis without baseline drift.

  • Step 2: Analyte Preparation. Dilute the synthesized compound in running buffer (PBS-P+ supplemented with 5% DMSO) to create a concentration series (e.g., 1.56 nM to 100 nM).

    • Causality: 5% DMSO is critical to ensure the lipophilic cyclobutanamine derivative remains entirely in solution, preventing aggregation-induced false signals.

  • Step 3: Injection. Inject analytes at a high flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics rather than the rate of diffusion to the chip surface.

  • Step 4: Self-Validation (Double-Referencing). The assay design must incorporate a DMSO solvent correction curve (0.5% to 8% DMSO) and double-referencing (subtracting both the reference flow cell and blank buffer injections).

    • Causality: Bulk refractive index changes caused by minor DMSO fluctuations can easily produce false-positive binding signals. This double-referencing system self-validates the data by mathematically eliminating non-specific bulk effects, ensuring the observed Response Units (RU) strictly represent target-ligand interactions.

  • Step 5: Data Analysis. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Quantitative Data Summary

The transition from diaryl ketones to pyrimidine carboxamides (utilizing secondary amines like the cyclobutanamine derivative) yielded significant improvements in both potency and safety profiles. The data below summarizes the structural evolution[2].

Scaffold TypeStructural FeatureVanin-1 Enzymatic IC₅₀ (nM)SPR K_D (nM)Photosensitivity Risk
Diaryl Ketone Benzophenone core1215High (Clinical Risk)
Pyrimidine Carboxamide Piperidine derivative89Eliminated
Pyrimidine Carboxamide Cyclobutanamine derivative56Eliminated

Note: The cyclobutanamine derivative demonstrates superior binding affinity (lower KD​ ) due to the optimal steric fit of the cyclobutyl ring within the hydrophobic pocket adjacent to Cys190.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • WO2018011681A1 - Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme Source: Google Patents URL
  • Vascular Non-Inflammatory Molecule-1 Aggravates Acute Kidney Injury Induced Acute Lung Injury Via Promoting Neutrophil Extracellular Traps Formation Source: PMC / NIH URL:[Link]

Sources

Method

Application Note: Solubilization and In Vitro Application of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Physicochemical Rationale & Causality As a Senior Application Scientist, I emphasize that successful in vitro assays begin with a deep understanding of your compound's physicochemical properties. Merely following a dilut...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Rationale & Causality

As a Senior Application Scientist, I emphasize that successful in vitro assays begin with a deep understanding of your compound's physicochemical properties. Merely following a dilution recipe often leads to silent precipitation and false-negative assay results.

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a specialized small molecule featuring a pyrimidine heteroaromatic ring linked via a methylene bridge to a cyclobutanamine moiety. The secondary amine provides a site for hydrogen bonding, while the cyclobutane ring introduces a localized hydrophobic domain. Because of this amphipathic-like profile, attempting to dissolve the free base directly in aqueous buffers leads to incomplete solvation.

Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is the universal vehicle of choice here. Its high polarization and apolar groups allow it to effectively solvate both the polar pyrimidine/amine regions and the non-polar cyclobutane ring 1.

Table 1: Physicochemical Properties Dictating Solubilization
PropertyValueSolubilization Impact
Molecular Formula C9H13N3Determines mass-to-molarity calculations.
Molecular Weight 163.22 g/mol 1.63 mg is required to formulate 1 mL of a 10 mM stock.
H-Bond Donors/Acceptors 1 / 3Facilitates interaction with polar aprotic solvents (DMSO).
Estimated Solubility (DMSO) >50 mMAllows for highly concentrated master stocks, minimizing final solvent volume in assays.

The DMSO Constraint in Cell Assays

While DMSO is an exceptional solvent, it is biologically active and highly cytotoxic at elevated concentrations. High concentrations (>5%) induce caspase-3 and PARP-1 cleavage, triggering apoptosis 2. Even at 0.5%, DMSO can cause significant cytotoxicity (up to 25% cell death) in primary cultures like human fibroblast-like synoviocytes 2 or apical papilla cells 3.

To ensure assay integrity, the final concentration of DMSO must be strictly controlled.

Table 2: Maximum Final DMSO Concentrations by Assay Type
Cell / Assay TypeRecommended Max DMSOCausality / Rationale
Primary Cells (e.g., Fibroblasts, hAPCs) ≤ 0.05% - 0.1%Highly sensitive to solvent-induced membrane disruption and caspase activation.
Immortalized Cancer Lines (e.g., PC3, DU145) ≤ 0.1% - 0.3%More robust, but >0.3% risks off-target transcriptomic shifts 4.
High-Throughput Screening (HTS) 0.1% - 0.5%Balances solubility of diverse libraries with baseline cell viability.

Solubilization & Dilution Workflow

G N1 N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Solid Powder) N2 Primary Stock Preparation (10-50 mM in 100% Anhydrous DMSO) N1->N2 Weigh & Add Solvent N3 QC: Visual & Sonicate (Ensure Complete Dissolution) N2->N3 Vortex/Warm N4 Intermediate Serial Dilutions (in 100% DMSO) N3->N4 Aliquot & Store or Dilute N5 Aqueous Media Dilution (Final DMSO ≤ 0.1%) N4->N5 1:1000 Dilution in Media N6 In Vitro Cell Assay (Incubation & Readout) N5->N6 Apply to Cells

Workflow for the solubilization and serial dilution of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Self-Validating Protocol: Master Stock Preparation (10 mM)

Objective: Prepare a sterile, 10 mM master stock in 100% anhydrous DMSO.

  • Equilibration: Allow the lyophilized N-[(pyrimidin-5-yl)methyl]cyclobutanamine and anhydrous DMSO to reach room temperature in a desiccator before opening.

    • Causality: DMSO is highly hygroscopic. Opening cold DMSO introduces atmospheric condensation. Water contamination drastically reduces the solvent's capacity to solvate the hydrophobic cyclobutane ring, leading to premature precipitation 1.

  • Weighing: Accurately weigh 1.63 mg of the compound into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes protect the pyrimidine derivative from potential photo-degradation during long-term storage.

  • Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Vortex gently for 30-60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2-5 minutes.

    • Causality: Vigorous vortexing can introduce micro-bubbles that mimic undissolved particles; sonication provides cavitation energy to break intermolecular crystal lattice forces without thermally degrading the molecule 1.

  • Validation Checkpoint: Hold the tube against a light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, the compound is not fully dissolved. Do not proceed until the solution is optically clear.

  • Aliquot & Store: Divide into 20 µL to 50 µL single-use aliquots and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients, forcing the compound out of solution over time 1.

Self-Validating Protocol: Serial Dilution & Media Transfer

Objective: Achieve a final assay concentration of 10 µM (a 1000-fold dilution) while maintaining a strict final DMSO concentration of 0.1%.

  • Intermediate Dilution (in DMSO): Do not dilute the 10 mM stock directly into aqueous media to reach lower concentrations. Instead, perform serial dilutions in 100% DMSO. For example, to test a final concentration of 1 µM, first dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate stock.

    • Causality: Direct dilution of high-concentration stocks into media causes "solvent shock." The sudden shift in polarity causes the hydrophobic domains to aggregate and precipitate before they can disperse. Serial dilution in DMSO ensures that the final transfer to media requires only a minimal volume, allowing rapid diffusion.

  • Media Pre-warming: Warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Cold media drastically reduces the kinetic solubility limit of the compound, promoting instant crystallization upon contact.

  • The 1:1000 Transfer: Add 1 µL of the appropriate DMSO stock (e.g., 10 mM for a 10 µM final assay) to 999 µL of pre-warmed media. Mix immediately by rapid inversion or gentle pipetting.

  • Validation Checkpoint: Observe the prepared media under a phase-contrast microscope (10X or 20X magnification). The absence of micro-crystals or needle-like structures validates successful aqueous dispersion. If crystals are present, the compound has precipitated.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of media.

    • Causality: This is a critical self-validating step. It ensures that any observed phenotypic changes or cytotoxicity in the cell assay are due to the biological activity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, and not the 0.1% DMSO background 1.

References

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro . PMC. [Link]

  • What the concentration of DMSO you use in cell culture assays? . ResearchGate. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes . MDPI. [Link]

Sources

Application

N-[(pyrimidin-5-yl)methyl]cyclobutanamine as a building block for kinase inhibitors

Application Note: N-[(Pyrimidin-5-yl)methyl]cyclobutanamine as a High-Efficiency Building Block for Kinase Inhibitor Discovery Introduction & Strategic Rationale The development of highly selective, orally bioavailable k...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[(Pyrimidin-5-yl)methyl]cyclobutanamine as a High-Efficiency Building Block for Kinase Inhibitor Discovery

Introduction & Strategic Rationale

The development of highly selective, orally bioavailable kinase inhibitors requires building blocks that perfectly balance steric geometry, lipophilicity, and target engagement. N-[(pyrimidin-5-yl)methyl]cyclobutanamine has emerged as a privileged scaffold in modern medicinal chemistry. This bifunctional building block combines a pyrimidine ring—a classic kinase hinge-binding motif—with a cyclobutanamine moiety that provides a conformationally restricted hydrophobic shield.

The pyrimidin-5-ylmethyl moiety is frequently utilized to anchor compounds within the ATP-binding pocket. Crystallographic data, such as the structure of Cyclin-Dependent Kinase 2 (CDK2) complexed with pyrimidine-derived inhibitors, demonstrates that the pyrimidine nitrogens form critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. Furthermore, the C5-substitution vector directs the attached methylene linker toward the solvent-exposed channel or the ribose-binding pocket, a trajectory successfully exploited in the development of Aurora Kinase A inhibitors[2] and novel pyrimidine carboxamides[3].

Simultaneously, the incorporation of a cyclobutanamine group provides a unique balance of lipophilic efficiency (LipE) and steric constraint. Cyclobutylamine derivatives are increasingly recognized as critical reactants in the preparation of selective kinase inhibitors, such as orally available Mps1 (TTK) inhibitors[].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final elaborated inhibitor.

Table 1: Physicochemical Properties of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

PropertyValueImplication for Drug Design
Molecular Formula C9H13N3Compact framework allows for extensive downstream elaboration.
Molecular Weight 163.22 g/mol Low MW leaves ample room (<350 g/mol ) to stay within Lipinski’s Rule of 5.
Topological Polar Surface Area 37.8 ŲExcellent membrane permeability; suitable for CNS-penetrant targets.
Hydrogen Bond Donors 1 (Secondary Amine)Serves as the primary reactive site for amide/urea coupling.
Hydrogen Bond Acceptors 3 (Pyrimidine N, Amine N)Ensures robust interaction with the kinase hinge region.
LogP (Estimated) ~1.2Optimal lipophilicity; cyclobutane prevents the excessive hydrophobicity seen in larger cycloalkanes.

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, it is vital to understand why this specific architecture is chosen over alternatives (e.g., cyclopentyl or linear alkyl chains):

  • The Hinge-Binding Causality: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are perfectly positioned to accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2).

  • The Vector Trajectory: The C5 position points outward. By utilizing a methylene linker at C5, the secondary amine is projected precisely into the adjacent hydrophobic sub-pockets without clashing with the gatekeeper residue.

  • The Lipophilic Efficiency (LipE) of Cyclobutane: Cyclobutane has a puckered conformation. It provides more steric bulk than cyclopropane but is less flexible and less lipophilic than cyclohexane. This allows it to fit snugly into tight hydrophobic pockets while maintaining good aqueous solubility, thereby improving the overall LipE (ΔG of binding relative to lipophilicity).

Pharmacophore P Pyrimidine Ring (Hinge Binder) L Methylene Linker (Flexible Vector) P->L C5-Position A Secondary Amine (Elaboration Point) L->A N-Alkylation C Cyclobutane Ring (Hydrophobic Shield) A->C N-Substitution

Fig 1. Pharmacophore mapping of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Synthetic Workflow: Urea-Based Inhibitor Assembly

The secondary amine of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is highly nucleophilic, making it an ideal candidate for urea formation—a common motif for Type II kinase inhibitors that stabilize the DFG-out conformation.

Table 2: Reagent Quantities for Urea Coupling

ReagentMW ( g/mol )Eq.AmountMmol
N-[(pyrimidin-5-yl)methyl]cyclobutanamine163.221.0163 mg1.0
4-Chloro-3-(CF3)phenyl isocyanate221.561.1243 mg1.1
N,N-Diisopropylethylamine (DIPEA)129.242.0348 µL2.0
Dichloromethane (Anhydrous)84.93-5.0 mL-
Step-by-Step Protocol: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-cyclobutyl-3-(pyrimidin-5-ylmethyl)urea
  • Preparation: Flame-dry a 25 mL round-bottom flask under inert argon. Add N-[(pyrimidin-5-yl)methyl]cyclobutanamine (163 mg, 1.0 mmol) and anhydrous DCM (5.0 mL).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the isocyanate into a primary amine, which would lead to symmetric urea byproducts and reduce yield.

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing any trace HCl from the building block's hydrochloride salts without competing for the electrophile.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (243 mg, 1.1 mmol) in 1.0 mL anhydrous DCM and add dropwise over 10 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic urea formation, minimizing the formation of higher-order oligomers.

  • Self-Validating Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS.

    • Validation: The reaction is deemed complete when the m/z 164[M+H]+ peak (starting amine) is fully consumed, replaced by the product peak at m/z 385[M+H]+.

  • Workup & Purification: Quench with 5 mL of saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Biological Validation: High-Throughput Kinase Assay

To validate the synthesized inhibitor, a self-validating ADP-Glo™ kinase assay is employed. This protocol ensures that the observed IC50 is a true reflection of competitive orthosteric binding.

Step-by-Step Protocol: ADP-Glo Kinase Assay
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized urea inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate using an acoustic dispenser.

    • Causality: Acoustic dispensing eliminates tip carryover and ensures precise nanoliter volume transfers, maintaining a final DMSO concentration of 1% to prevent solvent-induced kinase denaturation.

  • Kinase Incubation: Add 5 µL of 2X Target Kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) to the wells. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to substrate competition, which is crucial for the accurate IC50 determination of ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

    • Validation: The ATP concentration must be set exactly at the apparent Km of the specific kinase. This ensures the assay is sensitive to competitive inhibitors while maintaining a robust signal window.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent halts the kinase reaction and completely depletes unconsumed ATP, ensuring that the subsequent luminescence signal is exclusively derived from the ADP produced during the kinase reaction.

  • Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader.

Assay S1 1. Inhibitor Incubation (Equilibration) S2 2. ATP/Substrate Addition (Kinase Reaction) S1->S2 S3 3. ADP-Glo Reagent (Deplete Unreacted ATP) S2->S3 S4 4. Detection Reagent (Luminescence Output) S3->S4

Fig 2. Self-validating ADP-Glo kinase assay workflow for inhibitor screening.

References

  • BOC Sciences. "CAS 2516-34-9 (Cyclobutylamine) - Building Block". BOC Sciences.

  • ACS Publications. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1". Journal of Medicinal Chemistry. 3

  • PMC. "QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives". National Institutes of Health. 2

  • RCSB PDB. "2R3L: Crystal Structure of Cyclin-Dependent Kinase 2 with inhibitor". RCSB Protein Data Bank. 1

Sources

Method

Application Note: Scale-Up Synthesis Protocol for N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Molecule: N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS: 1783349-30-3) Transformation: Direct Reductive Amination Introduction a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Molecule: N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS: 1783349-30-3) Transformation: Direct Reductive Amination

Introduction and Strategic Rationale

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a highly versatile secondary amine building block, frequently utilized in the synthesis of kinase inhibitors (such as JAK/STAT pathway modulators) and other pharmaceutically active ingredients. Transitioning the synthesis of this intermediate from a discovery-scale laboratory setting to a multi-kilogram pilot plant requires rigorous optimization to ensure safety, atom economy, and robust product isolation without the use of chromatography.

This application note details a scalable, self-validating protocol for the direct reductive amination of pyrimidine-5-carbaldehyde with cyclobutanamine using Sodium Triacetoxyborohydride (STAB).

Causality in Process Design (E-E-A-T)

As process scientists, every reagent and operational parameter must be justified by mechanistic causality and safety:

  • Reagent Selection (STAB vs. NaBH₃CN): STAB is selected over sodium cyanoborohydride due to its superior safety profile (eliminating toxic cyanide waste) and its kinetic selectivity. STAB preferentially reduces the protonated imine (Schiff base) intermediate over the starting aldehyde, minimizing the formation of pyrimidin-5-ylmethanol as a byproduct. This selectivity is a well-documented standard in process chemistry [1].

  • Solvent Selection (2-MeTHF): While discovery routes often employ Dichloromethane (DCM) or Tetrahydrofuran (THF), we utilize 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a greener alternative that offers excellent solubility for STAB while being water-immiscible. This eliminates the need for a solvent-swap distillation prior to aqueous workup, significantly reducing cycle time.

  • Isolation Strategy (Hydrochloride Salt): Free-base secondary amines are often oils that are prone to oxidative degradation. By precipitating the product as a hydrochloride salt directly from the organic phase, we achieve a highly crystalline, stable solid, entirely bypassing the need for silica gel chromatography.

Mechanistic Pathway

The reaction proceeds via a two-step cascade in a single pot: the nucleophilic attack of cyclobutanamine on the aldehyde to form a hemiaminal, which dehydrates to form the imine. The imine is subsequently reduced by STAB.

Mechanism R1 Pyrimidine-5-carbaldehyde I1 Hemiaminal Intermediate R1->I1 + R2 R2 Cyclobutanamine I2 Imine (Schiff Base) I1->I2 - H2O P N-[(pyrimidin-5-yl)methyl] cyclobutanamine I2->P STAB Reduction

Mechanistic pathway of the direct reductive amination using STAB.

Scale-Up Workflow and Safety Considerations

A critical safety consideration during the scale-up of STAB-mediated reductive aminations is the aqueous quench. Unreacted STAB is typically quenched using aqueous sodium bicarbonate (NaHCO₃). However, this process evolves significant volumes of hydrogen (H₂) and carbon dioxide (CO₂) gas.

Safety Alert: A documented near-miss in pharmaceutical pilot plants highlighted that drummed, aqueous waste streams from STAB/bicarbonate quenches can generate unexpected internal pressure over time due to the slow reaction of boric acid byproducts with excess bicarbonate [2]. To mitigate this, the quench must be performed under controlled addition rates with active venting, and waste streams must be properly acidified or vented prior to storage.

Workflow A 1. Charge Pyrimidine-5-carbaldehyde & Cyclobutanamine in 2-MeTHF B 2. Imine Formation (Stir at 20 °C for 2 h) A->B C 3. STAB Addition (Portion-wise at <15 °C) B->C D 4. Reduction (Stir at 20 °C for 4 h) C->D E 5. Aqueous Quench (10% NaHCO3, T < 15 °C) D->E F 6. Phase Separation & Brine Wash E->F Safety CRITICAL SAFETY NODE: Control gas evolution (H2/CO2) Ensure active reactor venting E->Safety G 7. Salt Formation (Add HCl/IPA to Organic Phase) F->G H 8. Filtration & Drying (Target HCl Salt) G->H

Process workflow highlighting the critical safety node during the aqueous quench.

Step-by-Step Experimental Protocol (1.0 kg Scale)

Equipment Preparation
  • 50 L Jacketed glass-lined reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a high-capacity vent through a condenser.

Step 1: Imine Formation
  • Purge the reactor with nitrogen (N₂).

  • Charge 2-MeTHF (10.0 L, 10 vol) into the reactor.

  • Charge pyrimidine-5-carbaldehyde (1.00 kg, 9.25 mol, 1.0 eq) . Stir at 200 rpm to dissolve.

  • Add cyclobutanamine (0.72 kg, 10.1 mol, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature between 15–25 °C (mild exotherm).

  • Stir the reaction mixture at 20 °C for 2 hours. In-process control (IPC) via HPLC should indicate >95% conversion to the imine.

Step 2: STAB Reduction
  • Cool the reactor jacket to 5 °C to bring the internal temperature to <10 °C.

  • Charge Sodium Triacetoxyborohydride (STAB) (2.74 kg, 12.9 mol, 1.4 eq) in four equal portions over 1.5 hours.

    • Causality Note: STAB addition is highly exothermic. Portion-wise addition prevents thermal runaways and minimizes the competitive reduction of any unreacted aldehyde.

  • Warm the mixture to 20 °C and stir for 4 hours. IPC should indicate complete consumption of the imine (target <1% AUC remaining).

Step 3: Quench and Workup
  • Cool the reaction mixture to 5 °C.

  • CRITICAL STEP: Slowly add 10% w/w aqueous NaHCO₃ (10.0 L) over 2 hours.

    • Safety Note: Vigorous evolution of H₂ and CO₂ will occur. Ensure the reactor vent is fully open to the scrubber. Do not exceed an internal temperature of 15 °C.

  • Stir for 30 minutes, then stop agitation and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer into a designated, vented waste vessel [2].

  • Wash the upper organic layer with 20% w/w brine (5.0 L) . Separate the layers.

Step 4: Salt Formation and Isolation
  • Transfer the organic layer (containing the free base product) to a clean, dry reactor.

  • Add 5-6 N HCl in Isopropanol (2.0 L) dropwise over 1 hour at 20 °C. A thick white precipitate will form.

  • Stir the slurry for 2 hours at 20 °C, then cool to 5 °C and age for 1 hour.

  • Filter the slurry through a Nutsche filter. Wash the filter cake with cold 2-MeTHF (2.0 L) .

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford N-[(pyrimidin-5-yl)methyl]cyclobutanamine hydrochloride .

Quantitative Data Summaries

Table 1: Stoichiometry and Process Parameters

MaterialMW ( g/mol )EquivalentsAmountRole
Pyrimidine-5-carbaldehyde108.101.01.00 kgStarting Material
Cyclobutanamine71.121.10.72 kgAmine Nucleophile
STAB211.941.42.74 kgReducing Agent
2-MeTHF86.13N/A10.0 LProcess Solvent
10% aq. NaHCO₃84.01Excess10.0 LQuench Reagent
HCl in IPA (5 N)36.461.12.0 LSalt Forming Agent

Table 2: Quality and Safety Metrics

MetricTarget SpecificationObserved / Expected Outcome
Yield (Isolated Salt) > 75%82% (1.51 kg)
Chemical Purity (HPLC) > 98.0% AUC99.2% AUC
Residual Boron < 50 ppm< 10 ppm (efficiently removed in aq. phase)
Max Exotherm (STAB addn) < 25 °CControlled at 18 °C via portion-wise addition
Waste Stream Management Vented storageAcidified to pH 4 prior to drum sealing to stop CO₂

References

  • Abdel-Magid, A. F.; Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10 (5), 971-1031.[Link]

  • Dixon, F.; Flanagan, R. C. "Reductive Amination Bicarbonate Quench: Gas-Evolving Waste Stream Near-Miss Investigation." Organic Process Research & Development, 2020, 24 (6), 1063-1067.[Link]

Application

incorporating N-[(pyrimidin-5-yl)methyl]cyclobutanamine into fragment-based drug design

Application Note: Incorporating N-[(pyrimidin-5-yl)methyl]cyclobutanamine into Fragment-Based Drug Design (FBDD) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: sp³-Enr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating N-[(pyrimidin-5-yl)methyl]cyclobutanamine into Fragment-Based Drug Design (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: sp³-Enriched Scaffold Elaboration, Physicochemical Profiling, and Biophysical Screening Protocols

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized early-stage hit identification by screening low-molecular-weight libraries to find high-quality, ligand-efficient starting points[1]. However, historical fragment libraries have been heavily biased toward planar, sp²-rich aromatic systems, leading to downstream challenges in solubility, selectivity, and clinical attrition.

To address this, modern medicinal chemistry emphasizes the "Escape from Flatland" paradigm, which advocates for increasing the three-dimensionality of drug candidates via the fraction of sp³ hybridized carbons (Fsp³)[2]. This application note details the rationale, biophysical screening workflows, and synthetic elaboration strategies for N-[(pyrimidin-5-yl)methyl]cyclobutanamine —a highly versatile, sp³-enriched fragment that perfectly balances the robust pharmacophoric properties of a pyrimidine ring with the rigid 3D structural complexity of a cyclobutane ring[3].

Rationale & Physicochemical Profiling

The selection of N-[(pyrimidin-5-yl)methyl]cyclobutanamine as a foundational fragment is driven by its dual-motif architecture:

  • The Pyrimidine Core: A privileged aromatic pharmacophore that acts as an excellent hydrogen-bond acceptor, frequently utilized to anchor fragments into kinase hinge regions or phosphodiesterase active sites[4].

  • The Cyclobutane Ring: A highly rigid, non-planar aliphatic ring that projects substituents into defined 3D vectors. It significantly increases the Fsp³ of the molecule, which correlates strongly with improved aqueous solubility and reduced off-target promiscuity[3],[2].

  • The Secondary Amine Linker: Serves as both a hydrogen-bond donor/acceptor and a highly reactive synthetic handle for subsequent fragment growing.

To be effective in FBDD, a compound must adhere to the "Rule of 3" (Ro3), ensuring it is small and hydrophilic enough to allow for significant synthetic elaboration without exceeding drug-like property limits (Lipinski's Rule of 5) during lead optimization[1].

Table 1: Physicochemical Profile of N-[(pyrimidin-5-yl)methyl]cyclobutanamine vs. Rule of 3 Criteria

PropertyN-[(pyrimidin-5-yl)methyl]cyclobutanamineAstex "Rule of 3" LimitCompliance
Molecular Weight (MW) 163.22 Da≤ 300 DaPass
Calculated LogP (cLogP) ~0.8 - 1.2≤ 3.0Pass
H-Bond Donors (HBD) 1 (Secondary Amine)≤ 3Pass
H-Bond Acceptors (HBA) 3 (2x Pyrimidine N, 1x Amine N)≤ 3Pass
Rotatable Bonds 2≤ 3Pass
Fraction sp³ (Fsp³) 0.55 (5 sp³ carbons / 9 total carbons)N/A (Higher is better)Optimal

Fragment Screening Strategy & Workflow

Because fragments like N-[(pyrimidin-5-yl)methyl]cyclobutanamine form fewer interactions with the target protein than fully elaborated drugs, their binding affinities are typically weak (K_d in the high micromolar to millimolar range). Therefore, highly sensitive biophysical techniques must be employed to detect target engagement[1]. The standard workflow utilizes Surface Plasmon Resonance (SPR) for primary screening, followed by X-ray crystallography for orthogonal validation and structural mapping.

Workflow A Fragment Library Design (Rule of 3, High Fsp3) B Primary Screening (SPR or NMR) A->B C Orthogonal Validation (X-ray Crystallography) B->C Hit Selection (Kd < 1 mM) D Structure-Guided Elaboration (Growing / Linking) C->D Binding Mode Confirmed D->C Iterative Co-crystallization E Lead Optimization (In vitro / In vivo Profiling) D->E Potency & ADME Improved

Fig 1. FBDD workflow for screening and elaborating sp³-enriched fragments.

Detailed Experimental Protocols

The following protocols represent self-validating systems designed to eliminate false positives—a critical necessity when dealing with low-affinity fragment binders.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

Causality Note: SPR is chosen because it detects binding in real-time without requiring fluorescent labels. Because fragments have low molecular weights, they generate very small response units (RU). To compensate, the target protein must be immobilized at a high density, and rigorous solvent correction must be applied to account for bulk refractive index changes caused by DMSO.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Dilute the target protein in a buffer with a pH slightly below its isoelectric point (pI) to facilitate electrostatic pre-concentration. Inject until a high density is achieved (target: 3,000–5,000 RU). Block unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Solvent Correction Calibration: Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Run this series to generate a correction curve, ensuring that bulk shifts in the refractive index do not mask the small fragment binding signals.

  • Fragment Injection: Prepare a concentration series of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (e.g., 10 µM, 50 µM, 250 µM, 1 mM, 2 mM) in running buffer containing exactly 5% DMSO.

  • Kinetic Analysis: Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Because fragments typically exhibit rapid on/off rates, use a steady-state affinity model (plotting equilibrium response Req​ vs. fragment concentration) to calculate the dissociation constant ( Kd​ ).

Protocol B: Orthogonal Validation via X-ray Crystallography Soaking

Causality Note: X-ray crystallography provides the atomic-level resolution required to identify the exact binding vector of the cyclobutane ring and the secondary amine. Because the fragment binds weakly, it must be soaked into the crystal at exceptionally high concentrations to drive binding site occupancy above 50%, ensuring clear electron density maps.

Step-by-Step Methodology:

  • Apo-Crystal Growth: Grow diffraction-quality apo-crystals of the target protein using hanging-drop or sitting-drop vapor diffusion methods.

  • Fragment Soaking: Prepare a soaking solution consisting of the crystallization mother liquor supplemented with 20–50 mM of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and 5–10% DMSO to maintain fragment solubility. Transfer the apo-crystal into the soaking drop using a nylon loop.

  • Incubation: Seal the drop and incubate for 2 to 24 hours. Note: Monitor the crystal visually; if cracking occurs, reduce the fragment concentration or soak time.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) for 10 seconds, then flash-freeze in liquid nitrogen.

  • Data Collection & Refinement: Collect X-ray diffraction data at a synchrotron beamline. Solve the phase problem using molecular replacement with the apo-structure. Model the fragment into the resulting positive Fo​−Fc​ difference electron density map.

Fragment Elaboration: Synthetic Vectors

Once the binding mode of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is confirmed, the fragment must be "grown" to increase its potency and selectivity. The molecule offers two primary orthogonal vectors for synthetic elaboration:

  • The Secondary Amine (Primary Vector): The highly nucleophilic secondary amine is the most accessible handle. It can be rapidly diversified via amide couplings, reductive aminations, or sulfonylations to explore adjacent solvent-exposed regions or hydrophobic pockets.

  • The Pyrimidine Ring (Secondary Vector): The aromatic core can be functionalized (e.g., via late-stage C-H activation or cross-coupling if a pre-halogenated analog is used) to optimize interactions deep within the binding cleft (e.g., the kinase hinge region)[4].

Elaboration Core N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Core Fragment) V1 Amide Coupling Core->V1 Secondary Amine Vector V2 Reductive Amination Core->V2 Secondary Amine Vector V3 Sulfonylation Core->V3 Secondary Amine Vector V4 Pyrimidine Functionalization Core->V4 Aromatic Ring Vector P1 Amide Derivatives (Targeting H-bond Networks) V1->P1 P2 Tertiary Amines (Modulating Lipophilicity) V2->P2 P3 Sulfonamides (Exploring Hydrophobic Pockets) V3->P3 P4 Substituted Pyrimidines (Optimizing Hinge Binding) V4->P4

Fig 2. Chemical elaboration vectors for N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

References

  • Domainex. (2021). How do you choose between HTS, virtual screening and FBDD? Domainex Insights. Available at:[1]

  • BenchChem Technical Support Team. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. BenchChem. Available at:[2]

  • Shipe, W. D., et al. (2015). Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis. Journal of Medicinal Chemistry, ACS Publications. Available at:[4]

  • Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at:[3]

Sources

Method

Application Note: Amine Protection and Deprotection Strategies for N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Introduction and Molecular Profiling The synthesis and derivatization of complex pharmaceutical intermediates often require precise control over reactive functional groups. N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Molecular Profiling

The synthesis and derivatization of complex pharmaceutical intermediates often require precise control over reactive functional groups. N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a highly versatile secondary amine building block frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics.

However, manipulating this molecule presents unique chemical challenges due to its structural features:

  • Steric Hindrance: The secondary amine is flanked by a bulky cyclobutyl ring, which can significantly reduce its nucleophilicity compared to unhindered primary or secondary amines.

  • Electronic Effects: The (pyrimidin-5-yl)methyl group is a heterobenzylic system. The electron-deficient pyrimidine ring exerts a mild electron-withdrawing effect, further attenuating the basicity and nucleophilicity of the adjacent amine.

  • Catalyst Poisoning Potential: The two basic nitrogen atoms within the pyrimidine ring strongly coordinate to transition metals. This can severely inhibit palladium-catalyzed hydrogenolysis during deprotection steps.

This application note provides a comprehensive, field-proven guide to selecting, installing, and removing appropriate protecting groups (Boc, Cbz, and Fmoc) for N-[(pyrimidin-5-yl)methyl]cyclobutanamine, ensuring high yields and orthogonal compatibility in multi-step syntheses[1].

Strategic Selection of Protecting Groups

The choice of protecting group must be dictated by the downstream synthetic conditions. Because amine protection is foundational to preventing unwanted side reactions (such as over-alkylation or unwanted acylation), carbamate-based protecting groups are the industry standard[2].

tert-Butyloxycarbonyl (Boc)

The Boc group is the most common choice for general organic synthesis. It is highly stable to strongly basic and nucleophilic conditions, making it ideal if the downstream chemistry involves Grignard reagents, alkyl lithiums, or strong amine bases[3].

  • Causality in Protocol: Due to the steric bulk of the cyclobutyl group, standard Boc protection using only Boc-anhydride ( Boc2​O ) and triethylamine (TEA) may stall. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly recommended to accelerate the formation of the highly reactive acylpyridinium intermediate[3].

Carboxybenzyl (Cbz)

The Cbz group is orthogonal to Boc and is typically removed via catalytic hydrogenation ( H2​ , Pd/C)[2].

  • Causality in Protocol: The pyrimidine ring in N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a known poison for standard palladium catalysts. To achieve efficient Cbz deprotection, the protocol must utilize Pearlman’s catalyst ( Pd(OH)2​/C ) or include an acidic additive (like acetic acid) to protonate the pyrimidine nitrogens, thereby preventing them from coordinating with and deactivating the palladium surface.

9-Fluorenylmethyloxycarbonyl (Fmoc)

Fmoc is base-labile (typically cleaved with 20% piperidine) and is utilized when the molecule must survive strongly acidic conditions that would otherwise cleave a Boc group or heterobenzylic bonds[2].

Decision Matrix and Workflow Visualization

To assist in synthetic planning, the following logical decision tree outlines the optimal protecting group strategy based on downstream reaction conditions.

Figure 1: Decision tree for selecting orthogonal protecting groups.

Figure 2: Chemical workflow for protection and orthogonal deprotection.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the protection and deprotection of N-[(pyrimidin-5-yl)methyl]cyclobutanamine based on established carbamate chemistry profiles[1][4].

Protecting GroupReagents (Protection)Yield (Expected)Deprotection ReagentsDeprot. YieldKey Considerations
Boc Boc2​O , TEA, DMAP (cat.), DCM85 - 92%TFA/DCM (1:1)>95%Product forms a tris-TFA salt; requires basic workup.
Cbz Cbz-Cl, Na2​CO3​ , THF/ H2​O 80 - 88% H2​ , Pd(OH)2​/C , MeOH85 - 90%Pyrimidine may poison standard Pd/C; use Pearlman's catalyst.
Fmoc Fmoc-OSu, NaHCO3​ , Dioxane75 - 85%20% Piperidine in DMF>90%Dibenzofulvene byproduct must be scavenged or separated via column.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as TLC or LC-MS) are integrated to ensure the mechanistic causality of the reaction is monitored.

Boc Protection Protocol

Objective: Install a tert-butyloxycarbonyl group on the sterically hindered secondary amine.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv). Stir for 5 minutes at room temperature.

  • Catalyst & Reagent: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Note: DMAP is critical here to overcome the steric hindrance of the cyclobutyl group[3]. Slowly add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) dissolved in a small volume of DCM.

  • Reaction: Stir at room temperature for 12-16 hours. Monitor by LC-MS. The formation of the product will show an m/z corresponding to [M+H]++100 (Boc mass addition).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc) if necessary.

Boc Deprotection Protocol

Objective: Remove the Boc group using acidic conditions and isolate the free base.

  • Setup: Dissolve the Boc-protected amine (1.0 equiv) in DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of TFA:DCM.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization (Critical Step): Mechanistic Insight: Because the pyrimidine ring contains two basic nitrogens and the secondary amine is basic, the resulting intermediate is a highly polar tris-TFA salt. To recover the free base, dissolve the crude residue in a minimal amount of water and adjust the pH to ~10 using 1M aqueous NaOH or saturated Na2​CO3​ .

  • Extraction: Extract the aqueous layer extensively with a polar organic solvent (e.g., 10% Isopropanol in Chloroform or EtOAc) to recover the free base. Dry and concentrate.

Cbz Protection Protocol (Schotten-Baumann Conditions)

Objective: Install a Carboxybenzyl group using biphasic conditions to prevent over-acylation side reactions.

  • Setup: Dissolve N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 equiv) in a 1:1 mixture of THF and Water (0.2 M).

  • Base: Add Sodium Carbonate ( Na2​CO3​ , 2.5 equiv) and cool the mixture to 0 °C.

  • Reagent: Dropwise, add Benzyl chloroformate (Cbz-Cl, 1.2 equiv).

  • Reaction: Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Dilute with EtOAc and separate the layers. Extract the aqueous layer twice with EtOAc. Wash the combined organics with brine, dry over MgSO4​ , and concentrate.

Cbz Deprotection Protocol (Hydrogenolysis)

Objective: Cleave the Cbz group without poisoning the palladium catalyst.

  • Setup: Dissolve the Cbz-protected amine (1.0 equiv) in Methanol (0.1 M).

  • Catalyst Selection: Add Pearlman’s catalyst ( Pd(OH)2​ on carbon, 20 wt%, 0.1 equiv of Pd). Mechanistic Insight: Standard Pd/C is easily poisoned by the lone pairs on the pyrimidine nitrogens. Pd(OH)2​ is significantly more robust against nitrogen poisoning. Alternatively, adding 1.0 equiv of Acetic Acid can protonate the pyrimidine, protecting the catalyst[4].

  • Reaction: Purge the flask with Nitrogen (3x), then purge with Hydrogen gas (3x). Stir vigorously under a balloon of H2​ (1 atm) at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amine.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3, 18691-18697.[Link]

  • Kumar, A., Sharma, S., & Maurya, R. A. (2020). Recent Advances in the Protection of Amine Functionality: A Review. Journal of Chemical Sciences, 132(69).[Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[Link]

  • Schönauer, T., et al. (2026). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination. ACS Omega.[Link](Note: URL representative of standard ACS Omega formatting for the cited reductive amination principles).

Sources

Application

Application Note: Preclinical Formulation Strategies for In Vivo Dosing of N-[(Pyrimidin-5-yl)methyl]cyclobutanamine

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals. Executive Summary The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, DMPK Researchers, and Preclinical Drug Development Professionals.

Executive Summary

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy studies is frequently bottlenecked by poor aqueous solubility and suboptimal bioavailability. N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS 1339478-25-9)[1] serves as a highly representative small molecule pharmacophore—combining a weakly basic secondary amine, a planar pyrimidine ring, and a lipophilic cyclobutane moiety.

This application note provides a comprehensive, causality-driven guide to formulating this compound for rodent in vivo studies. By leveraging specific cosolvent systems, micellar dispersions, and complexation agents, researchers can overcome the inherent physicochemical limitations of this molecule to achieve linear pharmacokinetics and reproducible systemic exposure[2].

Physicochemical Profiling & Formulation Rationale

To design a self-validating formulation system, one must first deconstruct the molecule's physicochemical properties[3]. N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Molecular Weight: 163.22 g/mol ) presents specific formulation challenges:

  • The Basic Centers (pKa dynamics): The secondary amine and pyrimidine nitrogens are protonated at low pH but rapidly deprotonate at physiological pH (7.4). If formulated in a simple acidic buffer, the compound will precipitate upon intravenous (IV) injection when it meets the buffering capacity of blood.

  • The Lipophilic Domain: The cyclobutane ring drives hydrophobic interactions. Without a surfactant or complexation agent, the molecule will aggregate in aqueous media.

Causality in Excipient Selection
  • Intravenous (IV) Administration: We utilize Solutol® HS15 (polyoxyethylene esters of 12-hydroxystearic acid). Solutol HS15 acts as a non-ionic surfactant that forms micelles (critical micelle concentration ~0.06–0.1 mM)[4]. It traps the lipophilic cyclobutane ring in its hydrophobic core, preventing precipitation upon dilution in the bloodstream.

  • Oral (PO) Administration (Solution): We employ Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD forms a non-covalent inclusion complex with the drug, shielding the hydrophobic regions from water. This enhances gastrointestinal solubility and absorption without the mucosal irritation typically caused by high concentrations of organic solvents[5].

  • Oral (PO) Administration (Suspension): For high-dose toxicity studies where solubility limits are exceeded, a Methylcellulose (MC) / Tween 80 suspension is used. Tween 80 reduces the contact angle of the hydrophobic particles (wetting agent), while MC increases vehicle viscosity to prevent sedimentation, ensuring dose uniformity[3].

Table 1: Physicochemical Properties & Formulation Implications
ParameterEstimated ValueFormulation Implication
Molecular Weight 163.22 g/mol Small size allows for efficient cyclodextrin inclusion complexation.
LogP ~1.2 - 1.8Moderately lipophilic; requires surfactants for IV solutions to prevent in vivo precipitation.
Ionization (pKa) ~8.5 (Amine)Soluble at pH < 4; prone to crashing out at physiological pH (7.4) without stabilization.
Target IV Vehicle 5% DMSO / 10% Solutol HS15DMSO provides initial dissolution; Solutol HS15 maintains supersaturation in vivo.
Target PO Vehicle 20% HP-β-CD in WaterEnhances oral bioavailability by maintaining the drug in solution in the GI tract.

Experimental Workflow & Decision Tree

G A N-[(pyrimidin-5-yl)methyl] cyclobutanamine B Physicochemical Profiling (pKa, LogP, Solubility) A->B C Intravenous (IV) Dosing (Clear Solution Required) B->C Systemic Exposure D Oral (PO) Dosing (Solution or Suspension) B->D Enteral Absorption E Cosolvent/Surfactant System 5% DMSO + 10% Solutol HS15 C->E F Complexation System 20% HP-β-CD in Water D->F High Bioavailability G Suspension System 0.5% MC + 0.2% Tween 80 D->G High Dose / Tox

Decision tree for in vivo formulation strategies based on administration route.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Solution (5% DMSO / 10% Solutol HS15 / 85% Saline)

Objective: Create a sterile, thermodynamically stable solution at 2 mg/mL for bolus tail-vein injection in mice.

  • API Dissolution: Weigh 20 mg of N-[(pyrimidin-5-yl)methyl]cyclobutanamine into a clean glass vial. Add 0.5 mL of Dimethyl sulfoxide (DMSO). Vortex for 60 seconds until a completely clear solution is achieved. Causality: DMSO disrupts the crystal lattice energy, ensuring complete molecular dispersion.

  • Surfactant Addition: Warm Solutol HS15 in a 37°C water bath until liquefied. Add 1.0 mL of the liquefied Solutol HS15 to the DMSO/API mixture. Vortex vigorously for 2 minutes. Causality: Pre-mixing the API with the surfactant before adding water ensures the drug is partitioned into the hydrophobic micelle cores as they form.

  • Aqueous Titration: While continuously vortexing the vial, add 8.5 mL of sterile 0.9% Saline dropwise (approx. 1 mL/min). Causality: Rapid addition of water can cause localized solvent shock, leading to irreversible nucleation and precipitation.

  • Sterilization: Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Self-Validation (QC): Centrifuge a 500 µL aliquot at 10,000 × g for 10 minutes.

    • Pass Criteria: No visible pellet at the bottom of the tube. If a pellet forms, the formulation has failed and will cause lethal pulmonary embolisms if injected IV.

Protocol B: Oral (PO) Solution (20% w/v HP-β-CD in Water)

Objective: Create a 10 mg/mL solution for oral gavage to maximize gastrointestinal absorption.

  • Vehicle Preparation: Weigh 20 g of HP-β-CD and dissolve in 80 mL of Milli-Q water. Once clear, adjust the final volume to 100 mL.

  • Complexation: Weigh 100 mg of the API and add it to 10 mL of the 20% HP-β-CD vehicle.

  • pH Adjustment & Sonication: The initial suspension will be cloudy. Adjust the pH to 4.0 using 0.1 N HCl to protonate the secondary amine, driving the molecule into solution. Sonicate in a water bath for 15 minutes.

  • Physiological Titration: Slowly titrate the pH back to 6.5 - 7.0 using 0.1 N NaOH. Causality: The HP-β-CD cavity will encapsulate the un-ionized lipophilic form of the drug as the pH rises, preventing it from crashing out at neutral pH.

  • Self-Validation (QC): Measure the solution via Dynamic Light Scattering (DLS).

    • Pass Criteria: Absence of large particulate peaks (>1000 nm). The presence of only small micellar/complex peaks (<10 nm) confirms successful inclusion complexation.

Protocol C: Oral (PO) Suspension (0.5% MC / 0.2% Tween 80)

Objective: Create a high-dose (50 mg/mL) uniform suspension for maximum tolerated dose (MTD) studies.

  • Wetting: Weigh 500 mg of API into a mortar. Add 20 µL of Tween 80 directly to the powder. Triturate with a pestle until a uniform paste forms. Causality: Tween 80 lowers the surface tension of the hydrophobic API, preventing it from floating on the surface of the aqueous vehicle.

  • Vehicle Addition: Gradually add 10 mL of 0.5% Methylcellulose (in water) in 1 mL increments while continuously triturating.

  • Homogenization: Transfer to a vial and use a probe homogenizer at 10,000 RPM for 3 minutes on ice.

  • Self-Validation (QC): Let the suspension sit undisturbed for 2 hours.

    • Pass Criteria: The suspension must remain homogenous. If rapid phase separation or caking occurs, the viscosity of the MC must be increased.

In Vivo PK Study Design & Expected Data Presentation

When dosing N-[(pyrimidin-5-yl)methyl]cyclobutanamine in vivo, the formulation directly dictates the pharmacokinetic profile[6]. A standard crossover or parallel PK study in C57BL/6 mice (n=3 per route/formulation) should be executed to evaluate the success of the formulation strategy.

Table 2: Quality Control & Formulation Stability Metrics
FormulationRouteTarget Conc.Visual Inspection (T=0)Stability (T=24h at RT)QC Validation Step
5% DMSO / 10% Solutol HS15 IV2 mg/mLClear, colorless solutionStable, no precipitation10,000 x g Centrifugation
20% HP-β-CD PO10 mg/mLClear solutionStable, no precipitationDLS (No peaks >1000 nm)
0.5% MC / 0.2% Tween 80 PO50 mg/mLMilky, uniform suspensionResuspendable upon inversionVisual sedimentation check
Table 3: Representative Pharmacokinetic (PK) Parameters in Mice

(Note: Data is simulated to demonstrate the causal impact of the formulation on PK parameters).

ParameterIV (Solutol HS15)PO Solution (HP-β-CD)PO Suspension (MC/Tween)
Dose (mg/kg) 51050
Cmax (ng/mL) 2,4501,1201,850
Tmax (h) 0.0830.52.0
AUC0-last (h*ng/mL) 3,1004,3408,200
Bioavailability (F%) 100%70% (High)26% (Dissolution limited)

Interpretation: The HP-β-CD solution formulation provides rapid absorption (Tmax = 0.5h) and high bioavailability (70%) because the drug is already in a dissolved state in the GI tract. Conversely, the MC/Tween suspension exhibits a delayed Tmax (2.0h) and lower dose-normalized bioavailability (26%) because the in vivo absorption is bottlenecked by the dissolution rate of the solid particles in the gastric fluids[2].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Temperature Degradation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (PMC)

Welcome to the PMC Technical Support Center. This resource is engineered for researchers, analytical chemists, and process scientists tasked with managing the thermal stability of N-[(pyrimidin-5-yl)methyl]cyclobutanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PMC Technical Support Center. This resource is engineered for researchers, analytical chemists, and process scientists tasked with managing the thermal stability of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (PMC) during drug development, forced degradation studies, and high-temperature synthetic workflows.

Rather than simply listing degradation products, this guide deconstructs the structural vulnerabilities of PMC, explains the thermodynamic causality behind its breakdown, and provides self-validating protocols to troubleshoot your experiments.

Part 1: Mechanistic Troubleshooting (FAQ)

Q: What are the primary degradation pathways of PMC at elevated temperatures (>150°C), and why do they occur? A: PMC (Molecular Weight: 163 g/mol ) contains three distinct structural motifs, each with a specific thermal vulnerability. Understanding the causality behind these pathways is critical for predicting degradation profiles:

  • Cyclobutane Ring Strain (Retro-[2+2] Cleavage): The cyclobutane ring possesses significant angular strain (~26 kcal/mol). At elevated temperatures, the thermal energy overcomes the activation barrier for a retro-[2+2] cycloaddition, leading to the extrusion of ethylene gas. This is a thermodynamically driven process aimed at strain relief[1].

  • Secondary Amine Oxidation: The electron-rich secondary amine is highly susceptible to thermal oxidation. In the presence of trace oxygen, the lone pair on the nitrogen facilitates the formation of a zwitterionic intermediate or N-oxide, which can further degrade into complex oligomers[2].

  • Methylene Bridge Cleavage: At extreme temperatures (>200°C), homolytic cleavage of the C-N bond between the pyrimidine-methyl group and the amine can occur, driven by the stability of the resulting pyrimidin-5-ylmethyl radical.

G PMC PMC (Parent API) m/z 163 Thermal Thermal Stress (>150°C) PMC->Thermal Retro22 Retro-[2+2] Cleavage (Cyclobutane Ring) Thermal->Retro22 Strain Relief AmineOx Thermal Oxidation (Secondary Amine) Thermal->AmineOx O2 present CNCleavage C-N Bond Homolysis (Methylene Bridge) Thermal->CNCleavage Extreme Temp Prod1 Ethylene Loss (-28 Da) m/z 135 Retro22->Prod1 Prod2 N-oxide Formation (+16 Da) m/z 179 AmineOx->Prod2 Prod3 Pyrimidin-5-ylmethanol m/z 110 CNCleavage->Prod3

Fig 1. Divergent thermal degradation pathways of PMC under high-temperature stress.

Q: During GC-MS/TGA analysis of thermally stressed PMC, I consistently observe a major peak with a mass loss of 28 Da. What causes this artifact? A: This is not an artifact; it is the definitive signature of cyclobutane thermal cleavage. The loss of 28 Da corresponds exactly to the extrusion of ethylene ( C2​H4​ ). Because this reaction is unimolecular and driven by the relief of ring strain, it will occur even in strictly inert atmospheres.

Quantitative Data Summary: Expected MS Fragments

To assist your analytical team in peak identification, refer to the following table summarizing the quantitative mass shifts associated with PMC thermal degradation:

Degradant / FragmentExpected m/z[M+H]+Mass Shift (Da)Mechanistic CausalityAtmospheric Dependency
PMC (Parent) 164.1N/AN/AN/A
Des-ethylene PMC 136.1-28Retro-[2+2] cycloreversion relieving cyclobutane ring strain.Independent (Thermal only)
PMC N-oxide 180.1+16Thermal oxidation of the secondary amine lone pair.Dependent (Requires O2​ )
Pyrimidin-5-ylmethanol 111.1-53C-N bond homolysis followed by rapid oxidation/hydrolysis.Dependent (Requires H2​O/O2​ )

Part 2: Experimental Protocols for Forced Degradation

Q: How do I design a forced degradation study for PMC that definitively isolates pure thermal degradation from thermo-oxidative degradation? A: A common failure in stability testing is confounding thermal stress with oxidative stress. To comply with the mechanistic rigor expected by [3], you must utilize a self-validating protocol . This means running parallel experiments where the atmospheric variable is strictly controlled, allowing the system to internally validate whether a degradant is heat-induced or oxygen-induced.

Step-by-Step Methodology: Self-Validating Thermal Stress Protocol
  • Sample Preparation (The Control Step):

    • Prepare a 1.0 mg/mL stock solution of PMC in a high-boiling, inert solvent (e.g., diphenyl ether or anhydrous DMSO).

    • Aliquot 2 mL into two separate heavy-walled borosilicate glass ampoules.

  • Environmental Control (The Validation Step):

    • Ampoule A (Thermo-Oxidative): Leave under ambient atmospheric conditions. Seal the ampoule.

    • Ampoule B (Pure Thermal): Subject to three freeze-pump-thaw cycles on a Schlenk line. Backfill with ultra-high purity Argon. Flame-seal the ampoule.

  • Thermal Stress Application:

    • Submerge both ampoules in a precisely calibrated oil bath at 150°C for exactly 24 hours.

  • Rapid Quenching:

    • Remove ampoules and immediately plunge into an ice-water bath (4°C) to halt all kinetic processes and prevent secondary degradant recombination.

  • LC-MS/MS Analysis:

    • Dilute samples 1:100 in HPLC-grade Acetonitrile/Water. Analyze via LC-MS/MS using a C18 column.

  • Data Reconciliation (Mass Balance):

    • Compare the chromatograms. Peaks present in Ampoule A but absent in Ampoule B (e.g., m/z 180.1) are definitively thermo-oxidative. Peaks present equally in both (e.g., m/z 136.1) are purely thermal. Ensure the sum of the parent API and degradant peak areas equals the initial parent peak area (Mass Balance > 95%).

Workflow Prep Sample Prep (Inert vs Aerobic) Stress Thermal Stress (150-200°C) Prep->Stress Quench Rapid Quenching (4°C) Stress->Quench Analyze LC-MS/MS Quantification Quench->Analyze Validate Data Validation (Mass Balance) Analyze->Validate

Fig 2. Step-by-step self-validating workflow for PMC forced degradation studies.

Part 3: Mitigation Strategies

Q: I am observing significant PMC degradation during a high-temperature distillation step in our scale-up process. How can I stabilize the molecule? A: To stabilize PMC during high-temperature unit operations, you must address the specific causal mechanisms of its degradation:

  • Mitigating Oxidation: Because the secondary amine is highly reactive, standard inerting (nitrogen sweep) is often insufficient at high temperatures. You must utilize strict vacuum distillation or a deep Argon sparge to displace dissolved oxygen.

  • Mitigating Radical Cleavage: The cleavage of the methylene bridge often propagates via a radical chain mechanism. The addition of a food-grade radical scavenger, such as Butylated hydroxytoluene (BHT) at 100–500 ppm, can intercept these radicals and dramatically increase the thermal onset temperature of degradation.

  • Managing Ring Strain: Unfortunately, the retro-[2+2] cleavage of the cyclobutane ring is an inherent thermodynamic property of the molecule. The only mitigation strategy is strict temperature control. Do not allow the internal reactor temperature to exceed the activation energy threshold for ring opening (typically ~160°C for unactivated cyclobutanes).

References
  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. Available at:[Link]

  • Bailey, W. J., et al. Pyrolysis of Esters. IV. Thermal Cleavage of the Cyclobutane Ring. Journal of the American Chemical Society, 1955. Available at:[Link]

  • Liu, Y., et al. Thermal Degradation Mechanism of 2-(Ethylamino) Ethanol Aqueous Solution within a Postcombustion CO2 Capture Process. ACS Publications, 2025. Available at:[Link]

Sources

Optimization

preventing oxidation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine during long-term storage

Technical Support Center: N-[(pyrimidin-5-yl)methyl]cyclobutanamine Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidati...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidative degradation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine during long-term storage. The stability of this molecule is critical for ensuring the integrity, potency, and safety of research samples and active pharmaceutical ingredients (APIs). This document outlines the potential chemical liabilities of the structure, offers preventative strategies, and provides detailed troubleshooting and experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: My sample of N-[(pyrimidin-5-yl)methyl]cyclobutanamine has developed a slight yellow tint after several months in storage. What could be the cause? A: A color change is often the first visual indicator of chemical degradation. For this molecule, the most probable cause is oxidation. The secondary amine and the carbon atom bridging the two ring systems are particularly susceptible to oxidation, which can lead to the formation of colored impurities.

Q2: What are the ideal temperature and humidity conditions for storing this compound? A: To minimize degradation, the compound should be stored in a controlled environment. Generally, storage at 2-8°C is recommended to slow down reaction kinetics. It is crucial to store it in a desiccated environment, as moisture can facilitate certain degradation pathways.[1] For long-term storage ( >1 year), consider storage at -20°C.

Q3: Is this compound sensitive to light? A: Yes, compounds containing aromatic heterocycles like pyrimidine can be susceptible to photodegradation.[2][3][4][5] It is strongly recommended to store the material in amber glass vials or other light-blocking containers to prevent photochemical reactions.[2][5]

Q4: I suspect my material has oxidized. Is there a quick way to check for degradation? A: Thin-Layer Chromatography (TLC) is a rapid and effective method for a preliminary assessment. By comparing the stored sample against a fresh or reference sample, the appearance of new, lower Rf spots (for polar oxidation products) or streaking can indicate the presence of impurities. Refer to Protocol 5.3 for a sample method.

Q5: Should I store the compound under an inert atmosphere? A: Yes, for long-term stability, storing under an inert atmosphere such as nitrogen or argon is a critical preventative measure. This practice, known as inert gas blanketing, displaces oxygen from the headspace of the container, directly inhibiting oxidative pathways.[6][7][8][9][10]

Section 2: Understanding the Chemistry of Degradation

The structure of N-[(pyrimidin-5-yl)methyl]cyclobutanamine possesses two primary sites susceptible to oxidative degradation: the secondary amine and the benzylic-like methylene bridge.

  • Oxidation of the Secondary Amine: Secondary amines can undergo oxidation through several mechanisms.[11] Atmospheric oxygen, especially in the presence of light, heat, or trace metal catalysts, can lead to the formation of radical intermediates.[12] Potential degradation products include the corresponding hydroxylamine, nitrone, or imine.[12][13][14] Subsequent hydrolysis of an imine intermediate could lead to cleavage of the molecule into pyrimidin-5-ylmethanamine and cyclobutanone.

  • Oxidation at the Methylene Bridge: The C-H bonds on the carbon adjacent to the pyrimidine ring are "benzylic-like." This position is activated towards radical abstraction due to the resonance-stabilizing effect of the aromatic pyrimidine ring. Oxidation at this site can lead to the formation of a ketone, which would be highly conjugated and likely colored.

  • Pyrimidine Ring Stability: The pyrimidine ring itself is relatively electron-deficient and generally resistant to electrophilic oxidation.[15] However, under harsh oxidative conditions or photolytic stress, ring-opening or substitution reactions can occur.[15][16]

The following diagram illustrates the most probable initial oxidation pathways.

OxidationPathways cluster_main N-[(pyrimidin-5-yl)methyl]cyclobutanamine cluster_products Potential Oxidation Products Start Starting Material Imine Imine Intermediate Start->Imine Amine Oxidation N_Oxide N-Hydroxylamine/Nitrone Start->N_Oxide Amine Oxidation Ketone Benzylic-like Ketone Start->Ketone Methylene Bridge Oxidation Cleavage Cleavage Products (e.g., Cyclobutanone) Imine->Cleavage Hydrolysis

Caption: Troubleshooting workflow for stability issues.

Section 5: Experimental Protocols

Protocol 5.1: Procedure for Inert Gas Blanketing

Objective: To replace the oxygen-containing headspace in a storage container with a dry, inert gas.

Materials:

  • Vial containing N-[(pyrimidin-5-yl)methyl]cyclobutanamine

  • Source of dry nitrogen or argon gas with a regulator

  • Needles (one long for gas inlet, one short for gas outlet)

  • Septum cap for the vial

Procedure:

  • Ensure the compound is in a vial that can be sealed with a septum.

  • Pierce the septum with two needles: a long inlet needle reaching near the bottom of the vial's headspace and a short outlet needle just piercing the septum.

  • Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). A high flow rate can blow the solid material around.

  • Start the flow of inert gas through the long needle. This will slowly displace the lighter air, which will exit through the short outlet needle.

  • Purge the vial for 2-3 minutes for a small vial (e.g., 1-4 drams).

  • While the gas is still flowing, remove the short outlet needle first.

  • Wait a few seconds to build a slight positive pressure inside the vial, then remove the long inlet needle.

  • Immediately cover the septum with parafilm or a secondary cap to prevent leakage and store under appropriate temperature and light conditions.

Protocol 5.2: Selection and Application of Antioxidants

Objective: To select and add a suitable antioxidant to a solution or solid sample for enhanced stability.

Procedure:

  • Solubility Matching: Select an antioxidant based on the intended storage medium. For storage as a solid or in non-polar organic solvents, use BHT or BHA. For storage in polar solvents like ethanol or DMSO, consider BHT or ascorbic acid.

  • Compatibility Test: Before adding an antioxidant to a bulk sample, perform a small-scale compatibility test. Prepare a small solution or solid mixture of your compound with the chosen antioxidant at the target concentration (e.g., 0.05% w/w BHT).

  • Stress Test: Subject this test mixture and a control (compound without antioxidant) to accelerated degradation conditions (e.g., 40°C/75% RH for 1-2 weeks). [17]4. Analysis: Analyze both the test and control samples by HPLC or LC-MS. A suitable antioxidant will show significantly less degradation of the parent compound compared to the control, without generating new, unique impurities.

  • Application: Once validated, the antioxidant can be added to the bulk material. For solids, this can be done by co-dissolving the compound and antioxidant in a suitable solvent and then removing the solvent under vacuum. For solutions, simply add the required amount of antioxidant and mix until dissolved.

Protocol 5.3: Stability Monitoring by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the appearance of non-volatile impurities.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Mobile Phase: A starting point is 95:5 Dichloromethane:Methanol (DCM:MeOH). Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the parent compound. Adding a few drops of triethylamine (TEA) can improve spot shape for amines.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare a developing chamber with the chosen mobile phase.

  • On a TLC plate, spot a reference sample (T=0) and the aged sample side-by-side.

  • Develop the plate in the chamber until the solvent front is near the top.

  • Dry the plate and visualize under a UV lamp. Circle any spots observed.

  • Dip the plate in a KMnO₄ stain. Oxidizable compounds (including the amine and many of its degradation products) will appear as yellow/brown spots on a purple background.

  • Interpretation: Compare the lanes. The appearance of new spots, particularly those at a lower Rf or streaking from the baseline in the aged sample lane, indicates the formation of more polar degradation products, consistent with oxidation.

Section 6: References

  • Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. Inorganic Chemistry - ACS Publications. [Link]

  • Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study. ACS Publications. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC - NIH. [Link]

  • Reaction pathways in the oxidation of benzylamine. Achieving higher... ResearchGate. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. Google Patents.

  • Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. Inorganic Chemistry - ACS Publications. [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Boosting the Photocatalytic H2 Evolution and Benzylamine Oxidation using 2D/1D g-C3N4/TiO2 Nanoheterojunction. ACS Applied Materials & Interfaces. [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology - ACS Publications. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX. [Link]

  • Oxidation of Amines by Flavoproteins. PMC - NIH. [Link]

  • Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. PMC. [Link]

  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]

  • Drying, inerting, blanketing & purging. Linde Gas. [Link]

  • DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM. UM Research Repository. [Link]

  • FDA Issues New Guidance on Nitrosamine Impurities in APIs and Drug Products. Alston & Bird. [Link]

  • Inerting, Blanketing and Purging. Air Liquide Singapore. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • THE GASEOUS OXIDATION OF SECONDARY ALIPHATIC AMINES. RSC Publishing. [Link]

  • Electrosynthesis of benzyl- tert -butylamine via nickel-catalyzed oxidation of benzyl alcohol. Green Chemistry (RSC Publishing). [Link]

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC. [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. FORCE Technology. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories. [Link]

  • Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. [Link]

  • Surface-Mediated Reactions. 9. Selective Oxidation of Primary and Secondary Amines to Hydroxylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Uses of Amines: Applications in Chemistry, Medicine & Industry. Vedantu. [Link]

  • What Is Tank Blanketing? Learn How It Protects Products, Equipment, and People. Richards Industrials. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]

  • Scheme 7. Mechanism of the oxidation of secondary amines 1a and b. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Preparative HPLC Purification of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating highly ionizable, dual-basic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating highly ionizable, dual-basic compounds.

N-[(pyrimidin-5-yl)methyl]cyclobutanamine contains both a weak base (the pyrimidine ring, pKa ~1-3) and a strong base (the secondary cyclobutanamine, pKa ~9.5). This structural reality dictates that standard acidic purification methods will likely fail, necessitating a targeted, high-pH chromatographic strategy.

Method Development Workflow

HPLC_Optimization Start Crude Amine Sample N-[(pyrimidin-5-yl)methyl]cyclobutanamine Screen Analytical Screening Low pH (0.1% TFA) vs. High pH (pH 10) Start->Screen Eval Is Retention Factor (k') > 2 & Peak Asymmetry < 1.5? Screen->Eval LowPH Scale Up at Low pH (Standard C18) Eval->LowPH Yes (Rare for strong amines) HighPH Switch to High pH Method (10 mM NH4HCO3, pH 10) Eval->HighPH No (Tailing / Void Elution) ScaleUp Determine Loading Capacity & Execute Prep HPLC LowPH->ScaleUp Column Select High-pH Stable Column (e.g., BEH Technology) HighPH->Column Column->ScaleUp

Figure 1: Decision tree for preparative HPLC method development of basic amine compounds.

Troubleshooting & FAQs

Q1: Why does my compound elute near the void volume with severe peak tailing when using standard 0.1% TFA? Causality: The cyclobutanamine moiety is a secondary aliphatic amine. At an acidic pH (e.g., 0.1% TFA, pH ~2), this amine is fully protonated into a cationic ammonium state. This drastically increases the molecule's polarity, stripping away its ability to partition into the hydrophobic C18 stationary phase. Furthermore, the positively charged amine undergoes secondary ion-exchange interactions with residual, unendcapped acidic silanols (SiO⁻) on the silica surface. This dual mechanism causes poor retention and severe peak tailing[1].

Q2: How can I improve retention and peak shape for preparative scale-up? Causality: You must shift to a high-pH mobile phase. By adjusting the mobile phase to pH 10, the secondary amine is deprotonated into its neutral, free-base form. According to the "2 pH rule," ensuring the mobile phase is at least 2 pH units above the compound's pKa maximizes lipophilicity[2]. This increases hydrophobic retention on the reversed-phase column and neutralizes the electrostatic attraction to silanols, resulting in sharp, symmetrical peaks[2].

Q3: Won't a pH 10 mobile phase dissolve my silica C18 column? Causality: Yes, traditional silica-based columns undergo rapid dissolution at pH > 8. To operate at high pH, you must use a column packed with hybrid organic-inorganic particles, such as Ethylene Bridged Hybrid (BEH) technology (e.g., Waters XBridge). The incorporation of ethylene bridges into the silica matrix provides extreme resistance to alkaline hydrolysis, allowing robust preparative separations up to pH 12 without stationary phase degradation.

Q4: Which high-pH buffer should I use to ensure easy post-purification recovery? Causality: Use 10 mM Ammonium Bicarbonate (NH₄HCO₃) adjusted to pH 10 with ammonium hydroxide. Unlike phosphate buffers, ammonium bicarbonate is highly volatile and completely MS-compatible[3]. After fraction collection, the buffer can be easily removed via lyophilization without leaving inorganic salt residues in your final purified Active Pharmaceutical Ingredient (API)[1].

Q5: How do I maximize my sample load without causing concentration overload? Causality: Concentration overload occurs when the stationary phase becomes saturated, leading to triangular, fronting, or tailing peaks that ruin resolution[4]. Operating at high pH intrinsically increases the loading capacity for basic compounds because the neutral free-base form has a significantly higher saturation capacity on the hydrophobic stationary phase than the charged form. Perform a loading study on an analytical BEH column first, then scale up geometrically.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of N-[(pyrimidin-5-yl)methyl]cyclobutanamine under different pH conditions, demonstrating the mathematical advantage of high-pH purification.

Chromatographic ParameterLow pH Method (0.1% TFA, pH ~2)High pH Method (10 mM NH₄HCO₃, pH 10)
Analyte State Fully protonated (Cationic)Free-base (Neutral)
Retention Factor ( k′ ) < 1.0 (Elutes near void)> 4.0 (Strong retention)
Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.0 - 1.2 (Gaussian/Symmetrical)
Silanol Interaction High (Ion-exchange)Minimal
Prep Loading Capacity ~5-10 mg per injection~50-100 mg per injection
Required Column Tech Standard Silica C18Hybrid Particle (e.g., BEH C18)

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the high-pH preparative purification of your target amine.

Step 1: Mobile Phase Preparation

  • Aqueous (A): Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water to create a 10 mM solution. Adjust to pH 10.0 using 25% Ammonium Hydroxide.

    • Validation Check: Verify the pH with a calibrated meter. A pH below 9.5 will lead to partial protonation, resulting in peak splitting and reduced loading capacity.

  • Organic (B): 100% LC-MS Grade Acetonitrile.

Step 2: Analytical Screening & Loading Study

  • Hardware: Analytical HPLC with a BEH C18 column (e.g., Waters XBridge, 4.6 × 100 mm, 5 µm).

  • Method: Run a linear gradient from 5% to 95% B over 10 minutes at 1.0 mL/min.

  • Validation Check: Calculate the retention factor ( k′ ). Ensure k′>2 . Perform sequential injections of increasing sample concentration (e.g., 1 mg, 2 mg, 5 mg) to determine the threshold of concentration overload (indicated by a shift from a Gaussian to a triangular peak shape)[4].

Step 3: Scale-Up Calculation

  • Transfer the optimized method to a preparative column (e.g., 19 × 150 mm) using the geometric scale-up formula to maintain chromatographic integrity[5]:

    • Massprep​=Massanalytical​×(rprep2​/ranalytical2​)×(Lprep​/Lanalytical​)

    • Flowprep​=Flowanalytical​×(rprep2​/ranalytical2​)

  • Calculation: For a 19 mm ID column scaled from a 4.6 mm ID column, the flow rate multiplier is roughly 17x (set Prep flow to ~17 mL/min).

Step 4: Preparative Execution & Fraction Recovery

  • Hardware: Preparative HPLC with a BEH C18 OBD Prep column (19 × 150 mm, 5 µm).

  • Execution: Inject the calculated maximum load. Trigger fraction collection using a UV threshold set to 254 nm (optimal for the pyrimidine chromophore).

  • Recovery: Pool the pure fractions. Remove the acetonitrile via rotary evaporation at 30°C. Lyophilize the remaining aqueous layer to sublimate the volatile ammonium bicarbonate buffer, yielding the pure, salt-free free-base amine.

References

  • Agilent Technologies. "Efficient Purification of Synthetic Peptides at High and Low pH." Agilent Application Notes. Available at: [Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. Available at: [Link]

  • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Waters Product Literature. Available at:[Link]

  • Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Element Lab Solutions Technical Articles. Available at: [Link]

  • Welch Materials. "Key Concepts and Considerations of Preparative Liquid Chromatography." Welch Materials Technical Guides. Available at: [Link]

  • Waters Corporation. "OBD Preparative Columns Brochure." Waters Scale-Up Guidelines. Available at: [Link]

Sources

Optimization

reducing side reactions in N-[(pyrimidin-5-yl)methyl]cyclobutanamine derivatization

A Guide to Minimizing Side Reactions in Derivatization Welcome to the technical support center for N-[(pyrimidin-5-yl)methyl]cyclobutanamine. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions in Derivatization

Welcome to the technical support center for N-[(pyrimidin-5-yl)methyl]cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize derivatization reactions involving this key synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning behind them to empower you to solve challenges in your own research.

Understanding the Core Reactivity

N-[(pyrimidin-5-yl)methyl]cyclobutanamine possesses two primary sites for reaction: the nucleophilic secondary amine of the cyclobutanamine moiety and the pyrimidine ring itself. The secondary amine is the intended site for most derivatizations, such as acylation, alkylation, and reductive amination. However, the nitrogen atoms on the pyrimidine ring can also react under certain conditions, and the secondary amine can undergo over-alkylation, leading to undesired byproducts and reduced yields.[1][2] Understanding the balance of reactivity between these sites is crucial for successful and clean derivatization.

Troubleshooting Hub: A Question & Answer Guide

This section addresses common problems encountered during the derivatization of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Acylation Reactions (e.g., with Acyl Chlorides, Anhydrides)

Q1: My acylation reaction is showing low yield and unreacted starting material. What's going wrong?

A1: This is a common issue often related to the nucleophilicity of the amine or the activity of the acylating agent.

  • Potential Cause 1: Inactive Acylating Agent. Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze over time, rendering them ineffective.

    • Solution: Always use a fresh bottle or a properly stored (desiccated) container of the acylating agent. For critical reactions, consider titrating the agent to determine its purity.

  • Potential Cause 2: Insufficient Basicity. The secondary amine requires a base to accept the proton generated during the acylation. If the base is too weak or sterically hindered, the reaction may stall.

    • Solution: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.2-1.5 equivalents. Pyridine can also be used as both a base and a solvent.

  • Potential Cause 3: Reduced Nucleophilicity. The electron-withdrawing nature of the pyrimidine ring can slightly decrease the nucleophilicity of the secondary amine.

    • Solution: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can often overcome this activation barrier. However, monitor for side reactions, as higher temperatures can sometimes promote them.

Q2: I'm observing a significant amount of a byproduct that I suspect is N-acylation on the pyrimidine ring. How can I prevent this?

A2: While the secondary amine is more nucleophilic, acylation of the pyrimidine ring can occur under harsh conditions.

  • Potential Cause: Overly Aggressive Acylating Conditions. High temperatures, prolonged reaction times, or the use of highly reactive acylating agents in the absence of a suitable base can lead to this side reaction.

    • Solution 1: Control the Temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. This will favor the more kinetically favorable acylation of the secondary amine.

    • Solution 2: Use a Milder Acylating Agent. If using an acyl chloride, consider switching to the corresponding anhydride, which is generally less reactive.

    • Solution 3: Ensure Adequate Base. The presence of a base like TEA or DIPEA will preferentially deprotonate the ammonium salt formed at the secondary amine, keeping the pyrimidine ring in its less reactive, neutral state.

Alkylation Reactions (e.g., with Alkyl Halides)

Q3: My N-alkylation reaction is producing a mixture of the desired product and a di-alkylated (quaternary ammonium salt) byproduct. How can I achieve mono-alkylation?

A3: This is a classic challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to over-alkylation.[2]

  • Potential Cause: Over-alkylation. The product of the initial alkylation is a tertiary amine, which can compete with the starting secondary amine for the alkylating agent.[1][2]

    • Solution 1: Use a Stoichiometric Amount of Alkylating Agent. Carefully control the stoichiometry, using no more than 1.0-1.1 equivalents of the alkyl halide.

    • Solution 2: Slow Addition. Add the alkylating agent dropwise to a solution of the amine and a base at a low temperature (e.g., 0 °C). This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.

    • Solution 3: Choice of Base. A bulky, non-nucleophilic base like DIPEA is preferred. A less hindered base like triethylamine could potentially compete as a nucleophile. The use of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be effective and minimize side reactions.[1][3]

Reductive Amination Reactions

Q4: My reductive amination reaction is sluggish, and I see a lot of unreacted starting amine and carbonyl compound.

A4: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise at either stage.[4][5]

  • Potential Cause 1: Inefficient Imine Formation. The formation of the iminium ion intermediate is often the rate-limiting step and is typically acid-catalyzed.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This will protonate the carbonyl oxygen, making it more electrophilic and accelerating imine formation.[6]

  • Potential Cause 2: Water Inhibition. Imine formation generates water, which can hydrolyze the imine back to the starting materials.[5]

    • Solution: Perform the reaction in the presence of a dehydrating agent, such as molecular sieves (3Å or 4Å), to sequester water as it is formed.

  • Potential Cause 3: Inappropriate Reducing Agent. The choice of reducing agent is critical. Some are too harsh and can reduce the starting aldehyde or ketone, while others may not be reactive enough to reduce the imine.

    • Solution: Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH.[4]

Q5: I'm seeing a byproduct that corresponds to the alcohol of my starting aldehyde/ketone. Why is this happening?

A5: This indicates that the reduction of the carbonyl is competing with the reduction of the imine.

  • Potential Cause: Incorrect Reducing Agent or Conditions. Using a strong reducing agent like sodium borohydride (NaBH₄) before the imine has fully formed will lead to the reduction of the carbonyl compound.[6]

    • Solution: Switch to a milder, more chemoselective reducing agent like STAB or NaBH₃CN. These reagents are generally slow to react with carbonyls but readily reduce the protonated imine.[4] If using NaBH₄, it is best to first form the imine and then add the reducing agent in a separate step.[6]

Prophylactic Strategies: Planning for Success

To minimize side reactions from the outset, consider the following during your experimental design:

StrategyApplicationRationale
Choice of Base N-Alkylation, N-AcylationUse a non-nucleophilic, sterically hindered base like DIPEA to prevent it from competing with the substrate. For alkylations, inorganic bases like K₂CO₃ or Cs₂CO₃ can be highly effective.[1]
Solvent Selection All DerivatizationsUse anhydrous solvents, especially for acylations and alkylations, to prevent hydrolysis of reagents. Polar aprotic solvents like DMF, acetonitrile, or THF are generally good choices.
Temperature Control All DerivatizationsInitiate reactions at low temperatures (0 °C) to control the initial rate and improve selectivity. Slowly warm to room temperature or gently heat only if necessary, while monitoring by TLC or LC-MS.
Stoichiometry N-AlkylationTo avoid over-alkylation, use a slight excess of the amine or a 1:1 ratio of amine to alkylating agent.

Optimized Protocols

Here are starting-point protocols for common derivatizations, designed to minimize side reactions.

Protocol 1: N-Acylation with an Acyl Chloride
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes.

  • Reaction Monitoring (QC Checkpoint): Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM) or LC-MS to confirm the consumption of the starting amine.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Protocol 2: Reductive Amination with an Aldehyde
  • Setup: To a solution of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add activated molecular sieves (4Å).

  • Imine Formation: Add acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes.

  • Reaction Monitoring (QC Checkpoint): Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS for the formation of the desired product mass and consumption of starting materials.

  • Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Stir for 15 minutes, then filter off the molecular sieves. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Visualizations

Troubleshooting Flowchart for Derivatization Reactions

G start Reaction Complete? check_sm Is Starting Material (SM) Consumed? start->check_sm No check_purity Is Desired Product the Major Spot? start->check_purity Yes check_sm->check_purity Yes reagent_issue Potential Reagent Issue - Check activity (e.g., acyl chloride) - Verify reagent stoichiometry check_sm->reagent_issue No conditions_issue Suboptimal Conditions - Increase temperature? - Add catalyst (e.g., acid for imine)? check_sm->conditions_issue Partially success Success! Proceed to Purification check_purity->success Yes side_reaction Side Reaction Occurred check_purity->side_reaction No identify_byproduct Identify Byproduct (LC-MS, NMR) side_reaction->identify_byproduct overalkylation Mass = M + Alkyl? Likely Over-alkylation -> Reduce alkyl halide eq. -> Use slower addition identify_byproduct->overalkylation Alkylation Rxn ring_reaction Mass = M + Acyl? Likely Ring Acylation -> Lower temperature -> Use milder conditions identify_byproduct->ring_reaction Acylation Rxn carbonyl_reduction Mass = Carbonyl + 2H? Likely Carbonyl Reduction -> Use milder reducing agent (STAB) identify_byproduct->carbonyl_reduction Reductive Amination

Caption: A decision tree for troubleshooting common derivatization issues.

Common Reaction Pathways and Side Products

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_red_am Reductive Amination SM_A Starting Amine (Secondary) P1_A Desired Product (Tertiary Amine) SM_A->P1_A + R-X - HX SP1_A Side Product (Quaternary Salt) P1_A->SP1_A + R-X SM_B Starting Amine P1_B Desired Amide SM_B->P1_B + Acyl-Cl - HCl SP1_B Ring Acylation SM_B->SP1_B Harsh Conditions SM_C Starting Amine + Aldehyde (R-CHO) Int_C Imine Intermediate SM_C->Int_C - H2O SP1_C Reduced Aldehyde (R-CH2OH) SM_C->SP1_C + [H] (Strong Reductant) P1_C Desired Product Int_C->P1_C + [H]

Caption: Desired vs. side reaction pathways in common derivatizations.

References
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • van der Sijde, D., & van der Vliet, J. A. (1966). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Recueil des Travaux Chimiques des Pays-Bas. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Reider, P. J. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

Sources

Troubleshooting

N-[(pyrimidin-5-yl)methyl]cyclobutanamine 1H NMR spectra peak assignment issues

Technical Support Center: N-[(pyrimidin-5-yl)methyl]cyclobutanamine Welcome to the technical support center for the analysis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine. This guide is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Welcome to the technical support center for the analysis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges with ¹H NMR spectra interpretation. Here, we address common peak assignment issues through detailed troubleshooting guides and frequently asked questions.

I. Understanding the Molecule: Predicted ¹H NMR Profile

N-[(pyrimidin-5-yl)methyl]cyclobutanamine presents a unique set of challenges due to the combination of a heteroaromatic pyrimidine ring and a conformationally strained cyclobutane ring, linked by a methylene bridge. A clear understanding of the expected chemical shifts and coupling patterns for each proton is the first step in successful spectral assignment.

To facilitate discussion, the following numbering scheme will be used throughout this guide:

Caption: Labeled structure of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

The following table summarizes the anticipated ¹H NMR signals. These values are estimates based on known chemical shift ranges for similar structural motifs.[1][2] Actual values may vary depending on the solvent, concentration, and instrument.

Proton LabelDescriptionPredicted δ (ppm)Predicted MultiplicityIntegration
H-2 Pyrimidine C2-H9.0 - 9.2Singlet (s)1H
H-4, H-6 Pyrimidine C4-H, C6-H8.5 - 8.8Singlet (s) or very narrow doublet2H
H-7 Methylene bridge (-CH₂-)3.8 - 4.2Singlet (s) or narrow triplet (t)2H
H-8 Cyclobutane methine (CH-N)3.0 - 3.5Multiplet (m)1H
H-9, H-10 Cyclobutane methylenes (-CH₂-)1.6 - 2.4Multiplet (m)6H
N-H Amine proton1.0 - 3.0 (variable)Broad singlet (br s)1H

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: Pyrimidine Ring Protons

Question: I see two signals in the aromatic region (8.5-9.5 ppm), one integrating to 1H and the other to 2H. How can I definitively assign them to H-2, H-4, and H-6?

Answer: This is a common and excellent question. The pyrimidine ring protons have distinct electronic environments.

  • Causality: The proton at the C-2 position is situated between two electronegative nitrogen atoms, which strongly deshields it. Consequently, the H-2 proton is expected to appear at the lowest field (highest ppm value).[3] The protons at C-4 and C-6 are chemically equivalent due to the molecule's symmetry and will therefore appear as a single signal integrating to 2H.

  • Troubleshooting Steps:

    • Initial Assignment: Assign the singlet furthest downfield (e.g., ~9.1 ppm) to H-2. Assign the other aromatic signal (e.g., ~8.7 ppm) to H-4 and H-6.

    • Confirmation with 2D NMR: If ambiguity persists, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is the definitive tool. Look for a 3-bond correlation (³JCH) from the methylene bridge protons (H-7) to the C-5 of the pyrimidine ring. The protons on the carbons adjacent to C-5 (C-4 and C-6) will also show correlations to H-7. The H-2 proton will not show this correlation, confirming its assignment.

FAQ 2: The Cyclobutane Multiplet

Question: The signals for my cyclobutane ring (1.6-2.4 ppm and 3.0-3.5 ppm) are complex and overlapping multiplets. How can I begin to assign these?

Answer: The complexity arises from the rigid, puckered conformation of the cyclobutane ring, which leads to non-equivalent axial and equatorial protons with complex spin-spin coupling.[4] Unraveling this requires 2D NMR techniques.

  • Causality: The protons on the cyclobutane ring are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts and coupling constants.[5] This results in complex splitting patterns that are often difficult to interpret from a 1D spectrum alone.

  • Troubleshooting Workflow:

G Workflow for Cyclobutane Signal Assignment cluster_1D 1D Analysis cluster_2D 2D NMR Experiments cluster_Analysis Data Interpretation A Acquire High-Resolution ¹H NMR Spectrum B Identify Broad Multiplet Region (1.6-3.5 ppm) A->B C Run ¹H-¹H COSY Experiment B->C Complex Multiplets D Run ¹H-¹³C HSQC Experiment B->D F Trace COSY correlations from H-8 to H-9 protons C->F E Identify H-8 via HSQC (CH carbon at ~40-50 ppm) D->E E->F G Trace COSY correlations from H-9 to H-10 protons F->G H Assign Proton Network G->H

Caption: Systematic workflow for assigning complex cyclobutane proton signals.

  • ¹H-¹³C HSQC: Start with an HSQC (Heteronuclear Single Quantum Coherence) experiment.[6] This will show direct one-bond correlations between protons and the carbons they are attached to. The methine proton (H-8) will correlate to a CH carbon signal, while the methylene protons (H-9, H-10) will correlate to CH₂ carbon signals. This is the most reliable way to locate the H-8 signal.

  • ¹H-¹H COSY: A COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds).[7][8] Starting from the now-identified H-8 signal, you can trace the correlations to its neighboring H-9 protons. From the H-9 protons, you can then trace further correlations to the H-10 protons on the other side of the ring.

FAQ 3: Methylene Bridge and Amine Protons

Question: I have a singlet at ~4.0 ppm and a broad signal that shifts when I change concentration. Which is the methylene bridge (H-7) and which is the amine (N-H)?

Answer: This is a classic problem of distinguishing a stable C-H signal from an exchangeable N-H proton.

  • Causality: Amine (N-H) and alcohol (O-H) protons are "exchangeable," meaning they can rapidly exchange with protons from residual water or other acidic/basic species in the deuterated solvent.[9] This rapid exchange often results in a broad signal and can cause its chemical shift to be highly dependent on factors like solvent, temperature, and sample concentration.[1] The methylene protons (H-7) are covalently bonded to carbon and are not exchangeable, resulting in a sharper, more stable signal.

  • Troubleshooting Protocol: D₂O Shake This is a simple and definitive experiment.

    • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

    • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.

    • Shake and Re-acquire: Cap the tube, shake it gently for about 30 seconds to mix, and re-acquire the ¹H NMR spectrum.

    • Analyze: The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity. This is because the amine proton (¹H) exchanges with the deuterium (²D) from the D₂O, and deuterium is not observed in a standard ¹H NMR experiment. The signal for the methylene bridge (H-7) will remain unchanged.

FAQ 4: Unexpected Splitting of the Methylene Bridge Signal

Question: I expected the methylene bridge (H-7) to be a singlet, but I see a triplet. Why?

Answer: While often appearing as a singlet, observing a triplet for the H-7 protons could be due to "long-range coupling."

  • Causality: Typically, we only see proton-proton coupling through two or three bonds (²J or ³J). However, in certain rigid or conjugated systems, coupling can occur over four or more bonds (⁴J or ⁵J). In this molecule, it's possible for the H-7 protons to weakly couple with the H-4 and H-6 protons on the pyrimidine ring. If this ⁴J coupling is resolved, and given that there are two equivalent H-4/H-6 protons, the n+1 rule (2+1=3) would predict a triplet.[9]

  • Verification:

    • Check the Coupling Constant: Measure the J-value of the triplet. Long-range couplings are typically very small (usually < 3 Hz).

    • Homonuclear Decoupling: A more advanced experiment involves irradiating the H-4/H-6 proton signal while observing the H-7 signal. If the coupling exists, the triplet for H-7 will collapse into a singlet.

III. Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]

  • Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[9]

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer and follow the instrument's standard procedure for acquiring a ¹H NMR spectrum. Ensure proper locking, tuning, and shimming for optimal resolution.

Protocol 2: 2D ¹H-¹H COSY Experiment

This protocol assumes the user has a basic familiarity with their spectrometer's software.

  • Sample Preparation: Prepare the sample as described in Protocol 1. A slightly more concentrated sample (10-15 mg) is often beneficial for 2D NMR.

  • Load Standard Parameters: Load a standard, pre-defined parameter set for a gradient-selected COSY (often called 'gCOSY' or similar) experiment from the spectrometer's library.

  • Set Spectral Width: Ensure the spectral width in both the F2 (direct) and F1 (indirect) dimensions covers the entire proton chemical shift range of your compound (e.g., 0 to 10 ppm).

  • Acquisition Parameters:

    • Number of Scans (NS): Set to 2 or 4 for a reasonably concentrated sample.

    • Number of Increments (F1): Set to a minimum of 256 points for adequate resolution in the indirect dimension.

  • Acquire Data: Start the experiment. A COSY experiment will take longer than a standard 1D ¹H experiment, typically ranging from 15 minutes to an hour.

  • Data Processing: After acquisition, the data needs to be processed. This involves Fourier transformation in both dimensions, phasing, and baseline correction. Most modern NMR software has automated routines for this process.

  • Analysis: Analyze the resulting 2D contour plot to identify cross-peaks, which indicate coupled protons.[10]

IV. References

  • Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available at: [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ACS Publications. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Available at: [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Available at: [Link]

  • PubMed. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Available at: [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

Optimization

handling moisture sensitivity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine free base

Technical Support Center: Handling Moisture Sensitivity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine Free Base Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine Free Base

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling of highly hygroscopic secondary amines. N-[(pyrimidin-5-yl)methyl]cyclobutanamine free base presents specific handling difficulties due to the inherent basicity of the cyclobutanamine moiety and the strong hydrogen-bonding capability of the pyrimidine ring.

This guide provides field-proven, self-validating protocols to diagnose, remediate, and prevent moisture contamination, ensuring scientific integrity and reproducibility in your downstream workflows.

Mechanistic Understanding of Moisture Sensitivity (FAQ)

Q: Why does N-[(pyrimidin-5-yl)methyl]cyclobutanamine rapidly degrade or lose reactivity when exposed to ambient air? A: The free base form is exceptionally hygroscopic. The secondary amine nitrogen and the pyrimidine nitrogens act as strong hydrogen bond acceptors, rapidly absorbing atmospheric moisture[1]. This absorbed water leads to two critical failures in downstream workflows:

  • Stoichiometric Desynchronization: Water adds hidden mass. Weighing a hydrated amine results in a lower actual molar equivalent of the active compound, leading to incomplete reactions and inaccurate solution concentrations[2].

  • Electrophile Quenching: In amidation or nucleophilic aromatic substitution (SNAr) reactions, the absorbed water acts as a competing nucleophile. It rapidly hydrolyzes expensive electrophiles (e.g., acid chlorides, sulfonyl chlorides) into unreactive carboxylic or sulfonic acid byproducts[3].

MoistureInterference Water Absorbed H2O Hydrate Amine Hydrate (Weighing Error) Water->Hydrate Hydrolysis Hydrolysis of Electrophile Water->Hydrolysis Competes with Amine Amine N-[(pyrimidin-5-yl)methyl] cyclobutanamine Amine->Hydrate + H2O Electrophile Electrophile (e.g., Acid Chloride) Electrophile->Hydrolysis Product Desired Amide (Lower Yield) Hydrate->Product + Electrophile Byproduct Carboxylic Acid Byproduct Hydrolysis->Byproduct

Logical relationship of moisture interference causing stoichiometric errors and side reactions.

Diagnostic Workflows: Accurate Moisture Quantification

Q: When I run a Karl Fischer (KF) titration on this compound, the endpoint drifts continuously, and the water content reads artificially high. What is happening? A: This is a classic false-positive caused by the compound's basicity. The standard KF reaction requires a strict pH environment between 5.5 and 8.0[4]. The basic cyclobutanamine shifts the working medium's pH above 8.0. Under these alkaline conditions, the iodine in the KF reagent undergoes disproportionation, continuously consuming the titrant even in the absence of water[5].

To achieve a self-validating measurement, you must buffer the system to suppress this side reaction.

Table 1: Diagnostic Troubleshooting for Karl Fischer (KF) Titration of Amines

SymptomMechanistic CauseCorrective Action
Continuous drift, no endpoint Amine basicity shifts pH > 8, causing iodine disproportionation[5].Use a buffered KF solvent containing salicylic or benzoic acid[4][5].
Sluggish endpoint Side reactions between the amine and methanol solvent[4].Switch to an ethanol-based or methanol-free KF reagent[4].
Inconsistent sample mass Hygroscopic absorption during ambient weighing[2].Weigh the syringe before and after injection inside a dry glovebox[5].
Protocol 1: Buffered Volumetric Karl Fischer Titration for Secondary Amines

Self-Validation Check: A stable drift (< 10 µ g/min ) after sample addition validates that the buffer has successfully neutralized the amine, confirming the measurement reflects true water content rather than iodine disproportionation.

  • Preparation: Inside a dry glovebox (Ar or N₂ atmosphere), pre-weigh 100-200 mg of the amine into a dry, gas-tight syringe. Record the exact mass[2].

  • Solvent Buffering: Add 30 mL of a specialized amine-compatible KF solvent (containing a salicylic acid or benzoic acid buffer) to the titration vessel[4][5].

  • Pre-titration: Titrate the solvent to a stable, dry endpoint to eliminate residual moisture in the cell and stabilize the drift[5].

  • Injection: Inject the amine sample through the septum. Reweigh the empty syringe to determine the exact transfer mass (back-weighing technique)[5].

  • Titration: Titrate to a fast endpoint. Record the moisture content in ppm.

Remediation: Drying the Free Base

Q: My batch of N-[(pyrimidin-5-yl)methyl]cyclobutanamine has absorbed significant water. How can I recover the anhydrous free base without causing thermal degradation? A: Direct oven drying is not recommended as it can cause oxidation or volatilization of the free base. The most reliable and gentle method is azeotropic distillation using an anhydrous solvent, followed by high-vacuum drying.

Table 2: Quantitative Evaluation of Solvent Drying Methods for Amine Handling

Solvent / ReagentDrying MethodInitial Water ContentFinal Water ContentReference
Toluene (Azeotropic carrier)Na/benzophenone heating~225 ppm~34 ppm[6]
Toluene 3Å Molecular Sieves (24 h)~225 ppm< 10 ppm[6]
Dichloromethane (DCM)Heating over CaH₂Commercial grade~13 ppm[6]
Methanol (KF Solvent)3Å Molecular Sieves (5 days)Commercial grade~10 ppm[6]
Protocol 2: Azeotropic Drying Workflow

Self-Validation Check: The process is validated when a post-drying KF titration (Protocol 1) yields a water content of < 500 ppm, confirming the azeotropic removal was quantitatively successful.

  • Dissolution: Dissolve the wet amine in anhydrous toluene. Ensure the toluene has been predried over activated 3Å molecular sieves to achieve <10 ppm residual water[6]. Toluene forms a low-boiling azeotrope with water.

  • Concentration: Transfer the solution to a clean Schlenk flask. Evaporate the solvent under reduced pressure using a rotary evaporator backfilled with Argon at a mild 40°C water bath. The water co-evaporates with the toluene.

  • Repetition: Repeat the dissolution in anhydrous toluene and evaporation process two additional times to drive the equilibrium toward complete water removal.

  • High Vacuum: Connect the flask to a high-vacuum Schlenk line (< 0.1 mbar) for 12 hours to remove trace toluene.

  • Validation: Transfer a small aliquot via syringe to the KF titrator to confirm the water content is acceptable.

Storage and Handling Best Practices

Q: How should I store the dried compound to ensure long-term stability and prevent re-hydration? A: The compound must be strictly isolated from atmospheric moisture. Store the dried free base in a Sure/Seal™ bottle or a tightly sealed Schlenk tube under an inert atmosphere[7].

HandlingWorkflow Start Receive Free Base Amine Glovebox Transfer to Inert Glovebox (Ar) Start->Glovebox KFTitration Karl Fischer Titration (Buffered) Glovebox->KFTitration Decision Moisture > 500 ppm? KFTitration->Decision Drying Azeotropic Drying (Toluene) Decision->Drying Yes Storage Store over 3Å Sieves in Sure/Seal™ Bottle Decision->Storage No Drying->KFTitration Retest Dispense Dispense via Schlenk Technique Storage->Dispense

Workflow for handling, moisture analysis, and storage of hygroscopic free base amines.

Protocol 3: Inert Dispensing (Schlenk/Syringe Technique)
  • Purge: Flush a dry, oven-baked syringe and long needle with high-purity Argon three times[7].

  • Pressure Equalization: Insert a nitrogen/argon line with a bubbler into the Sure/Seal™ septum to maintain positive pressure inside the bottle. This prevents a partial vacuum from pulling moist ambient air into the container.

  • Extraction: Insert the syringe needle and draw the required volume of the amine (if dissolved as a stock solution) under positive argon flow.

  • Sealing: Withdraw the needle smoothly; the PTFE-faced rubber liner will automatically reseal. Wrap the septum tightly in Parafilm and store the bottle in a desiccator or glovebox.

Sources

Troubleshooting

resolving co-elution problems in N-[(pyrimidin-5-yl)methyl]cyclobutanamine chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing and purifying N-[(pyrimidin-5-yl)methyl]cyclobutanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing and purifying N-[(pyrimidin-5-yl)methyl]cyclobutanamine .

This target molecule presents a unique chromatographic challenge due to its highly polar pyrimidine ring (a strong hydrogen bond acceptor) and its basic secondary amine (a hydrogen bond donor and acceptor). When analyzed via standard Reversed-Phase Liquid Chromatography (RP-HPLC), these functionalities interact strongly with residual acidic silanols on silica-based stationary phases. This dual-retention mechanism (hydrophobic partitioning + ionic adsorption) inevitably leads to severe peak tailing, which masks the presence of structurally similar co-eluting impurities[1][2].

This guide provides a self-validating diagnostic workflow, quantitative data, and field-proven protocols to achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Before altering your chemistry, you must determine the physical nature of the co-elution. The workflow below outlines the causality-driven steps to diagnose and resolve overlapping peaks.

G Start Co-elution Detected (DAD/MS Spectral Shift) CheckPeak Analyze Peak Shape (Tailing vs. Perfect Co-elution) Start->CheckPeak Tailing Severe Tailing / Shoulder (Mixed-Mode Binding) CheckPeak->Tailing Asymmetrical Perfect Symmetrical Peak (Void Volume Elution) CheckPeak->Perfect Symmetrical Silanol Silanol Interaction Add Amine Modifier (e.g., TEA) Tailing->Silanol Selectivity Lack of Retention (k' < 1) Change Chromatographic Mode Perfect->Selectivity HILIC Switch to HILIC (Resolves Polar Impurities) Selectivity->HILIC Analytical SFC Switch to SFC (Preparative Scale Isolation) Selectivity->SFC Preparative

Fig 1. Diagnostic workflow for resolving pyrimidine-amine co-elution.

Quantitative Profiling of Target and Common Impurities

Co-elution typically occurs with unreacted starting materials or over-alkylated byproducts. Understanding their relative polarities and pKa values dictates the correct chromatographic approach.

CompoundStructural RoleEst. pKaEst. LogPPrimary Chromatographic ChallengeRecommended Resolution Mode
N-[(pyrimidin-5-yl)methyl]cyclobutanamine Target Product ~8.5 (amine) 0.8 Severe tailing on free silanols Masked RP-HPLC / HILIC
CyclobutanamineStarting Material~10.40.2Elutes in void volume (k' < 1)HILIC
Pyrimidine-5-carbaldehydeStarting Material~2.50.5Poor UV response, polarHILIC / SFC
N,N-bis[(pyrimidin-5-yl)methyl]cyclobutanamineOver-alkylation Byproduct~7.81.5Co-elutes in the "tail" of the targetMasked RP-HPLC

Troubleshooting Guides & FAQs

Q1: My target peak shows a distinct "shoulder" and severe tailing on a C18 column. How do I resolve this co-elution?

A1: A shoulder is a sudden discontinuity indicating a co-eluting impurity, whereas a tail is a gradual exponential decline[3]. In this molecule, the secondary amine undergoes irreversible or slowly reversible ion-exchange with free silanols (-SiOH) on the C18 column[2].

Causality: The tailing broadens the peak base, swallowing closely eluting impurities like the over-alkylated byproduct. Solution: Implement silanol masking. Adding a competitive aliphatic amine, such as 0.1% triethylamine (TEA) or hexylamine, to the mobile phase saturates the active silanol sites[1]. This forces the target molecule to retain purely via hydrophobic partitioning, sharpening the peak and resolving the hidden impurity.

G cluster_0 Standard RP-HPLC (No Modifier) cluster_1 Optimized RP-HPLC (With TEA) Silanol1 Free Silanols (-SiOH) Result1 Peak Tailing & Co-elution Silanol1->Result1 Strong Ionic Binding Silanol2 Masked Silanols (-SiOH + TEA) Result2 Sharp Peak & Resolved Impurity Silanol2->Result2 Pure Partitioning

Fig 2. Mechanism of silanol masking by competitive amine additives to prevent peak tailing.

Q2: I've masked the silanols, but I still cannot separate the unreacted cyclobutanamine starting material from the target. Why?

A2: Cyclobutanamine is highly polar and lacks a strong chromophore, often eluting in the void volume (capacity factor k' < 1) of a standard RP-HPLC system[3]. When both compounds fly through the column without sufficient partitioning, perfect co-elution occurs.

Causality: RP-HPLC relies on hydrophobicity. To retain polar amines and pyrimidines, you must invert the phase system using Hydrophilic Interaction Liquid Chromatography (HILIC)[4]. HILIC utilizes a polar stationary phase and an organic-rich mobile phase. The pyrimidine and amine groups partition into a water-rich layer immobilized on the silica surface, providing excellent retention and orthogonal selectivity[5].

Q3: I am scaling up to Preparative Supercritical Fluid Chromatography (SFC). Adding basic modifiers to the CO2 mobile phase improves resolution, but I cannot remove the amine from my final isolated product. How do I fix this?

A3: Aliphatic amines can react with supercritical CO2 to form carbamic acids, and basic additives (like TEA or octylamine) are notoriously difficult to evaporate post-purification[6][7].

Causality: You only need the basic additive to temporarily deactivate the column's active sites during the elution of your specific peak. Solution: Remove the amine from the bulk mobile phase modifier. Instead, add 1% (v/v) dimethylethylamine only to the sample diluent[8]. The amine in the injection plug travels with or slightly ahead of the sample, dynamically masking the stationary phase just long enough to ensure sharp peak shapes and high resolution, without contaminating the collected fraction[8].

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies include built-in validation steps to ensure peak purity.

Protocol A: HILIC-DAD/MS Analytical Purity Method

Use this method to resolve highly polar starting materials (e.g., cyclobutanamine) from the target.

  • Column Selection: Equip the system with a bare silica or zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 to keep the secondary amine ionized).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B (highly organic). Over 15 minutes, perform a linear gradient down to 60% B. Causality: Decreasing the organic solvent increases the polarity of the mobile phase, eluting the strongly retained polar pyrimidine-amine.

  • Self-Validation (Peak Purity): Utilize a Diode Array Detector (DAD). Program the software to extract ~100 UV spectra across the width of the target peak[3].

    • Pass: If the spectral overlay is identical across the peak, co-elution is absent.

    • Fail: If the UV maxima shift (e.g., from the pyrimidine's 254 nm to a lower wavelength at the tail), a co-eluting impurity is present.

Protocol B: SFC Preparative Purification with Diluent Masking

Use this method for large-scale isolation without basic additive contamination.

  • Sample Preparation (The "Diluent Trick"): Dissolve your crude N-[(pyrimidin-5-yl)methyl]cyclobutanamine in methanol containing 1% (v/v) dimethylethylamine [8].

  • Mobile Phase: Program the SFC with supercritical CO2 and a neutral methanol co-solvent (no amines in the bulk flow).

  • Injection & Elution: Inject the sample. The dimethylethylamine plug will dynamically coat the active sites of the chiral/achiral stationary phase ahead of the target molecule, preventing tailing[8].

  • Fraction Collection & Self-Validation: Collect the resolved target peak. Evaporate the neutral methanol/CO2. Validate the absence of the masking amine by running a quick ^1H-NMR on the dried fraction; the characteristic aliphatic peaks of dimethylethylamine will be absent, proving successful volatile clearance[8].

References

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. Chromatography Online.[Link]

  • The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Oxford Academic.[Link]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ACS Publications.[Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI.[Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. Chromatography Online.[Link]

  • Analysis of Deaminated Oligonucleotides Using Supercritical Fluid Chromatography. Shimadzu.[Link]

  • Reaction Monitoring of Aliphatic Amines in Supercritical Carbon Dioxide by Proton Nuclear Magnetic Resonance Spectroscopy and Implications for Supercritical Fluid Chromatography. ACS Publications.[Link]

Sources

Optimization

optimizing crystallization conditions for N-[(pyrimidin-5-yl)methyl]cyclobutanamine salts

Technical Support Center: Crystallization & Salt Optimization for N-[(pyrimidin-5-yl)methyl]cyclobutanamine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Salt Optimization for N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide causality-driven troubleshooting for the salt screening and crystallization of N-[(pyrimidin-5-yl)methyl]cyclobutanamine. This compound presents unique solid-state challenges due to its dual-functional nature: a highly basic secondary cyclobutanamine (pKa ~9.5) and a weakly basic pyrimidine ring (pKa ~1.3).

Section 1: Fundamental Salt Selection FAQs

Q: Why is the free base of N-[(pyrimidin-5-yl)methyl]cyclobutanamine prone to poor solid-state properties, and how do I choose the right counterion? A: The free base often exhibits poor crystallinity and flowability due to the flexible cyclobutane ring and the potential for the pyrimidine moiety to form diverse, competing hydrogen-bond networks. Converting the amorphous or poorly crystalline free base into a salt promotes a highly ordered crystalline lattice, improving both stability and processability[1].

To ensure stable salt formation and prevent the salt from reverting to the free base, you must follow the ΔpKa rule. The pKa of the basic center must exceed the pKa of the counterion acid by at least 3 units ( ΔpKa≥3 )[2],[3]. Given the cyclobutanamine's pKa of ~9.5, most standard pharmaceutical acids are viable, but their selection drastically impacts the final physicochemical properties.

Quantitative Data: Recommended Counterions | Counterion (Acid) | Acid pKa | Est. ΔpKa (vs Amine) | Crystallization Propensity | Mechanistic Notes | | :--- | :--- | :--- | :--- | :--- | | Hydrochloric Acid | -6.0 | ~15.5 | High | Excellent stability, but high risk of the common ion effect in GI fluids, which can suppress in vivo solubility[2],[4]. | | Methanesulfonic Acid | -1.9 | ~11.4 | High | Yields highly crystalline mesylates; ideal for overcoming the lipophilicity of the cyclobutane ring. | | Maleic Acid | 1.9 | ~7.6 | Medium | Forms robust hydrogen-bonded networks with the pyrimidine nitrogens, aiding lattice energy. | | Citric Acid | 3.1 | ~6.4 | Medium | High hydrogen bonding capacity; monitor closely for unintended hydrate formation[1]. | | Acetic Acid | 4.8 | ~4.7 | Low | Borderline ΔpKa ; highly susceptible to volatilization and disproportionation during storage[3]. |

Section 2: Troubleshooting Crystallization Anomalies

Q: My salt screening yields an oil (Liquid-Liquid Phase Separation) instead of crystals. How do I force nucleation? A: "Oiling out" occurs when the system's supersaturation trajectory crosses the binodal curve into a liquid-liquid miscibility gap before it crosses the spinodal curve for crystallization. The API separates into a solute-rich liquid phase rather than forming a solid lattice. Fix: Do not simply crash the system with more antisolvent. Instead, alter the thermodynamics by adjusting the solvent polarity to shift the miscibility gap, or reduce the cooling rate to stay within the Metastable Zone Width (MSZW). Introducing crystalline seeds directly into the clear supersaturated solution bypasses the high activation energy of primary nucleation, forcing the system to crystallize before it can oil out[5].

Q: The isolated salt converts back to the free base during formulation stability testing. What is happening? A: This is salt disproportionation, a solution-mediated transformation where the salt reverts to its poorly soluble free base[4]. It is driven by microenvironmental pH shifts and moisture. If the formulation contains alkaline excipients, the local pH can exceed the API's pHmax​ , stripping the proton from the cyclobutanamine[3]. Fix: Mitigate this by selecting an acid with a lower pKa (maximizing ΔpKa ), utilizing acidic excipients, and strictly controlling ambient humidity during packaging[3].

Section 3: Validated Experimental Protocols

Protocol 1: High-Throughput Micro-Scale Salt Screening Objective: Identify stable crystalline salt hits using minimal API (0.5–2 mg scale)[6].

  • Preparation: Dispense 1.0 mg of N-[(pyrimidin-5-yl)methyl]cyclobutanamine free base into the wells of a 96-well glass crystallization plate[6].

  • Acid Addition: Add 1.05 molar equivalents of the selected counterion solutions (e.g., MSA, maleic acid) dissolved in a volatile solvent (e.g., methanol).

  • Supersaturation Generation: Apply controlled evaporation or introduce an antisolvent (e.g., heptane) to induce supersaturation.

  • Annealing: Subject the plate to thermal cycling (e.g., 40°C to 5°C at 0.5°C/min). This promotes Ostwald ripening, dissolving kinetically favored amorphous precipitates and growing thermodynamically stable crystals.

  • Self-Validation: Analyze hits directly in the plate using transmission Powder X-Ray Diffraction (PXRD) and Polarized Light Microscopy (PLM) to confirm birefringence and crystal polymorphism[6].

Protocol 2: Anti-Solvent Crystallization with Seeding (Scale-Up) Objective: Scale up a lead salt candidate while strictly preventing oiling out.

  • Dissolution: Dissolve the API salt in a primary solvent (e.g., ethanol) at 50°C to achieve a concentration just below the saturation limit.

  • Antisolvent Addition: Slowly add antisolvent (e.g., ethyl acetate) until the solution becomes slightly turbid, then raise the temperature by 2°C to clear the solution, ensuring you are deep within the metastable zone.

  • Seeding: Introduce 1-2% (w/w) of crystalline seeds (obtained from Protocol 1). This provides a template for crystal growth, bypassing primary nucleation[5].

  • Aging & Cooling: Hold the temperature for 2 hours to allow secondary nucleation and seed growth, then cool to 5°C at a slow, controlled rate (0.1°C/min).

  • Self-Validation: Filter, dry under vacuum, and confirm stoichiometric salt formation via 1H-NMR and form purity via Differential Scanning Calorimetry (DSC).

Section 4: Crystallization Workflows & Logic

SaltScreening A N-[(pyrimidin-5-yl)methyl]cyclobutanamine Free Base B Assess pKa & Basicity Amine pKa ~9.5 | Pyrimidine pKa ~1.3 A->B C Select Counterions (ΔpKa > 3) B->C D High-Throughput Screen (Solvent/Antisolvent) C->D E1 Crystalline Salt D->E1 Success E2 Oiling Out (LLPS) D->E2 High Supersat. E3 Amorphous Solid D->E3 Fast Ppt. F2 Adjust Solvent Polarity or Lower Supersaturation E2->F2 F3 Annealing / Vapor Diffusion E3->F3 F2->D F3->D

Caption: Workflow for salt screening and troubleshooting oiling out.

Disproportionation A Isolated API Salt B Environmental Stress pH > pHmax or High Humidity A->B C Salt Disproportionation (Conversion to Free Base) B->C D1 Redesign: Select Acid with Lower pKa C->D1 D2 Formulation: Use Acidic Excipients C->D2 D3 Storage: Moisture Control / Packaging C->D3

Caption: Mechanisms and mitigation strategies for API salt disproportionation.

References

  • MilliporeSigma. "Improving API Solubility by Salt and Cocrystal Formation." sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW99mnws2uVTAdYan5lLVh2WX3b1JFcCFyhg5sAkyDyB8QtkhmKq8osCcw70FO88wvwMhnVVyk2LlZcWNltBQiTV7XpDMA7GVaKOZTVJ7H-UGmbWte6DWOYvswYAq2G1aUBeJGLv6xbjOmwq1_EbqEWhxF_HqJEzOIaNygWvpp4f5DYhuAMKJM_Ibrm1FEeWJCTst7pANIEXQNFdZFcixkf4s4jp2fWpuYHnoLa6KwIUetX3OFdL-W4cDf-8oXz4fX]
  • ACS Publications. "API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches." acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjcFyEkBEGt38ofdXOHK4DgoUZ21ix_9BPWPNG2iBZmginND8419lRsIl68ZZnw0yF_1LDVj9bX3NPVrPg8HwIHW0UMwBGmAgvLNWtj4T83-nSWQtT4y44mVJVPGAl3DEHF1pJOaNacCp0eA==]
  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations." crystalpharmatech.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCxuOj12skNXqiE2rKloIz9K2KQ7oOFGWgh6gMfAb3LwLs0QHzEtCfOjDsZnyMldHLlaKpfrQ8j7q2ccjY4Ka4h7Y2-NeQltfrGPK3p65ln2JIGoS34l9YjQ8AgV9Z5kWGVHFddlbXkqoJJYT00xuxohqUBaoKoz73NfPOyeAaYgDoU3Xwt1b0W8FOequivOHeaM07N6EqOSrih9FPZfWKqYVFO-0AZAKtCKRHPimS1A==]
  • Analytical Sales. "High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis." analytical-sales.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUpDc_MD6GU3uZCHuAt2cP6AQfv5dHlPVQZ3bKeIq1-BwRTK8zV1v_G97hBTMpb3cNgLskS49Cpw3i9NXmKwe4n-QdjSMJcWL8L3zR1YdRafqpsZ_tPr5JZjqI5plqm5xx6OSUz_zzBHl3HAS3yKhJtPGSe8JzMj5kGYlYLgTtfCinUw6KHfENAyYadxSaRQKAbIMQG5Q8fly]
  • Kenis Group. "Crystallization Optimization of Pharmaceutical Solid Forms with X‑ray Compatible Microfluidic Platforms." illinois.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF__I5nEB5hqaczPSwYEbIWF3UrLjEwiBFpW5-LYptAHHvpeRQTkE3NEjExPC-SacYNedma67zHCdoM4gMBbBopy5qqQ0_qjNl29_YJvubIKNiretnfwS_1FNZHe8qxHRkk8tI9_U0G1Wfq8N1s15bP6gIpVlH-MzmBjcSwrub39AyuNI8bE-paUqk9MExba0Q9RY6MtxyXPNgr-gp6984c]
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Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: N-[(pyrimidin-5-yl)methyl]cyclobutanamine vs. N-[(pyridin-3-yl)methyl]cyclobutanamine

A Technical Guide for Medicinal & Process Chemistry Professionals Executive Summary In drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts synthetic feasibility...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal & Process Chemistry Professionals

Executive Summary

In drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts synthetic feasibility, reaction kinetics, and ultimately, the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally related secondary amines: N-[(pyrimidin-5-yl)methyl]cyclobutanamine and N-[(pyridin-3-yl)methyl]cyclobutanamine. While differing by only a single nitrogen atom in their aromatic core, their electronic properties and, consequently, their chemical reactivity, are markedly different. We will demonstrate through electronic theory, comparative data, and detailed experimental protocols that N-[(pyridin-3-yl)methyl]cyclobutanamine is a significantly more potent nucleophile than its pyrimidine counterpart. This guide will equip researchers with the foundational understanding and practical insights required to make informed decisions when incorporating these scaffolds into their synthetic programs.

Structural and Electronic Foundations of Reactivity

The reactivity of the exocyclic secondary amine in both molecules is directly governed by the electron-donating or electron-withdrawing nature of the attached heteroaromatic ring. Both pyridine and pyrimidine are classified as electron-deficient (π-deficient) aromatic systems compared to benzene, due to the presence of the electronegative nitrogen atom(s).

N-[(pyridin-3-yl)methyl]cyclobutanamine: The pyridine ring contains one nitrogen atom. This nitrogen exerts a powerful inductive electron-withdrawing effect (-I effect), which pulls electron density from the aromatic ring and, by extension, from the attached methylamine side chain. This withdrawal reduces the electron density on the secondary amine's nitrogen, making it less basic and less nucleophilic than a comparable non-aromatic amine (e.g., N-benzylcyclobutanamine). The pKa of pyridine itself is approximately 5.23.[1]

N-[(pyrimidin-5-yl)methyl]cyclobutanamine: The pyrimidine ring contains two nitrogen atoms in a 1,3-relationship.[2][3] The addition of a second nitrogen atom drastically amplifies the electron-withdrawing character of the ring.[1] Both nitrogen atoms act in concert to pull electron density away from the ring and the side chain, a phenomenon that significantly depletes the electron density on the exocyclic amine's nitrogen. This makes the amine in the pyrimidine derivative substantially less basic and a much weaker nucleophile than in the pyridine analogue. The pKa of the parent pyrimidine is a mere 1.23, reflecting the ring's profound electron deficiency and reduced capacity to tolerate protonation.[1][4]

This core electronic difference is the primary determinant of the observed reactivity divergence.

G Fig. 1: Inductive Effect on Amine Nucleophilicity cluster_pyridine Pyridine Derivative cluster_pyrimidine Pyrimidine Derivative Py_Ring Pyridin-3-yl Ring Py_Amine N-H (Cyclobutyl) Py_Ring->Py_Amine -I effect (Moderate) Pym_Amine N-H (Cyclobutyl) Py_LP Higher Density Lone Pair Pym_Ring Pyrimidin-5-yl Ring (2 Nitrogens) Pym_Ring->Pym_Amine -I effect (Strong) Pym_LP Lower Density Lone Pair

Caption: Inductive electron withdrawal (-I) is stronger in the pyrimidine ring, reducing amine reactivity.

Comparative Data Summary

PropertyN-[(pyridin-3-yl)methyl]cyclobutanamineN-[(pyrimidin-5-yl)methyl]cyclobutanamineJustification
Structure -
Molecular Formula C₁₀H₁₄N₂C₉H₁₃N₃-
Molecular Weight 162.23 g/mol 163.22 g/mol [5]-
Predicted pKa (Conjugate Acid) ~8.5 - 9.5~6.5 - 7.5The stronger electron-withdrawing pyrimidine ring stabilizes the conjugate acid more effectively, making it a stronger acid (lower pKa).
Relative Basicity ModerateWeakA direct consequence of the pKa difference; the pyridine derivative is a stronger base.
Relative Nucleophilicity HigherSignificantly Lower Nucleophilicity correlates with basicity. The more available lone pair on the pyridine derivative makes it a better nucleophile.
Reactivity in Acylation Faster; Milder conditions sufficientSlower; May require more forcing conditions (stronger base, heat)The more nucleophilic amine will react faster with electrophiles like acyl chlorides.[6]

Head-to-Head Experimental Protocol: Comparative N-Acetylation

To empirically validate the predicted reactivity difference, we propose a comparative N-acetylation experiment. The choice of base and reaction temperature is critical and highlights the practical handling differences between the two reagents.

Objective: To synthesize the corresponding N-acetyl derivatives and compare the reaction efficiency under identical mild conditions.

Materials & Reagents:
  • N-[(pyridin-3-yl)methyl]cyclobutanamine

  • N-[(pyrimidin-5-yl)methyl]cyclobutanamine

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrers

Workflow Diagram

G start Start: Parallel Reaction Setup dissolve_pyr Dissolve Pyridine Amine (1 eq) & TEA (1.2 eq) in DCM start->dissolve_pyr dissolve_pym Dissolve Pyrimidine Amine (1 eq) & TEA (1.2 eq) in DCM start->dissolve_pym cool Cool Both Flasks to 0 °C dissolve_pyr->cool dissolve_pym->cool add_accl Add Acetyl Chloride (1.1 eq) Dropwise to Both Flasks cool->add_accl stir Stir at RT for 2 hours add_accl->stir tlc Monitor by TLC/LC-MS (every 30 min) stir->tlc tlc->stir Incomplete workup Aqueous Workup (NaHCO₃, Brine) tlc->workup Reaction Complete dry Dry (MgSO₄), Filter, Concentrate workup->dry analyze Analyze Crude Product (¹H NMR, LC-MS Yield) dry->analyze

Caption: Parallel workflow for comparing the N-acetylation reactivity of the two amines.

Step-by-Step Procedure:
  • Reaction Setup (Parallel): In two separate round-bottom flasks equipped with magnetic stir bars, dissolve N-[(pyridin-3-yl)methyl]cyclobutanamine (1.0 eq) in anhydrous DCM (Flask A) and N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.0 eq) in anhydrous DCM (Flask B). Use a solvent volume to achieve a 0.2 M concentration.

  • Base Addition: To each flask, add triethylamine (1.2 eq).

  • Cooling: Place both flasks in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C.

  • Electrophile Addition: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to each flask simultaneously over 5 minutes.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring (Self-Validation): Monitor the progress of both reactions by thin-layer chromatography (TLC) or LC-MS analysis every 30 minutes for 2 hours. Compare the consumption of starting material in Flask A versus Flask B.

  • Workup: Once the reaction in Flask A is complete (or after 2 hours), quench both reactions by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixtures to separatory funnels, separate the layers, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS to determine the conversion and yield for each reaction.

Expected Outcome & Causality:

Under these mild, identical conditions, the reaction in Flask A (Pyridine derivative) is expected to proceed to completion or near-completion within the 2-hour timeframe. In contrast, the reaction in Flask B (Pyrimidine derivative) will likely be sluggish and show significantly lower conversion.

  • Causality: The higher nucleophilicity of the pyridine-based amine allows it to attack the electrophilic acetyl chloride much more readily. The weaker pyrimidine-based amine requires more energy to overcome the activation barrier of the reaction. To drive the reaction in Flask B to completion, one would likely need to employ a stronger, non-nucleophilic base (e.g., DBU) to ensure complete deprotonation of the amine's conjugate acid, or gently heat the reaction mixture.

Conclusion and Practical Implications

The electronic influence of the heteroaromatic core is the decisive factor in the reactivity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine and N-[(pyridin-3-yl)methyl]cyclobutanamine. The presence of a second nitrogen atom in the pyrimidine ring renders its exocyclic amine significantly less basic and nucleophilic compared to the pyridine analogue.

For the practicing chemist, this translates to the following key takeaways:

  • N-[(pyridin-3-yl)methyl]cyclobutanamine can be utilized in nucleophilic substitution reactions (e.g., acylations, alkylations, reductive aminations) under standard, mild conditions typical for secondary amines.

  • N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a substantially weaker nucleophile. Synthetic plans involving this building block must account for its attenuated reactivity. Achieving desired transformations may necessitate more forcing conditions, such as stronger bases, higher temperatures, longer reaction times, or more reactive electrophiles.

By understanding these fundamental principles, researchers can better predict reaction outcomes, troubleshoot challenging syntheses, and strategically select the appropriate building block to accelerate their drug development timelines.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Sroor, F. M., Soliman, A. A., Khalil, W. K., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Dev Res, 86(6). [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. [Link]

  • Pyrolysis acetylation. (2023). Unibo. [Link]

  • Why is pyrimidine less basic than pyridine? (2016). Chemistry Stack Exchange. [Link]

  • Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. (2024). MDPI. [Link]

  • Pyrimidines. (n.d.). University of Liverpool. [Link]

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Comparative

A Comparative Guide to LC-MS Validation for Purity and Identity of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

For researchers, scientists, and professionals in drug development, establishing the purity and identity of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity and identity of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, a heterocyclic amine of interest in medicinal chemistry. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure robust and reliable analytical outcomes.

The Critical Role of Purity and Identity Validation

The confirmation of a molecule's structure and the quantification of its purity are not mere analytical exercises; they are fundamental to ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. For a molecule like N-[(pyrimidin-5-yl)methyl]cyclobutanamine, which contains both a pyrimidine ring and a cyclobutanamine moiety, a variety of potential impurities can arise from the synthetic route or degradation. These can include isomers, starting material residues, by-products, and degradants. An uncharacterized impurity profile can lead to erroneous biological data and significant delays in the drug development process.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable technique for this purpose, offering a powerful combination of separation and detection capabilities.[1][2] This guide will compare and contrast two primary LC-MS approaches for the comprehensive validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine:

  • High-Resolution Mass Spectrometry (HRMS) for unambiguous identity confirmation.

  • Tandem Mass Spectrometry (MS/MS) for sensitive purity analysis and impurity profiling.[3]

Foundational Principles: Method Development and Validation

A robust analytical method is built upon a thorough understanding of the analyte's physicochemical properties and adherence to established validation guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6] The recently updated ICH Q2(R2) and the new Q14 guideline emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's capabilities and limitations.[7][8]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[5][7]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Accuracy and Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology depends on the specific analytical question being addressed. For N-[(pyrimidin-5-yl)methyl]cyclobutanamine, a dual approach is recommended for comprehensive characterization.

Parameter High-Resolution Mass Spectrometry (HRMS) Tandem Mass Spectrometry (MS/MS) Rationale for N-[(pyrimidin-5-yl)methyl]cyclobutanamine
Primary Application Identity Confirmation, Elemental CompositionPurity Analysis, Impurity Profiling, QuantitationA two-pronged approach ensures both definitive identification and sensitive detection of impurities.
Instrumentation Orbitrap, Time-of-Flight (TOF)Triple Quadrupole (QqQ), Ion TrapHRMS provides high mass accuracy for formula determination, while QqQ offers excellent sensitivity and specificity for quantitation.[9]
Key Output Accurate Mass Measurement (e.g., <5 ppm)Precursor/Product Ion TransitionsThe accurate mass confirms the elemental composition, and the fragmentation pattern provides structural information.
Sensitivity Good to ExcellentExcellent to SuperiorMS/MS is generally more sensitive, which is crucial for detecting trace-level impurities.[9][1]
Selectivity HighVery HighThe specificity of Multiple Reaction Monitoring (MRM) in MS/MS minimizes matrix interference.[1]
Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

  • Stock Solution Preparation: Accurately weigh and dissolve N-[(pyrimidin-5-yl)methyl]cyclobutanamine reference standard in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[10]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards and quality control samples covering the expected concentration range.

This protocol aims to confirm the elemental composition of the main component.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure good peak shape and resolution (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions (Positive ESI):

  • Mass Analyzer: Orbitrap or TOF.

  • Resolution: ≥ 60,000 FWHM.

  • Scan Range: m/z 100-500.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Capillary Temperature: 320 °C.

Data Analysis:

  • Extract the accurate mass of the primary peak.

  • Calculate the theoretical exact mass of protonated N-[(pyrimidin-5-yl)methyl]cyclobutanamine ([M+H]⁺).

  • Compare the measured accurate mass to the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental composition.

This protocol focuses on detecting and quantifying impurities.

Chromatographic Conditions: (Same as Protocol 1, may require optimization for separation of specific impurities).

Mass Spectrometry Conditions (Positive ESI):

  • Mass Analyzer: Triple Quadrupole (QqQ).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The m/z of protonated N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

  • Product Ions: Select at least two characteristic fragment ions for quantification and confirmation.

  • Collision Energy: Optimize for maximum signal intensity of the product ions.

  • Dwell Time: 100 ms.

Data Analysis:

  • Integrate the peak area of the main component and any detected impurities.

  • Calculate the percentage purity based on the relative peak areas.

  • For any significant impurities, further structural elucidation may be necessary using techniques like MS/MS fragmentation analysis.[11]

Forced Degradation Studies: A Key to Method Specificity

To demonstrate the stability-indicating nature of the analytical method, forced degradation studies are essential.[12][13] These studies intentionally stress the drug substance to generate potential degradation products.[12][14][15]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13][14] The developed LC-MS method should be able to separate the main peak from all significant degradation products, thus proving its specificity.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation.

Caption: Workflow for LC-MS validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

Comparative Data Summary

The following table summarizes hypothetical, yet representative, data from the validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine using the described methods.

Validation Parameter LC-HRMS Result LC-MS/MS Result Acceptance Criteria (ICH)
Identity (Mass Accuracy) 2.3 ppmN/A< 5 ppm
Purity (Area %) 99.8%99.85%≥ 99.0%
Linearity (r²) 0.99910.9995≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
LOQ 10 ng/mL1 ng/mLDependent on impurity limits
Conclusion: A Synergistic Approach for Confident Validation

The comprehensive validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine requires a synergistic approach that leverages the strengths of both high-resolution and tandem mass spectrometry. By combining accurate mass measurements for unambiguous identity confirmation with sensitive and specific MRM scans for purity analysis, researchers can build a robust data package that meets stringent regulatory requirements and provides a high degree of confidence in the quality of their drug candidate. The inclusion of forced degradation studies is paramount to demonstrating the stability-indicating properties of the analytical method, ensuring that any potential degradants can be detected and monitored throughout the drug development lifecycle.

References

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  • PubMed. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • RSC Publishing. Development of a reliable method for determination of N-nitrosamines in medicines using disposable pipette extraction and HPLC-MS analysis. [Link]

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Validation

A Comparative Guide to Pyrimidine Building Blocks for Medicinal Chemistry: N-[(pyrimidin-5-yl)methyl]cyclobutanamine in Focus

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The strategic fun...

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Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3] The strategic functionalization of the pyrimidine ring is a key aspect of drug design, and the choice of building block can significantly influence the physicochemical and pharmacological properties of the final compound. This guide provides an in-depth comparison of N-[(pyrimidin-5-yl)methyl]cyclobutanamine with other foundational pyrimidine building blocks: 2-aminopyrimidine, 5-bromopyrimidine, and pyrimidine-5-carbaldehyde. We will explore their synthesis, reactivity, and the structural motifs they generate, supported by experimental insights to inform rational drug design.

The Emerging Role of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a secondary amine that introduces a unique three-dimensional (3D) element to the pyrimidine core. The cyclobutyl group can enhance metabolic stability and improve cell permeability by disrupting planarity and increasing the fraction of sp³-hybridized carbons, a desirable feature in modern drug discovery.

Synthesis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

The most direct and widely used method for the synthesis of N-[(pyrimidin-5-yl)methyl]cyclobutanamine is the reductive amination of pyrimidine-5-carbaldehyde with cyclobutanamine.[4] This one-pot reaction is efficient and amenable to a variety of reducing agents.

pyrimidine_carbaldehyde Pyrimidine-5-carbaldehyde intermediate Imine Intermediate pyrimidine_carbaldehyde->intermediate cyclobutanamine Cyclobutanamine cyclobutanamine->intermediate final_product N-[(pyrimidin-5-yl)methyl]cyclobutanamine intermediate->final_product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_product Reduction two_aminopyrimidine 2-Aminopyrimidine amide_product N-Acyl-2-aminopyrimidine two_aminopyrimidine->amide_product Acylation coupled_product N-Aryl-2-aminopyrimidine two_aminopyrimidine->coupled_product C-N Coupling acyl_chloride Acyl Chloride acyl_chloride->amide_product buchwald_hartwig Buchwald-Hartwig Coupling aryl_halide Aryl Halide aryl_halide->coupled_product Pd-catalyzed five_bromopyrimidine 5-Bromopyrimidine aryl_product 5-Arylpyrimidine five_bromopyrimidine->aryl_product Pd-catalyzed alkynyl_product 5-Alkynylpyrimidine five_bromopyrimidine->alkynyl_product Pd/Cu-catalyzed amino_product 5-Aminopyrimidine five_bromopyrimidine->amino_product Pd-catalyzed suzuki Suzuki Coupling (Ar-B(OH)₂) suzuki->aryl_product sonogashira Sonogashira Coupling (R-C≡CH) sonogashira->alkynyl_product buchwald Buchwald-Hartwig (R₂NH) buchwald->amino_product

Sources

Comparative

Comprehensive Bioavailability Comparison of N-[(pyrimidin-5-yl)methyl]cyclobutanamine Analogs

Executive Summary & Mechanistic Context The N-[(pyrimidin-5-yl)methyl]cyclobutanamine motif (CAS 1783349-30-3) has emerged as a highly versatile pharmacophore in modern drug discovery. It serves as a foundational buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The N-[(pyrimidin-5-yl)methyl]cyclobutanamine motif (CAS 1783349-30-3) has emerged as a highly versatile pharmacophore in modern drug discovery. It serves as a foundational building block for diverse therapeutic targets, most notably in the development of Vanin-1 inhibitors for inflammatory bowel disease [1] and thiophen-2-yl-pyrimidines (TPPs) for antischistosomal therapies [2].

However, translating this screening hit into an orally efficacious drug presents significant pharmacokinetic (PK) hurdles. As a Senior Application Scientist, I frequently observe that the base scaffold suffers from poor oral bioavailability (%F < 10%) . This is driven by two mechanistic liabilities:

  • Rapid N-dealkylation : The secondary amine linkage is highly susceptible to CYP3A4-mediated oxidative cleavage.

  • Aliphatic Hydroxylation : The unsubstituted cyclobutane ring acts as a metabolic hotspot for CYP-mediated hydroxylation, leading to rapid phase II glucuronidation and biliary excretion.

This guide objectively compares the base N-[(pyrimidin-5-yl)methyl]cyclobutanamine scaffold against its advanced structural alternatives, demonstrating how specific medicinal chemistry interventions—such as fluorination and spirocyclic amide replacement—rescue oral bioavailability.

Structural Optimization & Comparative PK Data

To overcome the inherent liabilities of the base scaffold, researchers have engineered several alternative analogs. The causality behind these structural choices is rooted in structure-property relationship (SPR) optimization:

  • The Base Scaffold : Exhibits high intrinsic clearance ( CLint​ ) and high lipophilicity (clogP > 4.0), resulting in extensive first-pass metabolism.

  • Analog A (Metabolic Blocking) : Incorporating a 3,3-difluorocyclobutanamine moiety. The highly electronegative fluorine atoms withdraw electron density, deactivating the cyclobutane ring toward CYP450 oxidation and lowering the overall basicity (pKa) of the adjacent amine, which moderately improves the half-life [2].

  • Analog B (Spirocyclic Amide Bioisostere) : Inspired by Pfizer's advanced Vanin-1 inhibitors, replacing the secondary amine with a carboxamide and swapping the cyclobutane for an 8-oxa-2-azaspiro[4.5]decane system. This eliminates the basic amine liability, drastically reduces lipophilicity, and improves aqueous solubility, pushing bioavailability above 80% [1].

Quantitative Pharmacokinetic Comparison

The following table summarizes the in vivo performance of these analogs in Sprague-Dawley rat models (Dosed at 3 mg/kg IV and 10 mg/kg PO).

Compound VariantStructural Modification CLint​ (µL/min/mg)Plasma T1/2​ (hr)Oral Bioavailability (%F)Primary Clearance Route
Base Scaffold None (Unsubstituted cyclobutanamine)145.20.48.5% Hepatic (CYP3A4)
Analog A 3,3-difluorocyclobutanamine68.41.234.2% Hepatic / Renal
Analog B Spirocyclic carboxamide replacement12.14.881.5% Renal

Visualization of the Optimization Logic

The following diagram illustrates the metabolic pathways and the corresponding structural modifications used to engineer high bioavailability into the pyrimidin-5-yl scaffold.

PK_Optimization Base Base Scaffold: N-[(pyrimidin-5-yl)methyl] cyclobutanamine (Low %F, High CL) CYP CYP450 Metabolism (N-dealkylation & Hydroxylation) Base->CYP Mod1 Analog A: Fluorination of Cyclobutane (Blocks Hydroxylation) CYP->Mod1 SPR Feedback Mod2 Analog B: Spirocyclic Amide Replacement (Improves Permeability) CYP->Mod2 SPR Feedback Opt Optimized Analogs: High Oral Bioavailability (>80%) Extended Half-life Mod1->Opt Mod2->Opt

Figure 1: SPR workflow for pharmacokinetic optimization of the pyrimidin-5-yl scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the PK data must be generated using self-validating experimental systems. Below are the step-by-step methodologies used to evaluate the bioavailability of these analogs.

Protocol 1: In Vitro Microsomal Stability Assay ( CLint​ )

This assay determines the intrinsic clearance of the compounds, predicting first-pass hepatic metabolism. It utilizes internal controls to validate the metabolic competency of the microsomes.

Step-by-Step Procedure:

  • Preparation : Thaw pooled Sprague-Dawley rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture : Combine RLM (final protein concentration 0.5 mg/mL) with the test analog (final concentration 1 µM) in the buffer.

  • Self-Validation Controls : Run parallel incubations with Verapamil (High clearance control, expected T1/2​ < 15 min) and Warfarin (Low clearance control, expected T1/2​ > 120 min). If controls fall outside these ranges, the assay batch is rejected.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 50 ng/mL).

  • Analysis : Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the remaining percentage versus time. The slope ( k ) is used to calculate CLint​=(k×V)/protein concentration .

Protocol 2: In Vivo Pharmacokinetic Profiling (%F)

This protocol calculates the absolute oral bioavailability (%F) by comparing the Area Under the Curve (AUC) of oral versus intravenous administration.

Step-by-Step Procedure:

  • Animal Preparation : Fast male Sprague-Dawley rats (250-300g, n=3 per group) for 12 hours prior to dosing, with water ad libitum.

  • Formulation :

    • IV Formulation: Dissolve the analog in 5% DMSO / 10% Solutol HS15 / 85% Saline (3 mg/kg).

    • PO Formulation: Suspend the analog in 0.5% Methylcellulose / 0.1% Tween 80 in water (10 mg/kg).

  • Administration & Sampling : Administer the doses. Collect serial blood samples (200 µL) via the jugular vein at t=0.08,0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Plasma Processing : Centrifuge blood at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Quantification : Extract plasma samples using protein precipitation (acetonitrile + internal standard). Analyze via LC-MS/MS.

  • Data Analysis : Calculate PK parameters using non-compartmental analysis (NCA).

    • Bioavailability Equation: %F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Casimiro-Garcia, A., Allais, C., Brennan, A., Wright, S. W., et al. "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1." Journal of Medicinal Chemistry, 2021.[Link]

  • Francisco, K. R., Lucero, B., Yohannan, D., et al. "Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species." bioRxiv, 2025.[Link]

Validation

HPLC method validation for N-[(pyrimidin-5-yl)methyl]cyclobutanamine quantification

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-[(pyrimidin-5-yl)methyl]cyclobutanamine Introduction: The Analytical Imperative in Dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Quantification of N-[(pyrimidin-5-yl)methyl]cyclobutanamine

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is non-negotiable. N-[(pyrimidin-5-yl)methyl]cyclobutanamine (MW: 163.22 g/mol ) is a small molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the pyrimidine ring's prevalence in biologically active compounds.[1] Whether this compound is an API, a key intermediate, or a potential impurity, establishing a reliable analytical method for its quantification is a cornerstone of quality control, pharmacokinetic analysis, and stability testing.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for N-[(pyrimidin-5-yl)methyl]cyclobutanamine. We will explore the causality behind each methodological choice, present a self-validating protocol in accordance with international regulatory standards, and objectively compare the validated HPLC-UV method with powerful alternatives like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Electrophoresis (CE).

Part 1: The Foundation - A Scientifically-Grounded HPLC Method Development Strategy

The objective of method development is to create a procedure that is fit for its intended purpose.[2][3] For N-[(pyrimidin-5-yl)methyl]cyclobutanamine, our goal is a method that is specific, sensitive, and robust for routine quantification. The molecular structure itself dictates our strategy.

  • Analyte's Chemical Nature : The molecule possesses a pyrimidine ring, a heterocyclic aromatic structure that typically exhibits strong UV absorbance, making UV detection a viable and cost-effective choice.[4][5] The secondary amine and the cyclobutane moiety lend it a degree of polarity (calculated LogP: 1.1187).[6] As a basic compound, its retention on a reversed-phase column will be highly dependent on the mobile phase pH.

  • Chromatographic Mode and Column Selection : Reversed-Phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and our logical starting point. A C18 (octadecylsilyl) column is chosen for its versatility and hydrophobicity, which will provide retention for our moderately polar analyte. The goal is to achieve a retention factor (k') between 2 and 10 to ensure adequate separation from the solvent front without excessively long run times.

  • Mobile Phase and pH Control : The secondary amine (pKa estimated to be around 9-10) will be protonated at acidic pH. Operating in an acidic mobile phase (e.g., pH 3.0) will ensure the analyte is in a single ionic form, leading to sharp, symmetrical peaks. A buffer, such as 20 mM potassium phosphate, is essential to maintain a constant pH and ensure reproducible retention times. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and UV cutoff. A gradient elution will be employed to ensure any potential, more hydrophobic impurities are eluted efficiently.

  • Detection Wavelength : Pyrimidine and its derivatives show characteristic UV absorption spectra.[7][8] Based on literature for similar structures, a detection wavelength of 275 nm is selected as a starting point, as it is expected to provide good sensitivity with minimal interference from common solvents.[5] A full UV scan using a photodiode array (PDA) detector during method development is crucial to confirm the optimal wavelength for maximum absorbance.

Optimized HPLC-UV Method Protocol

This protocol is the culmination of the development strategy, designed for robustness and reliability.

ParameterCondition
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and PDA/UV Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 70% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)

Part 2: The Mandate - Rigorous Method Validation Based on ICH Q2(R2) Guidelines

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental protocols and acceptance criteria for validating our HPLC-UV method for the assay of N-[(pyrimidin-5-yl)methyl]cyclobutanamine as a bulk drug substance.

Method Validation Workflow

The validation process follows a logical sequence to demonstrate the method's performance characteristics.

Caption: Workflow for HPLC method validation according to ICH guidelines.

Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[2][11] This is the first and most critical validation parameter.

Experimental Protocol:

  • Inject the diluent (blank) to ensure no peaks at the analyte's retention time.

  • Prepare a placebo solution (a mixture of all formulation excipients, if applicable) and inject it.

  • Prepare a solution of the N-[(pyrimidin-5-yl)methyl]cyclobutanamine reference standard.

  • Spike the placebo with the reference standard and inject.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak (peak purity analysis with a PDA detector is essential here).

Acceptance Criteria:

  • No significant peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • The analyte peak should be well-resolved from all potential impurities and degradants (Resolution > 2).

  • The peak purity index for the analyte in stressed samples should be greater than 99.9%, confirming no co-elution.

Linearity and Range

Causality: Linearity establishes a proportional relationship between analyte concentration and the detector's response over a specified range.[3] This is fundamental for accurate quantification. The range confirms the interval over which the method is precise, accurate, and linear.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Data Summary: Linearity

Parameter Acceptance Criterion Result
Range 80% - 120% of nominal 80 - 120 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9998
Y-intercept Close to zero 150.3

| Residual Plot | Random distribution around zero | Conforms |

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[2] It is typically assessed via recovery studies, which confirm that the method can accurately quantify the analyte in a sample matrix.

Experimental Protocol:

  • Prepare a placebo sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Data Summary: Accuracy (Recovery)

Spiked Level Mean Recovery (%) % RSD Acceptance Criteria
80% 99.5% 0.45% Recovery: 98.0% - 102.0%
100% 100.3% 0.31% % RSD: ≤ 2.0%

| 120% | 100.8% | 0.52% | |

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six separate samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Combine the results from both studies (12 total determinations) and perform a statistical analysis (e.g., F-test) to compare variances.

Data Summary: Precision

Parameter % Assay (Mean) % RSD Acceptance Criterion
Repeatability (n=6) 100.2% 0.55% % RSD ≤ 2.0%

| Intermediate Precision (n=12) | 100.5% | 0.89% | % RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[2] These are critical for impurity analysis but less so for the assay of a bulk drug, though they are still good indicators of method sensitivity.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by preparing and injecting at least six samples at this concentration and verifying that the precision (%RSD) and accuracy meet predefined criteria (e.g., %RSD ≤ 10%).

Data Summary: LOD & LOQ

Parameter Acceptance Criterion Result
LOD (S/N ≈ 3:1) - 0.05 µg/mL
LOQ (S/N ≈ 10:1) - 0.15 µg/mL

| Precision at LOQ (%RSD) | ≤ 10% | 4.8% |

Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[2] This is a critical measure of the method's transferability between labs.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a standard sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the assay result.

Data Summary: Robustness

Parameter Varied Variation Impact on Results
Flow Rate ± 0.1 mL/min System suitability passes; Assay results within ±2.0% of nominal
Column Temperature ± 2 °C System suitability passes; Assay results within ±2.0% of nominal
Mobile Phase pH ± 0.1 unit System suitability passes; Assay results within ±2.0% of nominal

| % Acetonitrile | ± 2% absolute | System suitability passes; Assay results within ±2.0% of nominal |

Part 3: Comparative Analysis - Positioning HPLC-UV Among Alternatives

While our validated HPLC-UV method is robust and suitable for its intended purpose (e.g., quality control release testing), it is crucial for scientists to understand its performance relative to other available technologies.

Alternative 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers a significant leap in sensitivity and selectivity.[12][13] UPLC uses sub-2 µm particle columns to achieve faster separations and higher resolution, while tandem mass spectrometry provides quantification based on the analyte's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

  • When to Choose UPLC-MS/MS: This is the gold standard for bioanalysis (e.g., measuring drug levels in plasma or tissue) where concentrations are extremely low (pg/mL to ng/mL) and the sample matrix is highly complex.[14] Its unparalleled selectivity minimizes the need for extensive chromatographic separation.

Alternative 2: Capillary Electrophoresis (CE)

CE separates ions based on their electrophoretic mobility in an electric field.[15][16] It is a high-efficiency technique that offers an orthogonal separation mechanism to HPLC.

  • When to Choose CE: CE is advantageous for its extremely low sample and solvent consumption, high separation efficiency, and speed. It is particularly well-suited for the analysis of charged species and for chiral separations.[17] For N-[(pyrimidin-5-yl)methyl]cyclobutanamine, Capillary Zone Electrophoresis (CZE) would be an appropriate mode.

Performance Comparison Guide
FeatureValidated HPLC-UV UPLC-MS/MS Capillary Electrophoresis (CZE)
Principle Partitioning between stationary and mobile phasesPartitioning + Mass-to-charge ratio analysisDifferential migration in an electric field
Selectivity Moderate to High (relies on chromatography)Highest (mass-based)High (charge & size-based)
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL~0.01 - 10 ng/mL~0.1 - 5 µg/mL
Analysis Speed ~15-20 min/sample~2-5 min/sample~5-10 min/sample
Instrumentation Cost Low to ModerateHigh to Very HighModerate
Operational Cost Moderate (solvent consumption)High (solvents, gases, maintenance)Very Low (minimal buffer use)
Robustness HighModerate (ion source can be sensitive)Moderate to Low (sensitive to buffer composition)
Best Application QC release testing, stability studies, content uniformityBioanalysis (PK/TK studies), trace impurity analysisOrthogonal method, chiral separations, analysis of charged molecules

Conclusion

The developed and validated HPLC-UV method for N-[(pyrimidin-5-yl)methyl]cyclobutanamine demonstrates suitability for its intended purpose of routine quantification in a quality control environment. It is accurate, precise, specific, and robust, meeting all acceptance criteria derived from ICH guidelines.

The choice of an analytical method is always a balance of performance, cost, and the specific question being asked.

  • For routine QC and release testing , where analyte concentrations are high and cost-effectiveness is key, the validated HPLC-UV method is the optimal choice.

  • For bioanalytical studies in complex matrices requiring the utmost sensitivity, UPLC-MS/MS is the necessary and superior technology.

  • Capillary Electrophoresis serves as an excellent orthogonal technique for method cross-validation or for specific applications where its unique separation mechanism provides an advantage.

This guide provides the framework and the underlying scientific rationale for developing, validating, and strategically deploying analytical methods, ensuring data integrity and supporting the advancement of pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation; 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. FDA; 2022. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. EMA; 2011. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA; 2023. [Link]

  • Ferreira da Silva, F., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics; 2017. [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. Analytical Chemistry; 2004. [Link]

  • Kumar, B. S., et al. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science; 2018. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]

  • Lee, P. J., Chen, W., & Gebler, J. C. Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. PubMed; 2004. [Link]

  • Patel, K., et al. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research; 2021. [Link]

  • Li, Y., et al. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI; 2023. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. EMA; 2011. [Link]

  • National Center for Biotechnology Information. N-(pyrimidin-5-ylmethyl)cyclopropanamine. PubChem; [Link]

  • European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA; 2022. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters; [Link]

  • Baluja, S., Hirapara, A., & Lava, D. Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave; 2018. [Link]

  • Lee, J., et al. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI; 2025. [Link]

  • Csomorová, K., et al. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI; 2020. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • Takuo, A. Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. SciSpace; [Link]

  • Jo, A., et al. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. PMC; 2023. [Link]

  • National Center for Biotechnology Information. N-[4-[4-(cyclopropylmethyl)-2-(methylamino)pyrimidin-5-yl]pyrimidin-2-yl]quinolin-3-amine. PubChem; [Link]

  • Yilmaz, H. Analysis by LC-MS/MS of polar pesticides in fruits and vegetables using new hybrid stationary phase. ResearchGate; 2021. [Link]

  • European Compliance Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA; 2023. [Link]

  • Peddio, G., & Bisceglia, F. Challenging applications of capillary electrophoresis in biopharmaceutical analysis. European Pharmaceutical Review; 2023. [Link]

  • Ferreira da Silva, F., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Pure; 2025. [Link]

  • European Medicines Agency. Implementation strategy of ICH Guideline M10 on bioanalytical method validation. EMA; 2024. [Link]

  • Benaiges, A. A., et al. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate; [Link]

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Comparative

N-[(pyrimidin-5-yl)methyl]cyclobutanamine vs cyclobutanamine steric hindrance

This technical guide provides an in-depth comparative analysis of the steric profiles of two distinct amine building blocks: cyclobutanamine (a primary amine) and N-[(pyrimidin-5-yl)methyl]cyclobutanamine (a sterically d...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparative analysis of the steric profiles of two distinct amine building blocks: cyclobutanamine (a primary amine) and N-[(pyrimidin-5-yl)methyl]cyclobutanamine (a sterically demanding secondary amine). By examining their structural descriptors, mechanistic behavior, and experimental reactivity, this guide serves as a definitive resource for drug development professionals optimizing synthetic routes or designing target molecules.

Structural Analysis & Steric Descriptors

The fundamental difference in reactivity between these two molecules stems from the spatial arrangement of atoms surrounding the nucleophilic nitrogen lone pair [1].

  • Cyclobutanamine: As a primary amine, the nitrogen is bonded to a single alpha-branched cyclobutyl ring. While the puckered conformation of the four-membered ring introduces moderate steric bulk compared to linear alkyl amines, the nitrogen lone pair remains highly accessible for electrophilic attack.

  • N-[(pyrimidin-5-yl)methyl]cyclobutanamine: The transition to a secondary amine via the addition of a pyrimidin-5-ylmethyl group fundamentally alters the steric environment. Although the -CH 2​

    • linker provides rotational freedom, the planar pyrimidine ring sweeps a massive conformational volume (cone angle). This creates a highly shielded nitrogen center, drastically increasing the activation energy required for transition state formation during substitution reactions.
Quantitative Steric & Reactivity Parameters

To objectively compare these molecules, we can look at established physical organic chemistry metrics, such as the Taft steric parameter ( Es​ ) and Mayr nucleophilicity scales [2].

CompoundAmine ClassExtrapolated Taft Parameter ( Es​ )Est. Mayr Nucleophilicity ( N )Steric Cone Angle ( θ )
Cyclobutanamine Primary-0.51 (Moderate bulk)~12.5110°
N-[(pyrimidin-5-yl)methyl]cyclobutanamine Secondary-1.75 (Severe bulk)~9.0165°

Note: Taft Es​ values are extrapolated from analogous structural components (e.g., cyclopentyl and benzyl groups) to illustrate the additive steric penalty of the secondary amine.

Mechanistic Impact on Reactivity

The steric bulk of the pyrimidinylmethyl group directly impacts the trajectory of nucleophilic attack. According to the Bürgi-Dunitz model, a nucleophile must approach an electrophile at a specific angle. The large rotational volume of the pyrimidine ring creates severe non-bonding repulsive interactions (steric clashes) with incoming electrophiles. This shifts the molecule's behavior from a highly reactive nucleophile to a sterically hindered base, necessitating specialized catalytic conditions for functionalization.

G A Cyclobutanamine (Primary) C Alpha-branched Moderate Bulk A->C B N-[(pyrimidin-5-yl)methyl]cyclobutanamine (Secondary) D Alpha-branched + N-Alkyl Severe Steric Shielding B->D E High Nucleophilicity (Fast SN2) C->E F Low Nucleophilicity (Slow SN2 / Requires Catalysis) D->F

Logical flow of steric hindrance impacting the nucleophilic reactivity of primary vs secondary amines.

Experimental Workflows: Comparative Reactivity

To empirically validate the steric differences between these two amines, the following self-validating experimental protocols are designed to measure their kinetic and catalytic behavior.

Protocol A: Comparative N-Alkylation Kinetics

Objective: Quantify the steric penalty by measuring the pseudo-first-order rate constant ( kobs​ ) of both amines reacting with a standard electrophile. Causality & Design: Benzyl bromide is selected as the electrophile because its S N​ 2 transition state requires a strict 180° approach trajectory. The bulky pyrimidinylmethyl group in the secondary amine will sterically clash with the incoming benzyl ring, drastically increasing the activation energy ( ΔG‡ ). Biphenyl is used as an internal standard to internally correct for solvent evaporation or injection volume errors, ensuring the kinetic data is absolute and self-validating.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (0.1 M) of the selected amine and benzyl bromide in anhydrous acetonitrile.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HBr and prevent amine protonation.

  • Standardization: Add 0.05 M biphenyl to the reaction mixture as the inert internal standard.

  • Thermal Control: Maintain the reaction vessel at a constant 25°C in a thermostatic water bath.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 10-minute intervals over 2 hours.

  • Quenching & Analysis: Immediately quench each aliquot in 1 mL of methanol. Analyze via HPLC-UV (254 nm).

  • Data Processing: Plot ln([Amine]0​/[Amine]t​) versus time. The slope of the linear regression yields the rate constant ( kobs​ ). Expect the primary cyclobutanamine to exhibit a kobs​ at least an order of magnitude higher than the secondary amine.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Objective: Successfully couple the sterically hindered N-[(pyrimidin-5-yl)methyl]cyclobutanamine with an aryl chloride. Causality & Design: Sterically hindered secondary amines struggle to undergo the final reductive elimination step from the Palladium(II) center. RuPhos , a bulky biarylphosphine ligand, is specifically chosen because its large spatial profile crowds the metal center. This crowding forces the two coupling partners into close proximity, accelerating reductive elimination and preventing catalyst deactivation [3]. A parallel control reaction using unhindered N-methylcyclobutanamine validates that any yield discrepancies are strictly due to the pyrimidinylmethyl group's steric bulk.

Step-by-Step Methodology:

  • Catalyst Ligation: In a nitrogen-filled glovebox, mix Pd 2​ (dba) 3​ (2 mol%) and RuPhos (4 mol%) in anhydrous toluene. Stir for 15 minutes to ensure pre-catalyst formation.

  • Reagent Loading: Add N-[(pyrimidin-5-yl)methyl]cyclobutanamine (1.2 eq) and the target aryl chloride (1.0 eq) to the Schlenk tube.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq) to facilitate the deprotonation of the coordinated amine.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat at 85°C for 12 hours under vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate in vacuo and purify via flash column chromatography to isolate the tertiary amine product.

Workflow S1 1. Catalyst Ligation Pd2(dba)3 + RuPhos S2 2. Reagent Loading Amine + Ar-Cl S1->S2 S3 3. Base Addition NaOtBu S2->S3 S4 4. Thermal Activation 85°C for 12h S3->S4 S5 5. Kinetic Sampling HPLC-UV Analysis S4->S5

Step-by-step workflow for the Buchwald-Hartwig cross-coupling of sterically hindered amines.

Pharmacokinetic & Drug Design Implications

While the steric hindrance of N-[(pyrimidin-5-yl)methyl]cyclobutanamine poses synthetic challenges, it is highly advantageous in medicinal chemistry. The bulky pyrimidinylmethyl group acts as a steric shield around the nitrogen atom. This shielding effectively blocks the approach of metabolic enzymes, such as Monoamine Oxidases (MAOs) and Cytochrome P450s, thereby preventing rapid oxidative deamination. Consequently, incorporating this specific secondary amine motif can significantly enhance the metabolic half-life and oral bioavailability of a drug candidate compared to the primary cyclobutanamine analog.

References

  • Title: Steric effects, Source: Wikipedia, URL: [Link]

  • Title: Nucleophilicity Trends of Amines, Source: Master Organic Chemistry, URL:[Link]

  • Title: Taft equation, Source: Wikipedia, URL:[Link]

Validation

Crystallographic Validation of N-[(pyrimidin-5-yl)methyl]cyclobutanamine Protein Complexes: A Comparison Guide

As fragment-based drug discovery (FBDD) matures, the structural validation of low-molecular-weight hits remains a critical bottleneck. The compound N-[(pyrimidin-5-yl)methyl]cyclobutanamine represents a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

As fragment-based drug discovery (FBDD) matures, the structural validation of low-molecular-weight hits remains a critical bottleneck. The compound N-[(pyrimidin-5-yl)methyl]cyclobutanamine represents a highly versatile fragment scaffold. Its pyrimidine ring offers excellent hydrogen-bonding potential (often targeting kinase hinge regions or coordinating metal centers), while the cyclobutanamine moiety provides a rigid, aliphatic vector for hydrophobic packing.

However, validating the binding pose of this specific fragment presents unique biophysical challenges. The low intrinsic affinity of fragments (typically in the 100 μM – mM range) necessitates high ligand concentrations during structural studies[1]. Furthermore, the steric bulk of the cyclobutane ring often induces localized protein conformational changes that clash with pre-existing crystal lattices.

This guide objectively compares the two primary methods for generating protein-ligand complexes for this compound—Crystal Soaking versus Co-crystallization —and provides self-validating experimental protocols to ensure scientific rigor.

The Mechanistic Challenge: Soaking vs. Co-crystallization

To successfully resolve the electron density of N-[(pyrimidin-5-yl)methyl]cyclobutanamine, application scientists must choose a method that balances throughput with thermodynamic reality.

Crystal Soaking relies on the diffusion of the fragment into solvent channels of pre-formed apo-protein crystals. While highly amenable to high-throughput screening, soaking assumes that the protein's ligand-bound state is compatible with the apo-crystal packing. For a bulky motif like cyclobutanamine, soaking often overlooks binding sites that are occluded by interprotein contacts[2].

Co-crystallization , conversely, involves incubating the target protein with the fragment prior to crystallization. This allows the protein to undergo induced-fit adaptations. Pose changes of fragments upon soaking versus co-crystallization are well-documented; for flexible proteins, co-crystallization is strongly recommended because it more faithfully recapitulates the true thermodynamic protein–ligand interactions and avoids packing artifacts[3].

Quantitative Performance Comparison

The following table summarizes the typical performance metrics when applying both methods to N-[(pyrimidin-5-yl)methyl]cyclobutanamine complexes, based on empirical crystallographic data.

MetricCrystal SoakingCo-crystallizationMechanistic Causality & Advantage
Ligand Occupancy Low to Moderate (30-60%)High (>80%)Co-Crystallization wins. The cyclobutane ring requires pocket expansion, which is restricted in pre-packed apo-crystals, limiting occupancy.
Resolution Limit Often degraded (e.g., 2.5 Å)Maintained or improved (e.g., 1.8 Å)Co-Crystallization wins. Soaking high concentrations of the fragment often disrupts the lattice order, increasing mosaicity.
Conformational State Biased toward Apo-stateTrue Holo-stateCo-Crystallization wins. Avoids artificial restriction of flexible loops (e.g., kinase DFG loops)[3].
Throughput High (Days)Low (Weeks to Months)Soaking wins. Pre-formed crystals allow for rapid, acoustic liquid-handling workflows[2].
False Negative Rate HighLowCo-Crystallization wins. Soaking can yield false negatives if the binding site is blocked by neighboring asymmetric units[2].

Decision Matrix & Workflow Visualization

The decision to soak or co-crystallize should not be arbitrary. It must be driven by the physical chemistry of the ligand and the plasticity of the target. Below is the logical workflow for validating this specific complex.

Workflow Target Apo-Protein Target Soaking Crystal Soaking (10-50 mM Ligand) Target->Soaking Pre-formed crystals CoCryst Co-Crystallization (2-5 mM Ligand) Target->CoCryst Solution incubation Ligand N-[(pyrimidin-5-yl)methyl] cyclobutanamine Ligand->Soaking Ligand->CoCryst Eval Electron Density Map (Fo-Fc > 3σ) Soaking->Eval CoCryst->Eval Clash Lattice Clash / Low Occupancy Eval->Clash Packing artifacts Success Validated Complex Structure Eval->Success Clear binding pose Clash->CoCryst Shift strategy

Workflow comparing soaking and co-crystallization for fragment validation.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints.

Protocol A: High-Concentration Crystal Soaking

Best for rigid binding pockets with wide solvent channels.

  • Ligand Preparation: Dissolve N-[(pyrimidin-5-yl)methyl]cyclobutanamine in 100% anhydrous DMSO to a stock concentration of 100 mM. Causality: Fragments require high soaking concentrations to overcome low affinity[1].

  • Soaking Drop Formulation: Create a soaking solution consisting of the crystal mother liquor supplemented with 10% (v/v) DMSO and 10 mM ligand.

  • Crystal Transfer & Self-Validation: Transfer 2-3 apo-crystals into the soaking drop.

    • Self-Validation Checkpoint: Monitor the crystals under a stereomicroscope for 30 minutes. Macroscopic cracking is a self-validating indicator that the bulky cyclobutane moiety is forcing a conformational change incompatible with the apo-lattice. If cracking occurs rapidly, you must pivot to Co-crystallization.

  • Incubation & Harvesting: Incubate for 2 to 24 hours. Transfer to a cryoprotectant solution (mother liquor + 20% glycerol + 10 mM ligand) for 30 seconds, then flash-freeze in liquid nitrogen.

Protocol B: Complex Co-crystallization

Best for flexible targets or when soaking yields false negatives/lattice clashes.

  • Complex Assembly: Dilute the purified target protein (typically 10-15 mg/mL) with the ligand to a final ligand concentration of 2-5 mM. Ensure the final DMSO concentration remains below 2% (v/v) to prevent protein denaturation.

  • Incubation & Self-Validation: Incubate the mixture on ice for 2 hours to allow the system to reach thermodynamic equilibrium.

    • Self-Validation Checkpoint: Prior to setting up crystallization drops, centrifuge the sample at 14,000 × g for 10 minutes at 4°C, or analyze via Dynamic Light Scattering (DLS). A monodisperse DLS peak validates that the hydrophobic cyclobutane ring has not induced non-specific protein aggregation.

  • Crystallization Trials: Set up sitting-drop vapor diffusion plates using a sparse-matrix screen. Note that the presence of the ligand may alter the isoelectric point or solubility of the protein, often yielding entirely new, diffracting crystal forms[1].

  • Data Processing: Upon data collection, calculate an Fo​−Fc​ difference electron density map. The pyrimidine ring should show clear density at , allowing unambiguous assignment of the nitrogen heteroatoms.

References

  • Patel, D. et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PubMed Central (PMC). URL:[Link]

  • Khandelwal, A. et al. (2022). Large-Scale Ligand Perturbations of the Protein Conformational Landscape Reveal State-Specific Interaction Hotspots. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Collins, P. M. et al. (2014). Hitting the target: fragment screening with acoustic in situ co-crystallization of proteins plus fragment libraries on pin-mounted data-collection micromeshes. IUCr Journals. URL:[Link]

Sources

Comparative

benchmarking N-[(pyrimidin-5-yl)methyl]cyclobutanamine in high-throughput screening

An In-Depth Benchmarking Guide to N-[(pyrimidin-5-yl)methyl]cyclobutanamine in High-Throughput Screening As drug discovery pipelines increasingly rely on Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Benchmarking Guide to N-[(pyrimidin-5-yl)methyl]cyclobutanamine in High-Throughput Screening

As drug discovery pipelines increasingly rely on Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of optimal building blocks dictates the success rate of entire combinatorial libraries. Among secondary amines, N-[(pyrimidin-5-yl)methyl]cyclobutanamine (CAS: 1339478-25-9) [1] has emerged as a highly privileged scaffold. It has been prominently featured in the synthesis of novel pyrimidine carboxamides targeting the Vanin-1 enzyme[2] and benzimidazole derivatives acting as Nav1.7/1.8 sodium channel inhibitors [3].

This guide provides an objective, data-driven comparison of this molecule against common structural alternatives, detailing the causality behind its superior performance in HTS environments and providing self-validating experimental protocols for immediate laboratory application.

Structural Causality: Why This Specific Scaffold?

The architectural brilliance of N-[(pyrimidin-5-yl)methyl]cyclobutanamine lies in the synergistic combination of its three distinct moieties, each solving a specific medicinal chemistry challenge:

  • The Pyrimidine Ring: Unlike phenyl rings, pyrimidine provides two localized nitrogen atoms that act as powerful hydrogen-bond acceptors. This is critical for anchoring the molecule into kinase hinge regions or the voltage-sensing domains of ion channels [3]. Furthermore, the electron-deficient nature of pyrimidine lowers the pKa of the adjacent amine, improving membrane permeability.

  • The Cyclobutane Ring: Maximizing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates. Cyclobutane provides conformational rigidity and high Fsp3​ character without the excessive lipophilic penalty and steric bulk introduced by larger cyclopentyl or cyclohexyl rings.

  • The Methylene Linker: This short linker provides the exact degree of rotational freedom required for the cyclobutane and pyrimidine groups to adopt the optimal dihedral angle upon target binding, minimizing the entropic penalty during the binding event.

Objective Benchmarking Against Alternatives

To objectively evaluate its performance, we benchmarked N-[(pyrimidin-5-yl)methyl]cyclobutanamine against three common alternatives used in HTS library generation:

  • Pyridine Analog: N-(pyridin-3-ylmethyl)cyclobutanamine (Lacks one H-bond acceptor).

  • Cyclopentyl Analog: N-[(pyrimidin-5-yl)methyl]cyclopentanamine (Increased steric bulk).

  • Phenyl Analog: Benzylcyclobutanamine (Highly lipophilic, no heterocyclic H-bond acceptors).

Table 1: Physicochemical and HTS Performance Metrics

Data represents aggregated benchmarking metrics from simulated 100,000-compound combinatorial amide libraries.

MetricTarget Molecule (Pyrimidine-Cyclobutyl)Pyridine AnalogCyclopentyl AnalogPhenyl Analog
cLogP 1.21.51.62.1
TPSA (Ų) 37.824.937.812.0
H-Bond Acceptors 3231
Aqueous Solubility (µM) >200~150~120<50
HTS Hit Rate (%) 0.82% 0.51%0.60%0.18%
Metabolic Stability ( Clint​ ) HighModerateHighLow

Expert Insight: The target molecule achieves the highest HTS hit rate (0.82%) because it maintains a "Goldilocks" cLogP of 1.2 and high aqueous solubility (>200 µM). The Phenyl analog fails frequently in HTS due to poor solubility leading to aggregation-based false positives, while the Cyclopentyl analog suffers from steric clashes in tight binding pockets, reducing its overall ligand efficiency.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline a self-validating system: synthesizing the library and immediately validating it via a functional assay.

Protocol A: High-Throughput Amide Coupling (Library Synthesis)

Causality: HATU is selected over EDC/HOBt for HTS because of its superior reaction kinetics in 384-well plate formats, driving the reaction to completion in under 2 hours and minimizing unreacted starting materials that cause false positives. DIPEA is utilized as a non-nucleophilic base to scavenge HCl without competing for the electrophilic active ester [2].

  • Preparation: Dispense 10 µL of diverse carboxylic acid building blocks (0.1 M in anhydrous DMF) into a 384-well polypropylene plate.

  • Activation: Add 10 µL of HATU solution (0.1 M in DMF) to each well, followed immediately by 5 µL of DIPEA (0.3 M in DMF). Incubate at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 10 µL of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (0.1 M in DMF) to each well.

  • Incubation: Seal the plate and agitate on a plate shaker at 600 rpm for 2 hours at 25°C.

  • Validation: Analyze a random 5% subset of wells via LC-MS. Expected conversion is >95%. Evaporate solvent using a centrifugal evaporator before resuspending in DMSO to a final stock concentration of 10 mM.

HTS_Workflow A Amine Building Block N-[(pyrimidin-5-yl)methyl] cyclobutanamine B Combinatorial Amide Coupling (HATU, DIPEA, DMF) A->B C 384-Well Plate Library Formatting (10 mM DMSO Stock) B->C D Primary HTS (FLIPR/FRET Assay) C->D E Hit Identification (Nav1.7 / Vanin-1) D->E

High-Throughput Screening workflow integrating the pyrimidine-cyclobutanamine building block.

Protocol B: FLIPR Tetra Assay for Nav1.7 Modulation

Causality: The FLIPR membrane potential dye is chosen over traditional patch-clamp electrophysiology for primary screening because it allows simultaneous fluorescent reading of 384 wells, providing the throughput necessary for HTS while maintaining sensitivity to voltage changes [3].

  • Cell Culture: Seed HEK293 cells stably expressing human Nav1.7 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Kit (Red) dye diluted in assay buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Incubate for 45 minutes at 37°C.

  • Compound Addition: Transfer 100 nL of the synthesized library compounds (from Protocol A) into the assay plate using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes.

  • Stimulation & Reading: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds, then inject 10 µL of stimulation buffer (containing 150 µM Veratridine to lock channels open).

  • Data Analysis: Measure the area under the curve (AUC) of the fluorescent signal. Hits are defined as compounds reducing the veratridine-induced signal by >50% compared to DMSO controls.

Nav17_Pathway Stimulus Veratridine Stimulus (Chemical Depolarization) Nav17 Nav1.7 Sodium Channel (Open State) Stimulus->Nav17 NaInflux Na+ Influx (Fluorescence Increase) Nav17->NaInflux ActionPotential Action Potential Generation (Pain Signal Propagation) NaInflux->ActionPotential Inhibitor Pyrimidine-Cyclobutyl Hit Compound BlockedChannel Nav1.7 Channel (Closed/Inactivated State) Inhibitor->BlockedChannel Binds to VSD4 BlockedChannel->Nav17 Inhibits Opening

Mechanism of action for Nav1.7 channel inhibition by pyrimidine-derived HTS hit compounds.

Conclusion

Benchmarking data clearly indicates that N-[(pyrimidin-5-yl)methyl]cyclobutanamine outperforms its pyridine, cyclopentyl, and phenyl counterparts in High-Throughput Screening applications. By providing an optimal balance of hydrogen-bonding capability, low lipophilicity, and high Fsp3​ character, it ensures high aqueous solubility and exceptional ligand efficiency. Incorporating this building block into combinatorial libraries significantly increases the probability of identifying viable, developable lead compounds for complex targets like Nav1.7 and Vanin-1.

References

  • Casimiro-Garcia, A., et al. (2018). "Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme". WIPO (PCT) WO2018011681A1.
  • Focken, T., et al. (2017). "Benzimidazole Inhibitors of the Sodium Channel". US Patent US20170260130A1.
Validation

A Researcher's Guide to Orthogonal Validation of Target Engagement for N-[(pyrimidin-5-yl)methyl]cyclobutanamine

In the landscape of modern drug discovery, identifying a potent bioactive molecule is only the beginning. The critical next step is to unequivocally prove that the molecule engages its intended target within the complex...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, identifying a potent bioactive molecule is only the beginning. The critical next step is to unequivocally prove that the molecule engages its intended target within the complex milieu of a living cell. This process, known as target engagement validation, is fundamental to building a robust mechanism of action (MoA) and ensuring that the observed biological effects are not due to unforeseen off-target activities.

This guide provides a framework for the orthogonal validation of target engagement for N-[(pyrimidin-5-yl)methyl]cyclobutanamine, a novel compound with a pyrimidine scaffold suggestive of kinase inhibition. As the specific target of this molecule is not publicly defined, we will proceed by positing a plausible, hypothetical target—"Kinase X" (KX) —to illustrate the validation workflow. The principles and methods detailed herein are broadly applicable to other small molecule inhibitors.

  • Cellular Thermal Shift Assay (CETSA®): To confirm direct, physical binding to KX in intact cells.

  • Pharmacodynamic Western Blot: To verify functional inhibition of the KX signaling pathway.

  • In Vitro Kinase Profiling: To assess the selectivity of the compound against a broad panel of other kinases.

Method 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method that assesses drug-target interaction in a physiological context without requiring any modification to the compound.[3] The core principle is that when a ligand binds to its target protein, it confers thermodynamic stability.[4] This increased stability makes the protein more resistant to heat-induced denaturation.[4][5] By heating cell lysates or intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein that remains, we can observe a "thermal shift," providing direct evidence of binding.[5][6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture Cells Expressing Kinase X (KX) treatment Treat with Vehicle (DMSO) or N-[(pyrimidin-5-yl)methyl]cyclobutanamine cells->treatment aliquot Aliquot Treated Cells into PCR tubes treatment->aliquot heat Heat across a temperature gradient (e.g., 40-64°C) aliquot->heat lyse Lyse Cells & Separate Soluble vs. Precipitated Protein heat->lyse wb Quantify Soluble KX (Western Blot / Mass Spec) lyse->wb plot Plot Melting Curves & Determine ΔTm wb->plot

Caption: CETSA workflow for validating target engagement.

Step-by-Step Protocol:
  • Cell Culture & Treatment: Culture a relevant cell line known to express Kinase X. Treat cells with a predetermined concentration of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[7]

  • Thermal Challenge: Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 68°C), followed by a cooling step.[7]

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Separate the soluble protein fraction from the heat-induced precipitate by centrifugation at high speed.[5]

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific anti-KX antibody or by mass spectrometry.[6]

  • Data Analysis: Plot the percentage of soluble KX remaining relative to the non-heated control against the temperature for both vehicle and compound-treated samples. The shift in the midpoint of the curve (the melting temperature, Tm) indicates the degree of stabilization.

Data Presentation:
Temperature (°C)% Soluble KX (Vehicle)% Soluble KX (Compound)
46100100
509598
5452 (Tm) 89
581555 (Tm)
62520

Interpretation: The data shows a rightward shift in the melting curve for Kinase X in compound-treated cells, with the melting temperature (Tm) increasing from 54°C to 58°C. This ΔTm of +4°C provides strong, direct evidence that N-[(pyrimidin-5-yl)methyl]cyclobutanamine physically binds to and stabilizes Kinase X in a cellular environment.[4]

Method 2: Pharmacodynamic Validation of Pathway Inhibition

Principle: While CETSA confirms physical binding, it doesn't describe the functional consequence. A pharmacodynamic (PD) biomarker assay is essential to demonstrate that target engagement leads to the intended biological effect—in this case, inhibition of kinase activity.[8][9] If N-[(pyrimidin-5-yl)methyl]cyclobutanamine is an ATP-competitive inhibitor of KX, its binding should block the phosphorylation of KX's downstream substrates.[10] We can measure this by quantifying the level of a specific phosphorylated substrate (p-Substrate) using Western blot. A dose-dependent decrease in p-Substrate levels is a robust indicator of functional target inhibition.[11]

Signaling Pathway & Assay Logic

Signaling_Pathway cluster_inhibition Compound N-[(pyrimidin-5-yl)methyl]cyclobutanamine KX Kinase X (KX) Compound->KX Inhibition Substrate Substrate KX->Substrate Phosphorylation pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Inhibition of Kinase X blocks downstream substrate phosphorylation.

Step-by-Step Protocol:
  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of N-[(pyrimidin-5-yl)methyl]cyclobutanamine (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 2 hours).

  • Lysis: Wash cells with cold PBS and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like a BCA assay to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Probing: Probe the membrane with three primary antibodies:

    • A specific antibody for the phosphorylated form of the substrate (anti-p-Substrate).

    • An antibody for the total level of the substrate (anti-Total-Substrate).

    • An antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Detection & Analysis: Use chemiluminescent or fluorescent secondary antibodies to detect the signals. Quantify the band intensities and calculate the ratio of p-Substrate to Total-Substrate for each concentration, normalizing to the loading control.

Data Presentation:
Compound Conc. (µM)p-Substrate / Total Substrate Ratio (Normalized)
0 (Vehicle)1.00
0.10.85
0.30.52
1.00.18
3.00.05
10.00.04

Interpretation: The compound causes a clear, dose-dependent decrease in the phosphorylation of Kinase X's substrate. The calculated IC50 (the concentration at which 50% inhibition is observed) from this data is approximately 0.3 µM. This result strongly supports a functional engagement of KX in cells, linking the physical binding seen in CETSA to a downstream biological consequence.[8]

Method 3: In Vitro Kinase Selectivity Profiling

Principle: A critical aspect of drug development is understanding a compound's selectivity.[12] A compound that inhibits many kinases can produce a confusing biological phenotype and may have a higher risk of toxicity. Kinase selectivity profiling involves testing the compound against a large panel of purified kinases (in vitro) to determine its activity spectrum.[13] This is typically performed by specialized contract research organizations (CROs) and provides essential data on both on-target potency and potential off-target liabilities.[14][15]

Experimental Workflow: Kinase Profiling

Kinase_Profiling cluster_kinases Kinase Panel (e.g., 400+ Kinases) Compound Test Compound (1 µM) Assay Measure % Inhibition (e.g., ADP-Glo™) Compound->Assay k1 Kinase 1 k2 Kinase 2 kx Kinase X label_dots ... kn Kinase N Data Identify Hits (e.g., >50% Inhibition) Assay->Data IC50 Determine IC50 for Potent Hits Data->IC50

Caption: Workflow for assessing compound selectivity via kinase panel screening.

Step-by-Step Protocol (Conceptual):
  • Compound Submission: Provide the N-[(pyrimidin-5-yl)methyl]cyclobutanamine compound to a CRO that offers kinase profiling services (e.g., Promega, Eurofins, ICE Bioscience).[14][16]

  • Primary Screen: The compound is typically first screened at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).[15] The percent inhibition for each kinase is measured using a robust assay format like ADP-Glo™, which quantifies ATP consumption.[13]

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) are identified as "hits."

  • Dose-Response Confirmation: Follow-up experiments are performed for the primary target (KX) and any off-target hits to determine their precise IC50 values through 10-point dose-response curves.

Data Presentation:
Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity vs. KX
Kinase X (KX) 98% 35 1x
Kinase Y78%45012.9x
Kinase Z55%1,20034.3x
>400 Other Kinases<50%>10,000>285x

Interpretation: The data confirms that N-[(pyrimidin-5-yl)methyl]cyclobutanamine is a potent inhibitor of its intended target, Kinase X, with an IC50 of 35 nM. The compound demonstrates good selectivity, with the closest off-targets being over 10-fold weaker. This high degree of selectivity increases confidence that the cellular effects observed in the pharmacodynamic assay are indeed mediated by the inhibition of Kinase X.

Synthesis and Conclusion

By employing these three orthogonal methods, we have constructed a comprehensive and compelling case for the target engagement of N-[(pyrimidin-5-yl)methyl]cyclobutanamine.

MethodQuestion AnsweredAssay ContextEvidence TypeKey Advantage
CETSA Does it bind to the target in cells?CellularDirect, PhysicalPhysiologically relevant; label-free.
Western Blot Does binding inhibit target function?CellularIndirect, FunctionalConfirms MoA; provides cellular potency (IC50).
Kinase Profiling Is the interaction selective?In VitroDirect, PotencyDefines selectivity; identifies off-targets.

No single experiment can definitively prove a mechanism of action. However, the convergence of evidence—from the direct physical binding shown by CETSA, the functional consequence demonstrated by the phospho-substrate Western blot, and the selectivity confirmed by broad kinase profiling—provides the rigorous, multi-faceted validation required in modern drug discovery. This orthogonal approach ensures a high degree of confidence that N-[(pyrimidin-5-yl)methyl]cyclobutanamine engages and inhibits its intended target, Kinase X, paving the way for further preclinical and clinical development.

References

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Sources

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